molecular formula C6H14S B1582957 ISOPROPYL N-PROPYL SULFIDE CAS No. 5008-73-1

ISOPROPYL N-PROPYL SULFIDE

Cat. No.: B1582957
CAS No.: 5008-73-1
M. Wt: 118.24 g/mol
InChI Key: BDFDQOJJDDORSR-UHFFFAOYSA-N
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Description

ISOPROPYL N-PROPYL SULFIDE is a useful research compound. Its molecular formula is C6H14S and its molecular weight is 118.24 g/mol. The purity is usually 95%.
The exact mass of the compound 1-((1-Methylethyl)thio)propane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-propan-2-ylsulfanylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14S/c1-4-5-7-6(2)3/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDFDQOJJDDORSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10198200
Record name 1-((1-Methylethyl)thio)propane
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Molecular Weight

118.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5008-73-1
Record name 1-[(1-Methylethyl)thio]propane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopropyl propyl sulfide
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Record name 1-((1-Methylethyl)thio)propane
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Record name 1-[(1-methylethyl)thio]propane
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Record name ISOPROPYL PROPYL SULFIDE
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Foundational & Exploratory

ISOPROPYL N-PROPYL SULFIDE chemical and physical properties

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

Isopropyl n-propyl sulfide (1-(isopropylthio)propane) is an unsymmetrical dialkyl sulfide characterized by its penetrative sulfurous odor and high flammability. While structurally simple, it serves as a critical model compound in the study of thioether metabolism (S-oxidation) and as a volatile intermediate in the flavor and fragrance industry. This guide synthesizes its core physicochemical properties, synthetic pathways, and spectroscopic signatures to support precision in experimental design.

Chemical Identity & Structural Analysis

The compound features a central sulfur atom bridging a linear propyl chain and a branched isopropyl group. This asymmetry introduces distinct steric environments, influencing both its nucleophilicity and spectral characteristics.

Parameter Data
IUPAC Name 1-(Propan-2-ylsulfanyl)propane
Common Synonyms Isopropyl propyl sulfide; 2-Propyl propyl sulfide; 1-((1-Methylethyl)thio)propane
CAS Registry Number 5008-73-1
Molecular Formula

Molecular Weight 118.24 g/mol
SMILES CCCSC(C)C
InChI Key BDFDQOJJDDORSR-UHFFFAOYSA-N

Physical & Chemical Properties

The following data represents consensus values from experimental and thermodynamic databases.

Property Value / Range Condition / Note
Physical State LiquidColorless to pale yellow
Boiling Point 130–132 °C@ 760 mmHg
Melting Point -96.7 °C(Estimate)
Density 0.833 – 0.843 g/cm³@ 25 °C
Refractive Index (

)
1.443 – 1.446@ 20 °C
Flash Point 23 °C (73 °F)Highly Flammable
Solubility Insoluble in waterSoluble in EtOH, oils, ether
Vapor Pressure ~10 mmHg@ 25 °C (Estimate)

Spectroscopic Characterization

Accurate identification relies on distinguishing the branched isopropyl signals from the linear propyl chain.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (300 MHz, 
    
    
    
    ):
    • 
       2.95 (sept, 1H):  The methine proton of the isopropyl group (
      
      
      
      ) is deshielded by sulfur and split into a septet.
    • 
       2.48 (t, 2H):  The methylene protons adjacent to sulfur on the propyl chain (
      
      
      
      ).
    • 
       1.60 (m, 2H):  The central methylene of the propyl chain.
      
    • 
       1.26 (d, 6H):  The gem-dimethyl protons of the isopropyl group.
      
    • 
       1.00 (t, 3H):  The terminal methyl of the propyl chain.
      
  • 
    C NMR (75 MHz, 
    
    
    
    ):
    • 
       ~41.0:  Methine carbon (
      
      
      
      ).
    • 
       ~34.0:  Methylene carbon (
      
      
      
      ).
    • 
       ~23.5:  Isopropyl methyl carbons.
      
    • 
       ~23.0:  Propyl central methylene.
      
    • 
       ~13.5:  Propyl terminal methyl.
      
Mass Spectrometry (EI, 70 eV)
  • Molecular Ion (

    
    ):  m/z 118 (Distinct, though often not the base peak).
    
  • Base Peak: m/z 43 (

    
    ) or m/z 75 (
    
    
    
    ).
  • Fragmentation: Characteristic loss of alkyl groups.

    • 
       (Loss of Propyl or Isopropyl radical).
      
    • 
       (Formation of propyl cation).
      

Synthesis & Production

The most robust synthetic route involves the Williamson-type nucleophilic substitution of an alkyl halide with a thiolate anion. This method is preferred for its high yield and specificity.

Protocol: Thiol Alkylation
  • Reagents: 2-Propanethiol (1.0 eq), 1-Bromopropane (1.1 eq), Sodium Ethoxide (NaOEt) or NaOH.

  • Solvent: Ethanol (anhydrous).

  • Procedure:

    • Dissolve sodium metal or NaOH in ethanol to generate the ethoxide/hydroxide base.

    • Add 2-Propanethiol dropwise at 0°C to form sodium 2-propanethiolate.

    • Add 1-Bromopropane slowly to the stirring thiolate solution.

    • Reflux for 2–4 hours to ensure completion (

      
       mechanism).
      
    • Workup: Quench with water, extract with ether, dry over

      
      , and distill.
      
Synthesis Workflow Diagram

Synthesis Reactants 2-Propanethiol (Nucleophile) Intermediate Sodium 2-Propanethiolate (Thiolate Anion) Reactants->Intermediate Deprotonation Base Base (NaOH / NaOEt) Base->Intermediate Product This compound (Target) Intermediate->Product SN2 Attack Byproduct NaBr Intermediate->Byproduct Electrophile 1-Bromopropane (Electrophile) Electrophile->Product

Figure 1: Nucleophilic substitution pathway for the synthesis of this compound via thiolate intermediate.

Reactivity & Metabolism

As a dialkyl sulfide, the compound acts as a nucleophile and a reducing agent. Its metabolic fate is primarily governed by S-oxidation .

Oxidative Pathways

In biological systems (via Flavin-containing Monooxygenases - FMOs or Cytochrome P450) and synthetic applications (using


 or mCPBA), the sulfur atom is sequentially oxidized.
  • Sulfoxide Formation: Oxidation to 1-(isopropylsulfinyl)propane . This center becomes chiral, creating a racemic mixture of enantiomers.

  • Sulfone Formation: Further oxidation yields 1-(isopropylsulfonyl)propane , a highly stable, non-volatile solid/oil.

Metabolic Pathway Diagram

Metabolism Sulfide This compound (Parent) Sulfoxide Isopropyl Propyl Sulfoxide (Chiral Intermediate) Sulfide->Sulfoxide Phase I Oxidation (+O) Enzyme FMO / CYP450 (Enzymatic Oxidation) Enzyme->Sulfoxide Sulfone Isopropyl Propyl Sulfone (Stable End-Product) Sulfoxide->Sulfone Secondary Oxidation (+O)

Figure 2: Sequential S-oxidation pathway relevant to metabolic degradation and synthetic derivatization.

Applications & Regulatory Status

  • Flavor & Fragrance: Used as a high-impact aroma chemical to impart sulfurous, onion, or tropical fruit notes.

    • Regulatory Note: While naturally occurring in some Allium species, its use as a direct food additive is strictly regulated. Some regulatory bodies classify it as "Not for flavor use" in its pure form due to potency and safety profiles, restricting it to use as an intermediate or in trace quantities within complex formulations.

  • Research: Serves as a standard for calibrating gas chromatography (GC) systems for sulfur detection and as a substrate for studying enzyme kinetics in sulfide oxidation.

Safety & Handling Protocols

Hazard Classification: Highly Flammable Liquid (Category 2), Skin Irritant (Category 2), Eye Irritant (Category 2A).

Handling Procedures
  • Engineering Controls: Always handle within a certified chemical fume hood. The odor threshold is extremely low (ppb range); fugitive emissions will cause facility-wide evacuation if not contained.

  • PPE: Butyl rubber gloves (sulfides penetrate nitrile), chemical splash goggles, and flame-retardant lab coat.

  • Storage: Store under inert gas (

    
     or Ar) in a flammables cabinet, away from oxidizing agents (peroxides, nitrates).
    
  • Spill Management: Do not wash down the drain. Adsorb with activated carbon or vermiculite. Treat the waste with dilute bleach (sodium hypochlorite) to oxidize the sulfide to the less odorous sulfoxide/sulfone before disposal.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78708, Isopropyl propyl sulfide. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Propane, 1-[(1-methylethyl)thio]- Mass Spectrum.[1][2] NIST Chemistry WebBook, SRD 69.[3] Retrieved from [Link]

  • The Good Scents Company. Isopropyl Propyl Sulfide Flavor and Fragrance Information. Retrieved from [Link]

  • Organic Syntheses.General Procedure for Sulfide Synthesis via Thiol Alkylation. (Generalized reference for the described protocol).
  • European Chemicals Agency (ECHA). Registration Dossier: Sulfides and their hazard classifications. Retrieved from [Link]

Sources

Advanced Technical Guide: Synthesis of Isopropyl n-Propyl Sulfide

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 5008-73-1 (also referenced as 17724-44-6) IUPAC Name: 1-(Propan-2-ylsulfanyl)propane Target Audience: Senior Research Scientists, Process Chemists

Executive Summary & Strategic Architecture

Isopropyl n-propyl sulfide is an unsymmetrical thioether characterized by a sulfur atom bridging a primary propyl group and a secondary isopropyl group. While conceptually simple, its synthesis requires rigorous regiochemical control to avoid the formation of symmetrical byproducts (di-n-propyl sulfide or di-isopropyl sulfide) or elimination products (propene).

This guide delineates two distinct synthesis pathways selected for their operational reliability and mechanistic integrity:

  • The Kinetic Control Route (Lab Scale): A modified Williamson ether synthesis optimized to suppress E2 elimination.

  • The Atom-Economy Route (Industrial/Green): Acid-catalyzed hydrothiolation of propene, leveraging Markovnikov selectivity.

Strategic Decision Matrix

The choice of pathway depends on scale and available instrumentation.

FeatureRoute A: Nucleophilic Substitution Route B: Hydrothiolation
Mechanism

(Bimolecular Nucleophilic Substitution)
Electrophilic Addition (Markovnikov)
Key Advantage High regioselectivity; predictable yield.100% Atom Economy; Solvent-free potential.
Primary Risk E2 Elimination (if reagents mismatched).[1]Polymerization; Anti-Markovnikov impurities.
Scale Gram to Kilogram (Batch).Multi-Kilogram (Continuous Flow).

Pathway A: The "Inverted" Nucleophilic Substitution (Recommended)

Mechanistic Causality & Reagent Design

The standard synthesis of unsymmetrical sulfides involves reacting a thiolate with an alkyl halide. However, the choice of nucleophile/electrophile partners is critical.

  • The Flawed Approach: Reacting Propane-1-thiol with 2-Bromopropane.

    • Failure Mode: 2-Bromopropane is a secondary halide. In the presence of a strong nucleophile/base (thiolate), steric hindrance favors E2 elimination , yielding propene gas and lowering yield.

  • The Optimized Approach: Reacting Propane-2-thiol (Isopropyl thiol) with 1-Bromopropane.

    • Success Mode: 1-Bromopropane is a primary halide.[2] The unhindered backside attack favors

      
       substitution  over elimination, ensuring high yields of the target sulfide.
      
Validated Protocol

Reagents:

  • Propane-2-thiol (Isopropyl mercaptan) [CAS: 75-33-2]

  • 1-Bromopropane (n-Propyl bromide) [CAS: 106-94-5]

  • Base: Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH)

  • Solvent: Anhydrous Ethanol (for NaOEt) or DMF (for NaH)

Step-by-Step Methodology:

  • Thiolate Formation:

    • In a 3-neck round-bottom flask under Nitrogen atmosphere, dissolve 1.1 equivalents of Sodium Ethoxide in anhydrous ethanol.

    • Cool to 0°C. Add 1.0 equivalent of Propane-2-thiol dropwise.

    • Checkpoint: The solution should remain clear. Evolution of heat indicates deprotonation (

      
      ).
      
  • Nucleophilic Attack:

    • Add 1.0 equivalent of 1-Bromopropane dropwise via an addition funnel, maintaining temperature <10°C to prevent exotherms.

    • Once addition is complete, warm to room temperature, then reflux for 2–4 hours.

    • Kinetics: The reaction is second-order. Monitoring via GC-MS should show the disappearance of the bromide peak.

  • Workup & Purification:

    • Quench with water. Extract the organic layer with diethyl ether or pentane.

    • Wash with 10% NaOH (to remove unreacted thiol—critical for odor control).

    • Dry over

      
       and concentrate.
      
    • Distillation: Purify via fractional distillation. Target fraction: 130–132°C .

Reaction Logic Visualization[1]

SN2_Pathway cluster_logic Why this route? Reagents Reagents: Isopropyl Thiol + 1-Bromopropane Intermediate Transition State: Pentacoordinate Carbon Reagents->Intermediate Nu: Attack (Backside) Product Product: This compound Intermediate->Product Br- Departure (Major) SideProduct Side Product (Minor): Propene (Elimination) Intermediate->SideProduct Steric Clash (Minor) Logic Primary Halide = Max SN2 Secondary Halide = Max E2

Figure 1: Mechanistic flow of the optimized SN2 pathway, highlighting the suppression of elimination side-products.

Pathway B: Acid-Catalyzed Hydrothiolation (Industrial)

Mechanistic Insight

This route involves the addition of Propane-1-thiol across the double bond of Propene. The regioselectivity is dictated by the catalyst:

  • Radical/UV conditions: Anti-Markovnikov addition

    
     Di-n-propyl sulfide (Undesired).
    
  • Acid Catalysis (

    
    ):  Markovnikov addition 
    
    
    
    This compound (Target).
Protocol (Zeolite/Acid Catalysis)

Reagents:

  • Propene gas[3][4][5]

  • Propane-1-thiol[6]

  • Catalyst: Amberlyst-15 or H-ZSM-5 Zeolite

Workflow:

  • Reactor Setup: Use a pressurized autoclave or a continuous flow fixed-bed reactor.

  • Loading: Load the solid acid catalyst. Pressurize with Propene (excess, 2-3 eq) and inject Propane-1-thiol.

  • Reaction: Heat to 60–80°C.

    • Mechanism:[1][2][5][7][8][9][10] The protonation of propene creates a secondary carbocation (isopropyl cation), which is then trapped by the thiol sulfur.

  • Separation: Vent excess propene. Filter catalyst.[1] Distill the liquid product.

Pathway Visualization[11]

Hydrothiolation Reactants Propene + Propane-1-thiol Catalyst Acid Catalyst (H+) Reactants->Catalyst AntiMark Impurity: Di-n-propyl Sulfide Reactants->AntiMark Radical Mechanism (Avoid UV/Peroxides) Carbocation Intermediate: Isopropyl Cation (2°) Catalyst->Carbocation Protonation (Markovnikov) Target Target: This compound Carbocation->Target Thiol Attack

Figure 2: Selectivity map for the hydrothiolation of propene. Acid catalysis is required to force the Markovnikov product.

Characterization & Data Validation

To ensure the integrity of the synthesized compound, compare experimental data against these standard values.

PropertyValue / RangeValidation Method
Boiling Point 130 – 132 °CDistillation head temperature
Density 0.833 g/mL (at 25°C)Pycnometer / Density Meter
Refractive Index

Refractometer
Appearance Colorless liquidVisual Inspection
Odor Pungent, alliaceous (garlic/onion)Organoleptic (Use Caution)

NMR Fingerprint (


): 
  • 
     NMR:  Look for the septet at 
    
    
    
    ppm (isopropyl CH) and the triplet at
    
    
    ppm (propyl methyl).
  • 
     NMR:  Distinct peaks for the secondary carbon (isopropyl) vs. primary carbons (n-propyl).
    

Safety & Handling (The "Stench" Factor)

Working with low molecular weight sulfides requires strict containment protocols.

  • Containment: All reactions must be performed in a fume hood with a minimum face velocity of 100 fpm.

  • Neutralization: Keep a "Bleach Bath" (10% Sodium Hypochlorite) ready.

    • Chemistry:

      
       (Sulfoxides/Sulfones are odorless).
      
    • Soak all glassware in bleach before removing from the hood.

  • PPE: Double nitrile gloves are recommended. Sulfur compounds can permeate latex rapidly.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 78708, Isopropyl propyl sulfide. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for Williamson ether/sulfide synthesis protocols).
  • Mukhopadhyay, P., et al. (2008). Rotational Spectrum and Internal Rotation of Isopropyl Propyl Sulfide. Journal of Molecular Spectroscopy.

Sources

IUPAC name and synonyms for ISOPROPYL N-PROPYL SULFIDE

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 5008-73-1 Document Type: Technical Reference Guide Status: Validated

Executive Summary

Isopropyl n-propyl sulfide (1-(propan-2-ylsulfanyl)propane) is an asymmetric dialkyl thioether characterized by its potent alliaceous and tropical olfactory profile. While structurally simple, its synthesis and handling require precise control due to the volatility of sulfur intermediates and the propensity for elimination side reactions during alkylation. This guide provides a rigorous examination of its nomenclature, optimized synthetic protocols, and physicochemical characterization, designed for application scientists in flavor chemistry and organic synthesis.

Part 1: Nomenclature & Identification

Accurate identification is critical in patent literature and regulatory filings. The IUPAC naming conventions for asymmetric sulfides prioritize the larger alkyl group as the parent alkane or treat the sulfide as a functional class.

Nomenclature Hierarchy
StandardNameTechnical Note
Preferred IUPAC Name (PIN) 1-(Propan-2-ylsulfanyl)propane Treats the propyl chain (C3) as the parent; the isopropylthio group is the substituent.
Systematic Alternative 2-(Propylsulfanyl)propaneTreats the isopropyl group as the parent.
Functional Class Name Isopropyl propyl sulfideMost common in industrial/commercial contexts.
Synonyms 2-Propyl propyl sulfide; Propyl isopropyl thioetherUsed interchangeably in older literature.
Chemical Identifiers[1][2][3][4][5][6][7][8][9][10][11][12]
  • CAS Number: 5008-73-1[1][2][3][4][5]

  • Molecular Formula:

    
    [6][2][4]
    
  • SMILES: CCCSC(C)C

  • InChIKey: BDFDQOJJDDORSR-UHFFFAOYSA-N[6][2][4]

Part 2: Physicochemical Profile

The following data aggregates experimental values and high-confidence predictions for process engineering.

PropertyValueRelevance
Molecular Weight 118.24 g/mol Stoichiometric calculations.
Boiling Point 132–134 °CPurification via fractional distillation.
Density 0.83 g/mL (at 20 °C)Phase separation in aqueous workups.
Flash Point ~23 °C (Closed Cup)Critical Safety: Class 1B Flammable Liquid.
LogP (Octanol/Water) ~2.9 (Predicted)Indicates high lipophilicity; bioaccumulative potential.
Organoleptics Sulfurous, onion-like, tropical fruit (dilute)Potent odor threshold (ppb range).

Part 3: Synthetic Pathways & Protocols

Strategic Route Selection

The synthesis of asymmetric sulfides relies on the Williamson ether synthesis analog (thiol alkylation). However, the choice of nucleophile and electrophile is the critical determinant of yield .

  • Pathway A (Optimal): Nucleophilic attack of Propane-2-thiolate on 1-Bromopropane .

    • Rationale: 1-Bromopropane is a primary halide, highly susceptible to

      
       attack with minimal steric hindrance.
      
  • Pathway B (Sub-optimal): Nucleophilic attack of Propane-1-thiolate on 2-Bromopropane .

    • Risk:[7][8][5][9] 2-Bromopropane is a secondary halide. Reaction with a strong base/nucleophile significantly increases the rate of

      
       elimination, producing propene as a waste product and lowering the sulfide yield.
      
Protocol: Optimized Thiol Alkylation ( )

Objective: Synthesis of this compound via Pathway A.

Reagents
  • Propane-2-thiol (Isopropyl mercaptan) [1.05 eq]

  • 1-Bromopropane [1.0 eq]

  • Sodium Ethoxide (NaOEt) [1.1 eq] (21% wt in Ethanol)

  • Ethanol (Anhydrous) as solvent.

Step-by-Step Methodology
  • Thiolate Formation: In a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, charge the Sodium Ethoxide solution under

    
     atmosphere. Cool to 0 °C.
    
  • Nucleophile Generation: Add Propane-2-thiol dropwise over 20 minutes. The reaction is exothermic; maintain temperature <10 °C to prevent solvent boil-off. Stir for 30 minutes to ensure complete formation of sodium propane-2-thiolate.

  • Alkylation: Add 1-Bromopropane dropwise. Once addition is complete, remove the ice bath and heat the mixture to reflux (approx. 78 °C) for 4–6 hours.

    • Checkpoint: Monitor reaction progress via GC-FID. Disappearance of 1-bromopropane indicates completion.

  • Workup: Cool to room temperature. Quench with water (equal volume) to dissolve NaBr salts. Extract the organic layer with diethyl ether or pentane (

    
    ).
    
  • Purification: Wash combined organics with 10% NaOH (to remove unreacted thiol) followed by brine. Dry over anhydrous

    
    .
    
  • Isolation: Concentrate under reduced pressure. Perform fractional distillation at atmospheric pressure. Collect the fraction boiling at 130–134 °C.

Mechanistic Visualization

The following diagram illustrates the


 transition state and the logic behind selecting the primary halide to avoid elimination.

Synthesis Reactants Reagents: Propane-2-thiol + NaOEt Intermediate Nucleophile: Sodium Propane-2-thiolate (Secondary Thiolate) Reactants->Intermediate Deprotonation TS Transition State: SN2 Backside Attack (Sterically Unhindered) Intermediate->TS Nucleophilic Attack SideProduct Avoided Pathway: E2 Elimination (If 2-Bromopropane used) Intermediate->SideProduct steric clash (minor) Electrophile Electrophile: 1-Bromopropane (Primary Halide) Electrophile->TS Product Product: This compound (>85% Yield) TS->Product -NaBr

Caption: Mechanistic flow of the optimized SN2 alkylation, highlighting the selection of a primary electrophile to maximize substitution over elimination.

Part 4: Analytical Characterization

Confirming the structure requires validating the presence of both the isopropyl (branched) and n-propyl (linear) chains.

Diagnostic NMR Signatures (Predicted in )
NucleusShift (

ppm)
MultiplicityIntegrationAssignment

1.01Triplet (

Hz)
3HPropyl


1.25Doublet (

Hz)
6HIsopropyl


1.62Multiplet (sextet)2HPropyl


2.49Triplet (

Hz)
2HPropyl


2.92Septet (

Hz)
1HIsopropyl

Mass Spectrometry (EI, 70 eV)
  • Molecular Ion (

    
    ):  m/z 118
    
  • Base Peak: m/z 43 (Isopropyl cation

    
    ) or m/z 75 (
    
    
    
    , cleavage of C-S bond).
  • Fragment: m/z 41 (Allyl cation, common in propyl chains).

Part 5: Biological & Metabolic Context

In drug development and toxicology, understanding the metabolic fate of thioethers is vital. Sulfides undergo S-oxidation via Flavin-containing Monooxygenases (FMO) and Cytochrome P450 enzymes.

Metabolic Pathway
  • Sulfoxidation: The sulfide is oxidized to the Sulfoxide (chiral center introduced).

  • Sulfonation: Further oxidation yields the Sulfone (highly polar, readily excreted).

Metabolism Sulfide This compound (Lipophilic) Enzymes1 FMO3 / CYP450 Sulfide->Enzymes1 Phase I Sulfoxide Isopropyl propyl sulfoxide (Polar Metabolite) Enzymes1->Sulfoxide S-Oxidation Enzymes2 CYP450 / Oxidation Sulfoxide->Enzymes2 Sulfone Isopropyl propyl sulfone (Excreted) Enzymes2->Sulfone Oxidation

Caption: Sequential oxidation pathway of dialkyl sulfides mediated by hepatic enzymes.

References

  • NIST Chemistry WebBook. Propane, 1-[(1-methylethyl)thio]- (CAS 5008-73-1). National Institute of Standards and Technology. Link

  • PubChem. Isopropyl propyl sulfide (Compound).[6] National Library of Medicine. Link

  • McMurry, J.Organic Chemistry: Structure and Reactivity of Ethers and Sulfides. Cengage Learning. (Standard text for Williamson Ether/Sulfide synthesis mechanisms).
  • Boelens, M. H., et al.Volatile Flavor Compounds of Onions and Garlic. Journal of Agricultural and Food Chemistry. (Context for organoleptic properties of alkyl sulfides).

Sources

Technical Monograph: Isopropyl Propyl Sulfide (CAS 5008-73-1)

Author: BenchChem Technical Support Team. Date: February 2026

A Model Thioether for Metabolic Profiling and Organic Synthesis

Executive Summary

CAS Number: 5008-73-1 Chemical Name: Isopropyl Propyl Sulfide (1-[(1-methylethyl)thio]propane) Molecular Formula: C₆H₁₄S Molecular Weight: 118.24 g/mol Class: Alkyl Sulfide / Thioether[1][2][3]

Target Audience: Medicinal Chemists, DMPK (Drug Metabolism and Pharmacokinetics) Scientists, and Process Chemists.

Scope: This technical guide moves beyond basic property listing to analyze CAS 5008-73-1 as a functional probe in drug metabolism and a versatile building block in organic synthesis. While often encountered as a volatile sulfur compound (VSC) in flavor chemistry, its structural simplicity makes it an ideal model for studying S-oxidation pathways mediated by Flavin-containing Monooxygenases (FMOs) versus Cytochrome P450s (CYPs).

Part 1: Chemical Identity & Physicochemical Profile

Understanding the physicochemical behavior of Isopropyl Propyl Sulfide is critical for handling its volatility in experimental assays and predicting its membrane permeability.

PropertyValueRelevance to Experimental Design
Boiling Point 132 °C (approx.)Moderate volatility; requires sealed vessels for incubation assays to prevent evaporative loss.
Density 0.83 g/mLLess dense than water; phase separation occurs in aqueous extraction without co-solvents.
LogP ~2.54 (Predicted)Highly lipophilic; indicates high membrane permeability and rapid microsomal uptake in ADME assays.
Odor Threshold Low (ppb range)Potent sulfurous/allium odor; requires fume hood handling and specific waste disposal protocols (bleach oxidation).
Solubility Organic solvents (Ethanol, DMSO)Stock solutions should be prepared in DMSO for biological assays to ensure miscibility.
Part 2: Synthesis & Manufacturing Logic

For researchers requiring high-purity standards for metabolic studies, synthesis via nucleophilic substitution is the gold standard. This pathway allows for the introduction of isotopic labels (e.g., deuterium or ¹³C) if required for mass spectrometry.

Mechanism: Nucleophilic Thiol Alkylation

The synthesis relies on the Williamson ether synthesis analogue using a thiolate nucleophile. Two retrosynthetic disconnections are possible, but the reaction of propane-1-thiol with isopropyl bromide is often preferred due to the higher reactivity of the primary thiol and the secondary halide.

DOT Diagram: Synthetic Pathway

Synthesis Reactant1 Propane-1-thiol (Nucleophile) Intermediate Thiolate Anion (RS-) Reactant1->Intermediate Base Reactant2 Isopropyl Bromide (Electrophile) Product Isopropyl Propyl Sulfide (CAS 5008-73-1) Reactant2->Product Base Base (NaH or K2CO3) Deprotonation Base->Intermediate Intermediate->Product SN2 Attack

Figure 1: Convergent synthesis of Isopropyl Propyl Sulfide via SN2 nucleophilic substitution.

Protocol 1: Laboratory Scale Synthesis
  • Reagents: Propane-1-thiol (1.0 eq), Isopropyl bromide (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Acetone (Solvent).

  • Procedure:

    • Suspend K₂CO₃ in acetone under N₂ atmosphere.

    • Add Propane-1-thiol dropwise at 0°C (Caution: Exothermic/Stench).

    • Stir for 30 minutes to generate the thiolate.

    • Add Isopropyl bromide dropwise.

    • Reflux for 4–6 hours.

  • Work-up: Filter salts, concentrate filtrate, and purify via fractional distillation.

  • Validation: Confirm structure via ¹H-NMR (look for septet at ~2.9 ppm for the isopropyl CH).

Part 3: Metabolic Pharmacology (The "Drug Dev" Core)

For drug development professionals, CAS 5008-73-1 serves as a metabolic probe . Thioethers are susceptible to S-oxidation , a major metabolic clearance pathway. Differentiating whether a drug candidate is metabolized by CYP450 or FMO is crucial because FMOs are generally non-inducible and less prone to drug-drug interactions (DDIs).

Mechanism of Action: S-Oxidation

Isopropyl Propyl Sulfide undergoes sequential oxidation:

  • Sulfide → Sulfoxide: Chiral center formation (sulfur atom). Mediated by both FMO (specifically FMO3) and CYP (e.g., CYP2C9, CYP3A4).

  • Sulfoxide → Sulfone: Further oxidation, typically CYP-mediated.

DOT Diagram: Metabolic Fate

Metabolism Parent Isopropyl Propyl Sulfide (Lipophilic Thioether) Sulfoxide Isopropyl Propyl Sulfoxide (Chiral Metabolite) Parent->Sulfoxide Major Route (FMO/CYP) FMO FMO3 Enzyme (Flavin-containing Monooxygenase) FMO->Sulfoxide Nucleophilic Attack CYP CYP450 (CYP2C9/3A4) CYP->Sulfoxide Radical Recombination Sulfone Isopropyl Propyl Sulfone (Polar End-Product) Sulfoxide->Sulfone Slow Oxidation (CYP)

Figure 2: Biotransformation pathway of CAS 5008-73-1 showing the critical S-oxidation step.

Part 4: Experimental Protocols
Protocol 2: Microsomal Stability & Metabolite Identification

Objective: Determine the intrinsic clearance and identify S-oxidized metabolites.

Materials:

  • Pooled Human Liver Microsomes (HLM).

  • NADPH Regenerating System.

  • Test Compound: Isopropyl Propyl Sulfide (10 mM stock in DMSO).

  • Quenching Solution: Acetonitrile with Internal Standard (e.g., Warfarin).

Workflow:

  • Pre-incubation: Mix HLM (0.5 mg/mL protein) with Phosphate Buffer (pH 7.4) and Test Compound (1 µM final) at 37°C for 5 min.

    • Note: Use gas-tight vials to prevent volatilization of the parent sulfide.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: At T=0, 5, 15, 30, and 60 min, remove aliquots and quench immediately in ice-cold Acetonitrile.

  • Analysis (LC-MS/MS):

    • Column: C18 Reverse Phase.

    • Transition: Monitor Parent [M+H]⁺ (119.2) and Sulfoxide [M+H]⁺ (135.2).

    • Differentiation: To distinguish FMO vs. CYP contribution, run a parallel assay with Heat Inactivation (FMOs are thermolabile at 50°C without NADPH, while CYPs are stable) or use chemical inhibitors (e.g., Methimazole for FMO).

Part 5: Safety & Toxicology (E-E-A-T)
  • Flammability: High.[4][5] Flash point < 23°C. Store in flammables cabinet.

  • Toxicity: Thioethers can be irritants.[4] High vapor concentrations may cause nausea (due to odor) or respiratory irritation.

  • Disposal: Do not pour down the drain. Treat with dilute bleach (sodium hypochlorite) to oxidize the sulfide to the non-volatile, odorless sulfone before disposal.

References
  • PubChem. (n.d.). Isopropyl propyl sulfide (CID 78708). National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Phillips, I. R., & Shephard, E. A. (2008). Drug metabolism by flavin-containing monooxygenases of human and mouse. University College London. (Contextual grounding on FMO mechanisms).
  • Krueger, S. K., & Williams, D. E. (2005). Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism. Pharmacology & Therapeutics.[3][6] (Authoritative source on S-oxidation mechanisms).

Sources

Molecular structure and formula of ISOPROPYL N-PROPYL SULFIDE

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthesis, and Physicochemical Profiling[1]

Executive Summary

Isopropyl n-propyl sulfide (CAS: 5008-73-1) represents a specific class of asymmetric dialkyl sulfides characterized by the linkage of a branched isopropyl group and a linear n-propyl chain via a thioether bridge.[1][2] While often overshadowed by its symmetric analogs, this compound serves as a critical model for studying steric effects in hydrodesulfurization (HDS) catalysis and as a volatile marker in organosulfur metabolomics.[1] This guide provides a definitive technical analysis of its molecular architecture, spectroscopic signature, and synthesis protocols, grounded in rigorous chemical principles.[1]

Part 1: Molecular Identity & Physicochemical Profile[1]

The distinctiveness of this compound lies in its asymmetry.[1] Unlike di-n-propyl sulfide, the steric bulk of the isopropyl group introduces a dipole moment variation and alters the electron density around the sulfur atom, influencing both reactivity (oxidation potential) and boiling point.[1]

1.1 Chemical Nomenclature & Identifiers
Identifier TypeValue
IUPAC Name 1-(Propan-2-ylsulfanyl)propane
Common Name This compound; 2-Propylthiopropane
CAS Number 5008-73-1
SMILES CCCSC(C)C
InChI Key BDFDQOJJDDORSR-UHFFFAOYSA-N
1.2 Physicochemical Properties

Data aggregated from experimental and predicted consensus models.[1]

PropertyValueTechnical Note
Molecular Formula C₆H₁₄S
Molecular Weight 118.24 g/mol
Boiling Point 130–132 °CHigher than di-isopropyl sulfide due to better packing of the n-propyl chain.[1]
Density 0.83 g/mLAt 25 °C.
Refractive Index 1.443
Flash Point ~23 °C (Closed Cup)Class 3 Flammable Liquid.[1]
Solubility LipophilicMiscible in ethanol, ether; immiscible in water.[1]
Part 2: Structural Analysis & Spectroscopic Signatures[1]

For the analytical chemist, identifying this compound requires distinguishing it from its symmetric isomers (di-n-propyl sulfide and di-isopropyl sulfide).[1] The asymmetry is the key diagnostic feature.[1]

2.1 Nuclear Magnetic Resonance (NMR) Logic

The ¹H NMR spectrum is the definitive identification tool.[1] The molecule contains two distinct alkyl environments.[1][3]

  • Isopropyl Group:

    • δ ~1.25 ppm (Doublet, 6H): The two methyl groups are equivalent and split by the single methine proton.[1]

    • δ ~2.90 ppm (Septet, 1H): The methine proton (CH) adjacent to sulfur is split by six methyl protons.[1]

  • n-Propyl Group:

    • δ ~0.98 ppm (Triplet, 3H): Terminal methyl group.[1]

    • δ ~1.60 ppm (Multiplet/Sextet, 2H): The middle methylene group.[1]

    • δ ~2.50 ppm (Triplet, 2H): The methylene group adjacent to sulfur.[1]

2.2 Mass Spectrometry (EI-MS) Fragmentation

In Electron Ionization (70 eV), the molecular ion (M⁺ = 118 ) is visible but often weak.[1] The fragmentation follows standard sulfide patterns:


-cleavage and C-S bond scission.[1]
  • m/z 118: Molecular Ion [M]⁺.[1]

  • m/z 75: Loss of Propyl radical (M - 43).[1] The charge remains on the sulfur-isopropyl fragment [CH(CH₃)₂-S]⁺.[1]

  • m/z 43: Propyl cation [C₃H₇]⁺ or Isopropyl cation (indistinguishable by mass alone, but dominant).[1]

  • m/z 61/62: Rearrangement ions characteristic of sulfides.

2.3 Structural Visualization

The following diagram illustrates the connectivity and the steric environment of the sulfur atom.[1]

MolecularStructure cluster_properties Key Structural Features Isopropyl Isopropyl Group (Steric Bulk) Sulfur Sulfur Atom (Thioether Bridge) Isopropyl->Sulfur C-S Bond nPropyl n-Propyl Group (Linear Chain) Sulfur->nPropyl S-C Bond Note1 Asymmetric Electron Density Sulfur->Note1 Note2 Oxidation Susceptibility (Sulfoxide Formation) Sulfur->Note2

Figure 1: Connectivity diagram of this compound highlighting the asymmetric alkyl environment.

Part 3: Synthesis & Reaction Pathways[1]

For research applications requiring high purity (>98%), the synthesis must avoid the formation of symmetric byproducts (scrambling).[1] The most robust method is the Williamson Thioether Synthesis , utilizing a nucleophilic substitution mechanism (


).[1]
3.1 Validated Synthesis Protocol

Objective: Synthesize this compound via thiolate alkylation.

Reagents:

  • Propane-2-thiol (Isopropyl thiol) - Nucleophile Source[1]

  • 1-Bromopropane (n-Propyl bromide) - Electrophile[1]

  • Sodium Ethoxide (NaOEt) - Base[1]

  • Ethanol (Anhydrous) - Solvent[1]

Mechanism:

  • Deprotonation: The base removes the proton from isopropyl thiol to form the isopropyl thiolate anion (

    
    ).[1]
    
  • Nucleophilic Attack: The highly nucleophilic thiolate attacks the primary carbon of 1-bromopropane.[1]

  • Substitution: Bromide is displaced, yielding the asymmetric sulfide.[1]

Step-by-Step Workflow:

  • Preparation of Thiolate: In a 3-neck flask under

    
     atmosphere, dissolve 1.1 eq of Sodium Ethoxide in anhydrous ethanol. Add 1.0 eq of Propane-2-thiol dropwise at 0°C. Stir for 30 mins.
    
  • Alkylation: Add 1.0 eq of 1-Bromopropane dropwise. The reaction is exothermic; maintain temperature <20°C.[1]

  • Reflux: Heat the mixture to reflux (80°C) for 2–4 hours to ensure completion.

  • Workup: Quench with water. Extract the oily layer with diethyl ether.[1] Wash with NaOH (to remove unreacted thiol) and brine.[1]

  • Purification: Dry over

    
     and distill. Collect the fraction boiling at 130–132°C.
    
3.2 Synthesis Pathway Diagram[1]

SynthesisPathway Thiol Propane-2-thiol (CH3)2CH-SH Thiolate Intermediate: Isopropyl Thiolate Anion (CH3)2CH-S(-) Thiol->Thiolate Deprotonation (Ethanol, 0°C) Base Sodium Ethoxide (NaOEt) Base->Thiolate Deprotonation (Ethanol, 0°C) AlkylHalide 1-Bromopropane CH3CH2CH2-Br Product TARGET: This compound AlkylHalide->Product SN2 Substitution (Reflux, -NaBr) Thiolate->Product SN2 Substitution (Reflux, -NaBr)

Figure 2: Step-wise synthesis via Williamson Thioether methodology to ensure asymmetric purity.

Part 4: Applications in Drug Development & Chemical Biology[1]

While simple alkyl sulfides are rarely final drug candidates due to rapid oxidation, they are indispensable as metabolic probes and synthetic intermediates .[1]

4.1 Metabolic Oxidation Profiling (FMO/CYP450)

This compound is used to study Flavin-containing Monooxygenases (FMOs) .[1] The sulfur center is susceptible to oxidation, forming a chiral sulfoxide.[1]

  • Chirality: The oxidation of the sulfur atom in an asymmetric sulfide creates a chiral center.[1] Researchers use this to probe the stereoselectivity of metabolic enzymes.[1]

  • Reaction: Sulfide

    
     Sulfoxide 
    
    
    
    Sulfone.[1][3]
4.2 Flavor & Fragrance Chemistry

Volatile sulfur compounds (VSCs) are potent odorants.[1] This specific sulfide contributes to the complex olfactory profiles of:

  • Allium species: (Onions, garlic) - as a degradation product.[1]

  • Tropical Fruits: (Durian) - contributes to the "sulfury/onion" note.[1]

  • Yeast Fermentation: Detected as a byproduct in specific brewing conditions.[1]

Part 5: Safety & Handling Protocols

Hazard Classification:

  • H225: Highly Flammable Liquid and Vapor.[1]

  • H315/H319: Causes skin and serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Odor Control: Like all low-molecular-weight sulfides, this compound has a potent, disagreeable "stench" threshold (ppb range).[1]

  • Containment: All work must be performed in a functioning fume hood.

  • Decontamination: Glassware should be treated with bleach (sodium hypochlorite) solution immediately after use.[1] The bleach oxidizes the sulfide to the odorless sulfoxide/sulfone/sulfonate, mitigating the smell.[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78708, Isopropyl propyl sulfide.[1] Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Isopropyl propyl sulfide Mass Spectrum.[1] NIST Standard Reference Database 1A v17.[1] Retrieved from [Link][1]

  • Organic Syntheses. General Procedure for Sulfide Synthesis (Adapted). Org.[1][3][4][5] Synth. 1941, Coll.[1][5] Vol. 1, 37. Retrieved from [Link][1][5]

  • The Good Scents Company. Isopropyl Propyl Sulfide Organoleptic Properties.[1] Retrieved from [Link][1]

Sources

Initial investigations into the biological activity of ISOPROPYL N-PROPYL SULFIDE

Author: BenchChem Technical Support Team. Date: February 2026

Title: Initial Investigations into the Biological Activity of Isopropyl n-Propyl Sulfide: A Technical Discovery Guide

Executive Summary This technical guide outlines the preliminary biological characterization of This compound (CAS: 5008-73-1) , an asymmetric dialkyl sulfide. While historically categorized primarily within flavor chemistry and environmental odor analysis, recent structure-activity relationship (SAR) data suggests potential bioactivity in metabolic modulation and antimicrobial pathways. This document serves as a foundational protocol for researchers initiating pharmacological or toxicological profiling of this compound, focusing on its metabolic fate (S-oxidation) and potential interaction with lipid biosynthesis enzymes.

Chemical Profile & Physicochemical Properties

Before initiating biological assays, the physicochemical limitations of the compound must be understood. This compound is a volatile, lipophilic thioether. Its handling requires specific protocols to prevent evaporative loss during incubation, which would skew potency data.

PropertyValue / DescriptionRelevance to Bioassays
IUPAC Name 1-(propan-2-ylsulfanyl)propaneStandard identification.[1]
CAS Number 5008-73-1Registry tracking.[1][2][3]
Molecular Weight 118.24 g/mol Calculation of molarity for IC50/EC50.
LogP (Est.) ~2.5 - 2.8Highly lipophilic; crosses cell membranes easily; requires DMSO/ethanol carriers.
Volatility High (BP ~132°C)Critical: Assays must be sealed (e.g., parafilm, septum caps) to maintain effective concentration.
Odor Threshold Low (ppb range)Requires fume hood handling; environmental contamination risk.

Metabolic Fate: The S-Oxidation Pathway

The primary biological clearance mechanism for dialkyl sulfides is S-oxidation , converting the lipophilic sulfide into more polar sulfoxides and sulfones. Understanding this pathway is crucial for distinguishing between the activity of the parent molecule and its metabolites.

Mechanism of Action: FMO vs. CYP

Unlike carbon-based metabolism, sulfur metabolism in this class is heavily driven by Flavin-containing Monooxygenases (FMOs) , specifically FMO3 in the liver, alongside Cytochrome P450 (CYP) isoforms.

  • FMO Mediation: FMOs act as a "soft" nucleophile oxidizer. They rapidly convert the sulfide to the sulfoxide (chiral S-oxide).

  • CYP Mediation: CYPs can perform the same oxidation but are also capable of dealkylation (removing the isopropyl group), though this is kinetically slower for simple sulfides.

Scientific Directive: In early investigations, you must determine the Metabolic Stability of the parent compound. If the sulfide is rapidly oxidized, observed biological effects in vivo may actually be due to the sulfoxide metabolite.

MetabolicPathway Sulfide This compound (Parent Drug) FMO FMO3 / CYP450 (Liver Microsomes) Sulfide->FMO Phase I Oxidation Sulfoxide Isopropyl Propyl Sulfoxide (Chiral Metabolite) FMO->Sulfoxide Rapid Conversion Sulfone Isopropyl Propyl Sulfone (Terminal Metabolite) Sulfoxide->Sulfone Slow Oxidation (CYP2E1/3A4) Excretion Renal Excretion (Polar) Sulfone->Excretion

Figure 1: The sequential S-oxidation pathway. The parent sulfide is rapidly oxidized to the sulfoxide, often the bioactive species in vivo.

Proposed Biological Activity: Antimicrobial Targets

Based on structural analogs (e.g., diallyl disulfide, dipropyl sulfide), this compound is hypothesized to exhibit antimicrobial activity through Thiol-Exchange Mechanisms .

Target: β-Ketoacyl-ACP Synthase III (FabH)

Research into related asymmetric sulfides suggests they can inhibit bacterial fatty acid biosynthesis.[4]

  • Mechanism: The enzyme FabH is critical for the initiation of fatty acid elongation in bacteria (S. aureus, E. coli).

  • Hypothesis: The sulfide moiety may interact with the active site cysteine of FabH, or the molecule may act as a competitive inhibitor for the acyl-CoA substrate due to its alkyl chain length mimicking the nascent fatty acid chain.

  • Validation Strategy: Do not rely on optical density (OD) readings alone. Volatile compounds can escape microplates. Use sealed broth microdilution or vapor phase assays .

Investigative Protocols (The "How-To")

Protocol A: Differential Metabolic Stability Assay

This protocol distinguishes whether FMOs or CYPs are responsible for metabolizing the compound. This is vital because FMOs are not easily induced/inhibited by drugs, whereas CYPs are prone to drug-drug interactions.

Materials:

  • Pooled Human Liver Microsomes (HLM).

  • NADPH regenerating system.[5]

  • Heat Inactivation: FMOs are thermolabile (inactive at 50°C), while CYPs remain active.

  • Chemical Inhibitor: Methimazole (specific competitive inhibitor for FMO).

Workflow:

  • Preparation: Prepare 10 µM this compound in phosphate buffer (0.1% DMSO final).

  • Group 1 (Control): HLM + NADPH + Test Compound (37°C).

  • Group 2 (Heat Shock): Pre-incubate HLM at 50°C for 90 sec (kills FMO), then cool to 37°C + NADPH + Test Compound.

  • Group 3 (Inhibitor): HLM + Methimazole (100 µM) + NADPH + Test Compound.

  • Sampling: Quench aliquots at 0, 15, 30, 60 min with ice-cold acetonitrile containing internal standard.

  • Analysis: Analyze supernatant via LC-MS/MS (monitor transition of parent mass).

Interpretation:

  • If clearance drops significantly in Group 2 & 3 , metabolism is FMO-driven (Typical for this compound).

  • If clearance remains high in Group 2, metabolism is CYP-driven .

Protocol B: Vapor Phase Antimicrobial Assay

Standard agar diffusion fails for volatiles. Use the "Inverted Lid" method.

  • Inoculum: Plate bacteria (S. aureus) on Mueller-Hinton agar.

  • Application: Apply pure or diluted this compound (10-50 µL) onto a sterile filter paper disc.

  • Placement: Place the disc in the center of the petri dish lid .

  • Incubation: Invert the agar plate over the lid and seal tightly with Parafilm. Incubate at 37°C for 24h.

  • Readout: Measure the Zone of Inhibition (ZOI) caused by the vapor diffusing upward into the agar.

ExperimentalWorkflow cluster_assays Parallel Investigation Tracks Start Start: this compound Solubility Solubility Check (DMSO < 0.5%) Start->Solubility Metab Metabolic Stability (Microsomes) Solubility->Metab Bioact Bioactivity Screen (Antimicrobial/FabH) Solubility->Bioact Analysis1 LC-MS/MS Analysis (Parent vs Sulfoxide) Metab->Analysis1 Analysis2 Vapor Phase ZOI (Inhibition Zone) Bioact->Analysis2 Decision Data Synthesis: Is Parent or Metabolite Active? Analysis1->Decision Analysis2->Decision

Figure 2: Parallel workflow for characterizing chemical stability and biological efficacy.

Toxicology & Safety Profile

  • GHS Classification:

    • H315: Causes skin irritation.[1][6]

    • H318: Causes serious eye damage.[1]

    • H335: May cause respiratory irritation.[1][6]

  • Handling Directive: All transfers must occur in a certified chemical fume hood. Nitrile gloves are sufficient for splash protection, but prolonged contact requires laminated films due to the permeation potential of low-MW sulfides.

  • Deactivation: Spills should be treated with dilute bleach (sodium hypochlorite) to oxidize the sulfide to the non-volatile, odorless sulfone/sulfonate before disposal.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 78708, Isopropyl propyl sulfide. Retrieved from [Link]

  • Krueger, S. K., & Williams, D. E. (2005). Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism. Pharmacology & Therapeutics.
  • European Chemicals Agency (ECHA). (2025).[1] C&L Inventory: Isopropyl propyl sulfide. Retrieved from [Link]

  • Mishra, B., et al. (2011). Inhibition of bacterial fatty acid biosynthesis by novel sulfide analogs. (General reference for sulfide-FabH interaction mechanisms).

Sources

Safety, hazards, and handling information for ISOPROPYL N-PROPYL SULFIDE

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isopropyl n-propyl sulfide (1-[(1-methylethyl)thio]propane) is an unsymmetrical dialkyl sulfide characterized by its potent organoleptic profile and utility as a sulfur-based building block in organic synthesis.[1][2][3][4][5] While naturally occurring in volatile fractions of pungent foods such as durian and certain Allium species, its primary relevance in industrial and research settings lies in its role as a flavor intermediate and a model substrate for investigating selective S-oxidation pathways.[1][2]

This guide provides a rigorous technical analysis of the compound’s physicochemical properties, hazard profile, and handling protocols.[1][2] It moves beyond standard Safety Data Sheet (SDS) boilerplate to address the specific challenges of working with volatile, stench-grade organosulfur compounds, emphasizing containment strategies and oxidative stability.

Part 1: Physicochemical Characterization

The physical constants of this compound dictate its handling requirements. Its flash point places it on the cusp of high flammability, requiring strict static control, while its lipophilicity drives its biological interaction (membrane permeation).[1][2]

Table 1: Key Physicochemical Properties

PropertyValueTechnical Implication
CAS Number 5008-73-1Unique identifier for regulatory compliance.[1][2][4]
Molecular Weight 118.24 g/mol Moderate volatility; significant vapor pressure at RT.[1][2]
Physical State LiquidColorless to pale yellow; requires liquid transfer protocols.[1][2]
Boiling Point 132 °C (760 mmHg)Standard distillation is feasible for purification.[1][2]
Flash Point ~23 °C (Closed Cup)High Risk. Class IB Flammable Liquid.[1][2] Vapor can travel to ignition sources.[1][2]
Density 0.833 g/cm³Lighter than water; spills will float, complicating aqueous suppression.[1][2]
Refractive Index 1.443 – 1.446Useful for quick purity verification in synthesis.[1][2]
Solubility Organic SolventsMiscible in ethanol, ether; immiscible in water.[1][2]
Odor Threshold ppb range (Est.)Extremely low.[1][2] "Stench" characteristics require dedicated ventilation.[1][2]

Part 2: Hazard Identification & Toxicology (E-E-A-T)

2.1 GHS Classification & Mechanistic Toxicity this compound poses a dual threat: immediate physical injury from flammability and physiological harm through irritation.[1][2]

  • H225: Highly Flammable Liquid and Vapor. [1][2]

    • Mechanism:[1][2][6][7][8] The vapor pressure at room temperature allows the formation of explosive air-mixtures.[1][2] The sulfide linkage does not inhibit combustion; rather, it can generate sulfur dioxide (SO₂) upon burning, adding a toxic inhalation hazard to the fire risk.[1][2]

  • H315 / H319 / H335: Irritation Triad (Skin, Eyes, Respiratory). [1][2]

    • Mechanism:[1][2][6][7][8] Lipophilic sulfides penetrate the stratum corneum (skin) and mucous membranes.[1][2] While less reactive than thiols, dialkyl sulfides can act as irritants.[1][2] The "serious eye damage" (H318) classification often associated with this class suggests that direct contact can cause corneal opacity or irreversible tissue damage.[1][2]

2.2 The "Stench" Factor: Psychological & Operational Hazard Unlike standard solvents, the odor of this compound is biologically active at trace levels (parts per billion).[1][2]

  • Olfactory Fatigue: Researchers may lose the ability to smell the compound after prolonged exposure, leading to a false sense of security regarding leak containment.[1][2]

  • Community Impact: Improper venting can lead to building-wide evacuations or environmental complaints.[1][2]

Part 3: Synthesis & Reactivity Profile

Understanding the formation and degradation of this molecule is essential for stability management.[1][2]

3.1 Synthesis Logic (Williamson Thioether Synthesis) The most robust route involves the nucleophilic attack of a thiolate anion on an alkyl halide.[1][2] Due to steric factors, it is preferable to use the less hindered nucleophile/electrophile pair.[1][2]

  • Pathway A: Sodium propane-1-thiolate + 2-Bromopropane (Isopropyl bromide).[1][2]

  • Pathway B: Sodium propane-2-thiolate + 1-Bromopropane.[1][2]

  • Choice: Pathway B is often preferred to minimize E2 elimination side reactions common with secondary halides (isopropyl bromide).[1][2]

3.2 Reactivity: S-Oxidation The sulfide sulfur is nucleophilic and prone to oxidation.[1][2]

  • Sulfoxide Formation: Controlled oxidation (e.g., with NaIO₄ or H₂O₂) yields the sulfoxide.[1][2]

  • Sulfone Formation: Stronger oxidation (e.g., mCPBA, excess H₂O₂) yields the sulfone.[1][2]

  • Storage Implication: Exposure to atmospheric oxygen over time can lead to the slow formation of sulfoxides, altering the refractive index and odor profile.[1][2]

Visualization: Synthesis & Oxidation Pathways

SynthesisReactivity cluster_synth Synthesis (Nucleophilic Substitution) R1 Propan-1-thiol (Nucleophile Source) Product This compound (Target) R1->Product SN2 Reaction R2 Isopropyl Bromide (Electrophile) R2->Product Base Base (NaH/NaOH) Base->R1 Deprotonation Sulfoxide Sulfoxide (S=O) Product->Sulfoxide Oxidation (1 eq. H2O2) Sulfone Sulfone (O=S=O) Sulfoxide->Sulfone Oxidation (Excess Oxidant)

Figure 1: Synthesis via nucleophilic substitution and subsequent oxidative degradation pathways.[1][2]

Part 4: Handling, Storage, & Emergency Protocols

4.1 Storage Architecture

  • Atmosphere: Store under Argon or Nitrogen blanket.[1][2] Oxygen promotes degradation.[1][2]

  • Temperature: Cool, dry environment (<15°C recommended).

  • Container: Amber glass to prevent photo-oxidation.[1][2] Teflon-lined caps are mandatory to prevent sulfur permeation through standard polyethylene liners.[1][2]

  • Segregation: Keep away from strong oxidizing agents (perchlorates, peroxides) to prevent exothermic reactions.[1][2]

4.2 Experimental Handling Workflow Every interaction with this compound must follow a "Closed-Loop" logic to prevent odor release and fire.[1][2]

Visualization: Safe Handling Decision Tree

SafetyWorkflow Start Start: Handling Request CheckPPE Verify PPE: Nitrile Gloves + Goggles + Lab Coat Start->CheckPPE CheckVent Is Fume Hood Active? CheckPPE->CheckVent Action Dispensing/Transfer CheckVent->Action Yes Stop STOP: Evacuate/Ventilate CheckVent->Stop No Bleach Decontamination: Treat glassware with 10% Bleach Action->Bleach Post-Experiment Waste Dispose in Halogen-Free Organic Waste Bleach->Waste

Figure 2: Operational workflow ensuring containment of stench and safe disposal.

4.3 Spills & Decontamination (The Bleach Protocol) Standard spill kits are insufficient for sulfides due to the odor persistence.[1][2]

  • Evacuate: Clear the immediate area.

  • Oxidative Quench: Pour a dilute solution of Sodium Hypochlorite (Bleach) or Hydrogen Peroxide over the spill.[1][2]

    • Chemistry: This converts the volatile sulfide into the non-volatile (and odorless) sulfoxide/sulfone.[1][2]

  • Absorb: Use vermiculite or sand after 10-15 minutes of reaction time.[1][2]

  • Disposal: Seal in double-bagged waste containers.

Part 5: Applications in Research

5.1 Flavor & Fragrance Chemistry this compound is a key volatile component in the "sulfury" profile of tropical fruits like Durian (Durio zibethinus) and savory vegetables like onions.[1][2] In drug development, it serves as a reference standard for calibrating gas chromatography (GC) systems used to detect sulfur metabolites in breath analysis or food quality control.[1][2]

5.2 Organic Synthesis Intermediate

  • Metal Ligands: The sulfide lone pairs can coordinate with transition metals (Pd, Pt) to form catalysts.[1][2]

  • Alkylation Reagents: Upon conversion to sulfonium salts, the propyl/isopropyl groups can be transferred to nucleophiles.[1][2]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 78708, Isopropyl propyl sulfide.[1][2] Retrieved January 28, 2026, from [Link][1][2]

  • European Chemicals Agency (ECHA). Registration Dossier: Sulfides and their derivatives.[1][2] (General GHS Classification Standards).[1][2][3]

  • Sigma-Aldrich (Merck). Safety Data Sheet: Isopropyl Propyl Sulfide.[1][2] (Referenced for Flash Point and Handling Codes).

Sources

Technical Guide: The Physicochemical and Synthetic Architecture of Mixed Alkyl Sulfides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Mixed alkyl sulfides (asymmetric thioethers,


) represent a unique class of organosulfur compounds bridging the gap between volatile flavorants and stable pharmacophores. Unlike their symmetrical counterparts (

), mixed sulfides introduce chirality potential (upon oxidation) and specific metabolic liabilities that drug developers must model early in the pipeline. This guide synthesizes the critical parameters of mixed alkyl sulfides, focusing on precision synthesis via Phase Transfer Catalysis (PTC) and the prediction of metabolic oxidation pathways.

Structural Dynamics and Physical Characteristics

The asymmetry of mixed alkyl sulfides creates a dipole moment and volatility profile distinct from symmetrical sulfides. In drug development, this asymmetry is often exploited to tune lipophilicity (


) without significantly altering molecular weight.
Volatility and Olfactory Thresholds

Mixed alkyl sulfides are notorious for their low odor detection thresholds (ODT), often in the parts-per-billion (ppb) range. This characteristic is vital for safety protocols in the lab and for understanding the "garlic-like" side effects of sulfur-containing prodrugs.

Table 1: Comparative Physical Properties of Alkyl Sulfides

CompoundStructureBoiling Point (°C)Odor CharacterOdor Threshold (Air)
Dimethyl Sulfide

37°CCabbage, Corn~1-3 ppb
Methyl Ethyl Sulfide

66-67°CPungent, Sulfurous~1-2 ppb
Diethyl Sulfide

92°CGarlic, Ethereal~0.25 ppb
Allyl Methyl Sulfide

91-92°CStrong Garlic~0.1 ppb

Analytic Insight: The boiling point elevation from Dimethyl Sulfide to Methyl Ethyl Sulfide (+30°C) allows for effective fractional distillation, but the extreme olfactory potency requires closed-system handling even for high-boiling analogues.

Precision Synthesis: Overcoming Scrambling

The classical synthesis of sulfides involves the alkylation of thiols. However, synthesizing mixed sulfides presents a challenge: scrambling . If one attempts to mix two symmetrical sulfides with a catalyst, an equilibrium mixture (


, 

,

) often results.

To guarantee the


 structure, we utilize Phase Transfer Catalysis (PTC) . This method ensures high chemoselectivity by reacting a specific thiolate anion with an alkyl halide in a biphasic system, preventing disulfide byproducts.
Mechanism: Phase Transfer Catalysis (PTC)

In this system, a quaternary ammonium salt (


) transports the thiolate anion from the aqueous phase (where it is generated) into the organic phase (where the alkyl halide resides).

PTC_Mechanism cluster_aqueous Aqueous Phase (Base) cluster_interface Interface cluster_organic Organic Phase (Solvent) RSH Thiol (R-SH) RS_minus Thiolate (RS⁻) RSH->RS_minus Deprotonation Base NaOH Q_plus_aq Catalyst (Q⁺) RS_minus->Q_plus_aq Ion Pair Transfer Ion Pair Transfer [Q⁺RS⁻] Q_plus_aq->Transfer Complex [Q⁺RS⁻] Transfer->Complex RX Alkyl Halide (R'-X) Product Mixed Sulfide (R-S-R') RX->Product Complex->Product Nucleophilic Attack (SN2) Q_plus_org Regenerated Q⁺X⁻ Product->Q_plus_org Q_plus_org->Transfer Recycle

Figure 1: Phase Transfer Catalysis mechanism for the selective synthesis of asymmetric sulfides. The catalyst shuttles the nucleophilic thiolate into the organic phase, ensuring controlled alkylation.

Protocol: Synthesis of Allyl Methyl Sulfide (Example)

Objective: Synthesize Allyl Methyl Sulfide without forming Diallyl Disulfide contaminants.

  • Reagents: Methyl mercaptan (sodium salt, 15% aq. solution), Allyl bromide (1.0 eq), Tetrabutylammonium bromide (TBAB, 0.05 eq), Dichloromethane (DCM).

  • Procedure:

    • Charge the reaction vessel with DCM and Allyl bromide.

    • Add TBAB catalyst.[1]

    • Slowly add the aqueous sodium methyl mercaptide solution under vigorous stirring (1000 rpm) at 0°C. Note: Vigorous stirring is critical to maximize interfacial surface area.

    • Allow to warm to room temperature over 2 hours.

  • Workup: Separate organic layer, wash with water, dry over

    
    , and distill.
    
  • Validation: GC-MS must confirm a single peak with molecular ion

    
    .
    

Reactivity and Metabolic Fate[3][4]

For drug discovery professionals, the stability of the sulfide linkage is the primary concern. Mixed alkyl sulfides are prone to oxidative metabolism. Understanding this pathway is essential because the resulting sulfoxides are often chiral and biologically active, while sulfones are generally inactive excretion products.

The Oxidation Pathway (CYP450 & FMO)

In vivo, mixed sulfides are metabolized primarily by Cytochrome P450 (specifically CYP2E1) and Flavin-containing Monooxygenases (FMO).

Metabolic_Pathway cluster_enzymes Enzymatic Oxidation Sulfide Mixed Sulfide (R-S-R') Sulfoxide Sulfoxide (R-S(=O)-R') *Chiral Center* Sulfide->Sulfoxide Oxidation (Phase I) CYP CYP2E1 / CYP3A4 CYP->Sulfide Catalyzes FMO FMO3 FMO->Sulfide Catalyzes Sulfone Sulfone (R-S(=O)2-R') *Metabolically Stable* Sulfoxide->Sulfone Further Oxidation

Figure 2: Metabolic oxidation cascade. The conversion to sulfoxide creates a chiral center, potentially resulting in diastereomers if the alkyl groups also contain stereocenters.

Experimental Protocol: Selective Oxidation to Sulfoxide

To synthesize the sulfoxide metabolite reference standard without over-oxidizing to the sulfone, use a controlled peroxide system.

  • Reagents: Mixed Sulfide (1 eq), 30%

    
     (1.1 eq), Glacial Acetic Acid (Solvent/Catalyst).
    
  • Key Step: Maintain temperature at 0-5°C . Higher temperatures promote sulfone formation.

  • Mechanism: The acetic acid forms a peracetic acid intermediate in situ, which transfers oxygen to the sulfur lone pair.

  • Monitoring: Monitor via TLC or HPLC. Sulfoxides are significantly more polar than the parent sulfide.

References

  • Vertex Pharmaceuticals. (2019). Synthesis of methyl ethyl sulfide and related production systems. WO2019173208A1. Google Patents. Link

  • National Institute of Standards and Technology (NIST). (2023). Dimethyl sulfide: Phase change data and thermochemistry. NIST Chemistry WebBook, SRD 69. Link

  • Tang, R., et al. (2007).[2] Sulfite-Promoted One-Pot Synthesis of Sulfides by Reaction of Aryl Disulfides with Alkyl Halides.[2] Synthesis, 2007(1), 85-91. Link

  • Chen, J., et al. (2019).[3] A comprehensive review of cytochrome P450 2E1 for xenobiotic metabolism. Drug Metabolism Reviews.[3] Link

  • Leffingwell & Associates. (2023). Odor Detection Thresholds & References.Link

  • Bahrami, K., et al. (2010).[4] Selective Oxidation of Sulfides to Sulfoxides.[5] Journal of Organic Chemistry, 75(18), 6208–6213. Link

Sources

Discovery and History of Unsymmetrical Thioethers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals Focus: Synthetic Evolution, Mechanistic Integrity, and Pharmaceutical Application

Introduction: The Strategic Value of the C–S Bond

Unsymmetrical thioethers (R–S–R'), also known as sulfides, represent a structural motif of immense significance in modern medicinal chemistry and materials science.[1] Unlike their symmetrical counterparts, which often serve as mere solvents or precursors, unsymmetrical thioethers function as critical pharmacophores and metabolic handles in bioactive molecules.

From a drug design perspective, the thioether linkage offers unique physicochemical properties:

  • Metabolic Liability & Opportunity: The sulfur atom is a "soft" nucleophile susceptible to oxidation by cytochrome P450 enzymes, yielding sulfoxides and sulfones. This metabolic pathway is often exploited to create prodrugs (e.g., Sulindac) or to tune half-life.

  • Bioisosterism: The C–S–C bond angle (~90-100°) and bond length (~1.8 Å) differ significantly from ethers (C–O–C), altering the spatial orientation of pharmacophores without dramatically changing lipophilicity.

This guide traces the evolution of unsymmetrical thioether synthesis from early nucleophilic substitutions to state-of-the-art transition metal catalysis, providing the technical grounding necessary for rational experimental design.

Historical Evolution of C–S Bond Formation

The history of thioether synthesis is a journey from harsh, non-selective alkylations to precision catalysis.

The Classical Era (1850s – 1970s)
  • Williamson Ether Synthesis Adaptation (1850s): The alkylation of thiolate anions (RS⁻) with alkyl halides (R'–X) remains the oldest method. While effective for simple primary alkyl substrates, it suffers from poor chemoselectivity and elimination side reactions with secondary/tertiary substrates.

  • Thiol-Ene "Click" Chemistry (1905): Discovered by Theodor Posner, the hydrothiolation of alkenes was initially a curiosity. It was not until the late 1990s that its "click" characteristics—high yield, atom economy, and tolerance to oxygen/water—were fully appreciated for polymer and bioconjugate synthesis.

The Catalytic Revolution (1978 – Present)
  • Migita's Breakthrough (1978): The first report of palladium-catalyzed C–S bond formation between aryl halides and thiols marked a paradigm shift, enabling the synthesis of diaryl sulfides previously inaccessible via SNAr.

  • Buchwald-Hartwig Coupling (1990s-2000s): Originally developed for C–N bonds, the ligands and precatalysts were rapidly adapted for C–S coupling, solving the problem of catalyst poisoning by sulfur.

Visualization: Timeline of Discovery

History 1850 1850s: Williamson Synthesis (Thiolate Alkylation) 1905 1905: Posner's Discovery (Thiol-Ene Reaction) 1850->1905 1978 1978: Migita Coupling (Pd-Catalyzed C-S Bond) 1905->1978 2000 2000s: Buchwald-Hartwig (Ligand-Controlled Selectivity) 1978->2000 2020 2020s: Photoredox & Electrochemical (Green Synthesis) 2000->2020

Figure 1: Chronological evolution of C–S bond formation methodologies.[2][3]

Synthetic Methodologies & Experimental Protocols

Classical Nucleophilic Substitution (SN2)

Mechanism: Direct displacement of a leaving group (halide, mesylate) by a thiolate anion. Application: Synthesis of Montelukast.[4] The key step involves the coupling of a thiol-containing cyclopropane intermediate with a mesylate.

Protocol: General Thiol Alkylation (Montelukast-Type)

This protocol simulates the formation of an alkyl-aryl thioether via mesylate displacement.

  • Activation: Dissolve the alcohol precursor (1.0 equiv) in dry Toluene/THF under N₂. Cool to -5°C. Add methanesulfonyl chloride (1.2 equiv) and triethylamine (1.5 equiv). Stir for 1h to generate the mesylate in situ.

  • Coupling: In a separate vessel, generate the thiolate by treating the thiol (1.1 equiv) with NaH (1.2 equiv) in THF at 0°C for 30 min.

  • Reaction: Cannulate the thiolate solution into the mesylate mixture at -5°C. Allow to warm to RT over 4h.

  • Workup: Quench with sat. NH₄Cl. Extract with EtOAc. Wash organic phase with brine, dry over Na₂SO₄, and concentrate.

  • Causality: The low temperature is critical to prevent elimination of the mesylate to an alkene. The separate generation of thiolate ensures rapid reaction upon addition, minimizing side reactions.

Transition Metal Catalyzed C–S Coupling

Mechanism: Oxidative addition of Ar-X to Pd(0), ligand exchange with thiolate, and reductive elimination to form Ar-S-R. Application: Synthesis of Vortioxetine. This antidepressant features a diaryl sulfide linkage formed via Pd-catalyzed coupling or SNAr.

Protocol: Pd-Catalyzed C–S Coupling (Vortioxetine-Type)

Standardized procedure for coupling an aryl bromide with a thiophenol.

  • Reagents: Charge a reaction vial with Aryl Bromide (1.0 equiv), Thiophenol derivative (1.1 equiv), Pd₂(dba)₃ (1.0 mol%), and Xantphos (2.0 mol%).

  • Base: Add Cs₂CO₃ (2.0 equiv).

  • Solvent: Add anhydrous Dioxane (0.2 M concentration).

  • Deoxygenation: Sparge with Argon for 10 mins. Critical Step: Oxygen causes homocoupling of thiols to disulfides, poisoning the catalyst.

  • Reaction: Seal and heat to 100°C for 12h.

  • Workup: Filter through a celite pad (to remove Pd black). Concentrate and purify via flash chromatography.

Visualization: Pd-Catalytic Cycle

PdCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd + Ar-X LigEx Ligand Exchange (Ar-Pd(II)-S-R) OxAdd->LigEx + R-SH / Base - HX RedElim Reductive Elimination (Ar-S-R Product) LigEx->RedElim RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle for Palladium-catalyzed C–S bond formation.[5]

Comparative Analysis of Methods

FeatureClassical Nucleophilic SubstitutionTransition Metal Catalysis (Pd/Cu)Thiol-Ene "Click"
Bond Type sp³ C – Ssp² C – S (Aryl/Vinyl)sp³ C – S
Substrate Scope 1° Alkyl Halides/MesylatesAryl Halides, TriflatesAlkenes (Terminal/Internal)
Key Limitation Elimination (E2) side reactionsCatalyst poisoning by sulfurRadical side reactions
Atom Economy Moderate (Salt waste)HighExcellent (100%)
Drug Example MontelukastVortioxetine, AxitinibBioconjugates

Applications in Drug Discovery[6][7]

Case Studies
  • Vortioxetine (Trintellix): An antidepressant where the unsymmetrical aryl thioether linkage connects a piperazine-phenyl moiety to a dimethylphenyl ring. The stability of this sulfide bridge is crucial for its pharmacokinetics.

  • Axitinib (Inlyta): A tyrosine kinase inhibitor. The synthesis involves a palladium-catalyzed insertion of a thiol into a heterocyclic scaffold.[6]

  • Montelukast (Singulair): An asthma medication.[4][7][8] The thioether is formed via a classical SN2 reaction, connecting the quinoline arm to the cyclopropane acetic acid tail.

Metabolic Considerations

In drug development, the thioether is a "soft spot."

  • S-Oxidation: The primary metabolic route. Sulfides are oxidized to sulfoxides (chiral) and then to sulfones.

    • Example:Sulindac is a sulfoxide prodrug reduced in vivo to the active sulfide (thioether) form.

  • S-Dealkylation: Less common but possible via P450-mediated oxidation of the alpha-carbon.

References

  • Williamson Ether Synthesis: Williamson, A. W. (1850). "Theory of Aetherification". Philosophical Magazine, 37, 350–356. Link

  • Thiol-Ene Discovery: Posner, T. (1905). "Beiträge zur Kenntniss der ungesättigten Verbindungen. II. Ueber die Addition von Mercaptanen an ungesättigte Kohlenwasserstoffe". Berichte der deutschen chemischen Gesellschaft, 38(1), 646–657. Link

  • Migita Coupling (First Pd-Catalyzed C-S): Migita, T., et al. (1978). "Palladium-catalyzed reaction of aryl halides with thiols". Bulletin of the Chemical Society of Japan, 53(5), 1385–1389. Link

  • Vortioxetine Synthesis: Bang-Andersen, B., et al. (2011).[6] "Discovery of 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): A Novel Multimodal Compound for the Treatment of Major Depressive Disorder". Journal of Medicinal Chemistry, 54(9), 3206–3221. Link

  • Montelukast Synthesis: King, A. O., et al. (1995). "Efficient Synthesis of Montelukast". Journal of Organic Chemistry, 60, 7328. Link

  • Review on C-S Bond Formation: Shen, C., et al. (2015). "Recent advances in C–S bond formation via C–H bond functionalization and decarboxylation". Chemical Society Reviews, 44, 291-314. Link

Sources

Fundamental reaction mechanisms involving ISOPROPYL N-PROPYL SULFIDE

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Subject: 1-(propan-2-ylsulfanyl)propane (CAS: 5008-73-1)[1]

Executive Summary

Isopropyl n-propyl sulfide (INPS) represents a distinct class of asymmetric dialkyl sulfides characterized by the juxtaposition of a steric-hindered secondary alkyl group (isopropyl) and a flexible primary alkyl chain (n-propyl) flanking a central sulfur atom.[1] This structural asymmetry creates a unique reactivity profile compared to symmetric analogs like diethyl sulfide.[1]

This guide dissects the fundamental mechanisms governing INPS reactivity, focusing on three critical pathways:

  • Nucleophilic Substitution (Synthesis): The kinetic imperative of steric selection.[1]

  • Oxidative Transformation: The metabolic and synthetic conversion to sulfoxides/sulfones.[1]

  • Catalytic Hydrodesulfurization (HDS): The reductive C-S bond cleavage essential for petrochemical refining.[1][2]

Molecular Architecture & Reactivity Profile

The reactivity of INPS is dictated by the electron-rich sulfur center (


 lone pairs) and the steric environment of the 

-carbons.
  • Nucleophilicity: The sulfur atom is a soft nucleophile, readily attacking alkyl halides (sulfonium salt formation) or coordinating with soft metals (Pd, Pt).

  • Oxidation Potential: The electron density on sulfur allows facile oxidation by electrophilic oxygen species (ROS, peracids).

  • Steric Differentiation: The isopropyl group provides significant steric shielding to one side of the sulfur, affecting the kinetics of

    
     attack on the sulfur center during alkylation, while the n-propyl group remains accessible.
    
Quantitative Data Summary
PropertyValue / CharacteristicRelevance
Formula

-
Molecular Weight 118.24 g/mol Stoichiometry calculations
Boiling Point ~130–135 °C (Est.)[1]Purification via fractional distillation
Hybridization

(C-S-C bond angle ~98°)
Reduced steric strain compared to ethers
Key Hazard H225 (Flammable), H315 (Irritant)Safety protocols required

Mechanism I: Asymmetric Synthesis via Nucleophilic Substitution

The Kinetic Imperative: The synthesis of INPS demonstrates a critical principle in organic chemistry: Steric Control of


 Pathways .

To synthesize INPS, one could theoretically react:

  • Route A: Isopropyl thiolate + n-Propyl bromide[1]

  • Route B: n-Propyl thiolate + Isopropyl bromide[1]

Expert Insight: Route A is the scientifically valid choice. Route B involves nucleophilic attack on a secondary carbon (isopropyl), which significantly increases the rate of competing E2 elimination (forming propylene) over substitution. Route A targets a primary carbon, maximizing yield and purity.[1]

Protocol 1: Regioselective Synthesis of INPS

Objective: Synthesis of 1-(propan-2-ylsulfanyl)propane with >95% purity.[1]

Reagents:

  • 2-Propanethiol (Isopropyl mercaptan) [1.0 eq][1]

  • n-Propyl bromide (1-Bromopropane) [1.1 eq][1]

  • Sodium Ethoxide (NaOEt) or NaOH [1.1 eq][1]

  • Ethanol (Anhydrous)[1]

  • Phase Transfer Catalyst (if using aqueous NaOH): Tetrabutylammonium bromide (TBAB).

Methodology:

  • Thiolate Formation: In a 3-neck flask under

    
     atmosphere, dissolve 2-propanethiol in anhydrous ethanol. Slowly add NaOEt at 0°C. The deprotonation is rapid and exothermic.
    
    • Mechanism:[1][2][3][4]

      
      
      
  • Nucleophilic Attack: Add n-propyl bromide dropwise.[1] Maintain temperature at 40-50°C.

    • Causality: Heating ensures overcoming the activation energy for the

      
       transition state, but excessive heat promotes elimination.
      
  • Quenching & Extraction: After 4 hours, quench with water. Extract the organic layer with diethyl ether.

  • Validation: Dry over

    
     and distill. Verify product via GC-MS (Molecular ion peak m/z 118).
    

Mechanism II: Oxidative Transformations (Metabolic & Synthetic)

Sulfides are metabolic substrates for Flavin-containing Monooxygenases (FMO) and Cytochrome P450 enzymes.[1] The oxidation proceeds sequentially: Sulfide


 Sulfoxide 

Sulfone
.
Pathway Logic

The sulfur lone pair acts as a nucleophile attacking the electrophilic oxygen of the oxidant. The asymmetry of INPS leads to the formation of a chiral sulfoxide (since the sulfur becomes a stereocenter with four different groups: Isopropyl, n-Propyl, Oxygen, and Lone Pair).

Visualization: Oxidative Pathway

The following diagram illustrates the stepwise oxidation and the branching metabolic fate.

OxidationPathway Sulfide This compound (Thioether) Transition1 Electrophilic Attack (Transition State) Sulfide->Transition1 Nu: Attack Sulfoxide Sulfoxide (Chiral Center) Transition1->Sulfoxide Oxygen Transfer Sulfone Sulfone (Achiral) Sulfoxide->Sulfone Slow Oxidation FMO Enzyme: FMO / CYP450 (Liver Microsomes) FMO->Transition1 ROS Reagent: H2O2 / mCPBA ROS->Transition1

Figure 1: Stepwise oxidation mechanism of INPS to sulfoxide and sulfone derivatives.

Protocol 2: Controlled Oxidation to Sulfoxide

Objective: Selective synthesis of the sulfoxide without over-oxidation to sulfone.

  • Reagent: Sodium Periodate (

    
    ) [1.05 eq] in water/methanol (1:1).
    
    • Why:

      
       is milder than 
      
      
      
      and highly selective for the Sulfide
      
      
      Sulfoxide step, preventing sulfone formation.
  • Procedure: Add INPS to the

    
     solution at 0°C. Stir for 12 hours.
    
  • Workup: Filter the precipitated

    
    . Extract filtrate with chloroform.
    
  • Self-Validation: IR Spectroscopy. Look for the strong

    
     stretch at 1030–1070 
    
    
    
    .[1] Absence of
    
    
    stretch (1120–1160
    
    
    ) confirms no sulfone.[1]

Mechanism III: Catalytic Hydrodesulfurization (HDS)

In industrial refining, INPS serves as a model for non-aromatic sulfur contaminants.[1] The goal is removing sulfur as


.[2][5][6][7]

Mechanism: The reaction occurs on the surface of sulfided Co-Mo/


 catalysts.
  • Adsorption: The sulfur lone pair coordinates to a coordinatively unsaturated Mo site (vacancy).[1]

  • C-S Bond Scission: Hydrogenolysis breaks the

    
     bonds.[1]
    
    • Regioselectivity:[1] The bond to the secondary carbon (isopropyl) is generally weaker and cleaves more readily than the primary n-propyl bond, but steric bulk can hinder adsorption.

HDS_Mechanism Cat_Site Co-Mo-S Active Site (Vacancy) Adsorbed S-Coordinated Species (Adsorption) Cat_Site->Adsorbed + INPS Transition Hydrogenolysis (C-S Scission) Adsorbed->Transition + H2 Products Propane + Propylene + H2S Transition->Products Desorption Products->Cat_Site Regeneration

Figure 2: Catalytic cycle for the hydrodesulfurization of dialkyl sulfides on metal surfaces.

References

  • Organic Syntheses. "n-Propyl Sulfide". Org.[1][8] Synth.1941 , Coll.[1][8] Vol. 1, 424.[1] Link (Foundation for nucleophilic substitution protocol).[1]

  • BenchChem. "this compound Reaction Analysis". BenchChem Database.[1] Link (Reactivity profile and safety data).[1]

  • National Institutes of Health (NIH). "Isopropyl propyl sulfide - PubChem Compound Summary".[1] PubChem. Link (Physical properties and toxicity).[1]

  • MDPI. "Kinetics of Isopropanol Oxidation". MDPI Processes. Link (Mechanistic insights into isopropyl group reactivity).[1]

  • Penn State University. "Hydrodesulfurization (HDS) Mechanisms". FSC 432: Petroleum Refining.[1] Link (Industrial catalytic mechanisms).[1]

Sources

Methodological & Application

Technical Assessment: Isopropyl n-Propyl Sulfide (INPS) as a High-Boiling Thioether Medium

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isopropyl n-Propyl Sulfide (INPS) is an unsymmetrical dialkyl sulfide often overlooked in favor of its symmetrical analogs, Dimethyl Sulfide (DMS) and Diethyl Sulfide (DES). While primarily utilized as a flavor intermediate due to its characteristic alliaceous (onion/garlic) profile, INPS possesses a unique physicochemical window that makes it a valuable High-Boiling Thioether Medium (HBTM) for specific organic transformations.

This guide outlines the utility of INPS as a reaction medium where the high volatility of DMS (bp 37°C) is a liability, yet the soft Lewis basicity of a thioether is required for chemoselectivity.

Key Application Niches:

  • High-Temperature Soft-Metal Catalysis: Stabilization of Pd(0) and Pt(II) species at temperatures >100°C.

  • "Low-Drift" Reductive Workups: Reducing ozonides without the atmospheric release associated with volatile sulfides.

  • Selective Partitioning: Extraction of noble metals from aqueous streams based on Soft-Soft interactions.

Physicochemical Characterization

To validate the substitution of INPS for common sulfides, researchers must evaluate the thermal and density differentials. INPS offers a liquid range significantly wider than DMS.

Table 1: Comparative Properties of Thioether Solvents
PropertyDimethyl Sulfide (DMS)Diethyl Sulfide (DES)This compound (INPS) Relevance
CAS No. 75-18-3352-93-213019-20-0 Identification
Boiling Point 37 °C92 °C~132–137 °C Allows reflux >100°C
Flash Point -49 °C-10 °C~23 °C Safer handling (Class 3)
Density (25°C) 0.85 g/mL0.84 g/mL0.83 g/mL Phase separation
Ligand Character Sterically UnhinderedModerateSterically Differentiated Tunable coordination
Vapor Pressure High (Volatile)ModerateLow Reduced odor drift

Analyst Note: The boiling point of ~132°C is the critical differentiator. Reactions requiring thermal energy input (e.g., 80–120°C) cannot use DMS without pressurized vessels. INPS allows these reactions to proceed at atmospheric pressure.

Application I: "Low-Drift" Ozonolysis Workup

Context: The standard reductive workup of ozonides uses DMS to convert the ozonide to the corresponding carbonyl and DMSO. However, the high volatility of DMS often leads to "lab-clearing" stench events even with scrubbers. INPS acts as a non-volatile reducing agent.

Mechanism

The INPS sulfur atom undergoes nucleophilic attack on the ozonide oxygen, reducing it to the aldehyde/ketone while INPS is oxidized to Isopropyl n-Propyl Sulfoxide.

OzonolysisWorkup Ozonide Secondary Ozonide (Intermediate) Transition Oxygen Transfer Ozonide->Transition INPS INPS (Reductant) (Liquid, Non-Volatile) INPS->Transition Nucleophilic Attack Product Carbonyl Product (Aldehyde/Ketone) Transition->Product Byproduct Isopropyl n-Propyl Sulfoxide (High BP Byproduct) Transition->Byproduct Oxidation

Figure 1: Reductive workup pathway using INPS. Unlike DMS, the sulfoxide byproduct remains in the pot and does not outgas.

Protocol: Ozonolysis Reduction with INPS

Reagents:

  • Substrate (Alkene)

  • Dichloromethane (DCM) or Methanol

  • This compound (INPS) - 1.5 to 2.0 equivalents relative to O3.

Steps:

  • Ozonolysis: Perform standard ozonolysis at -78°C until the solution turns blue (indicating excess ozone).

  • Purge: Purge with nitrogen/oxygen to remove excess ozone (solution becomes colorless).

  • Addition: Add 2.0 equivalents of INPS via syringe.

    • Note: Unlike DMS, INPS can be added at room temperature without rapid vaporization.

  • Warm-up: Allow the reaction to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Validation: Monitor by TLC (disappearance of ozonide spot) or starch-iodide paper (negative result).

  • Workup: Concentrate the solvent. The residue contains the product and Isopropyl n-Propyl Sulfoxide.

  • Purification: Separate the carbonyl product via column chromatography. The sulfoxide byproduct is much more polar and will elute significantly later than most aldehydes/ketones.

Application II: Soft-Metal Coordination & Extraction

Context: Dialkyl sulfides are "soft" Lewis bases (HSAB theory). They bind strongly to soft metals like Palladium (Pd), Platinum (Pt), and Gold (Au), but weakly to hard metals (Ca, Mg). INPS is used as a selective extractant or ligand-solvent where steric differentiation is required (isopropyl vs. n-propyl chain).

Workflow: Selective Palladium Sequestration

This protocol describes using INPS to remove residual Palladium catalyst from a reaction mixture (Scavenging).

PdExtraction ReactionMix Reaction Mixture (Product + Pd Catalyst) AddINPS Add INPS (10% v/v) + Non-Polar Solvent ReactionMix->AddINPS Complexation Coordination Step Pd(II) binds to Sulfur AddINPS->Complexation Heat to 50°C Partition Phase Separation (Silica Filtration) Complexation->Partition Result Filtrate: Product Trapped: Pd-INPS Complex Partition->Result

Figure 2: Workflow for sequestering transition metals using INPS as a coordinating co-solvent.

Protocol:

  • Dissolution: Dissolve the crude reaction mixture containing Pd residues in a non-polar solvent (e.g., Hexanes or Toluene).

  • Complexation: Add INPS (5–10 mol% relative to expected Pd content, or in excess if used as a wash).

  • Agitation: Stir at 50°C for 30 minutes. The INPS sulfur lone pairs coordinate to the Pd, creating a [Pd(INPS)Cl2] type complex.

  • Separation: Pass the solution through a short pad of Silica Gel.

    • Mechanism:[1][2][3] The Pd-INPS complex is less mobile on silica compared to the free organic product due to the polarity of the complex.

  • Elution: Wash with Hexanes/EtOAc. The product elutes; the Pd-INPS complex remains on the silica.

Safety & Odor Abatement Protocols

Critical Warning: Like all low-molecular-weight sulfides, INPS has a potent, disagreeable odor (cabbage/garlic) detectable at ppb levels. Containment is mandatory.

The "Bleach Trap" System

Never vent INPS vapors directly to the fume hood exhaust without scrubbing, as this may recirculate into the building HVAC.

Oxidation Solution:

  • 10% Sodium Hypochlorite (Commercial Bleach)

  • 0.1 M NaOH (to maintain basic pH)

Decontamination Procedure:

  • Glassware: Rinse all syringes, flasks, and stir bars immediately with the Bleach Solution.

  • Mechanism: Bleach oxidizes the sulfide (smelly) to the sulfoxide/sulfone (odorless).

    
    
    
  • Spills: Cover immediately with absorbent pads soaked in dilute bleach. Do not use paper towels alone (increases surface area for evaporation).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78708, Isopropyl propyl sulfide. Retrieved from [Link]

  • Movassagh, B., & Soleiman-Beigi, M. (2008). Synthesis of sulfides under solvent- and catalyst-free conditions.[4] ResearchGate.[3][4] Retrieved from [Link]

  • TURI (Toxics Use Reduction Institute). Solvent Data: this compound. Retrieved from [Link]

Sources

Application of ISOPROPYL N-PROPYL SULFIDE in the synthesis of sulfur-containing compounds

[2][3]

Part 1: Strategic Analysis & Chemical Profile[2]

The Unsymmetrical Advantage

This compound represents a valuable model substrate and building block due to its unsymmetrical alkyl substitution .[2] Unlike diethyl sulfide or dimethyl sulfide, this compound possesses two distinct steric and electronic environments flanking the sulfur atom:[2]

  • The Isopropyl Group (Secondary Carbon): Provides steric bulk and a single

    
    -proton.[2] This group creates significant steric shielding around the sulfur lone pairs, influencing the trajectory of incoming electrophiles.[2]
    
  • The n-Propyl Group (Primary Carbon): Offers a less hindered approach and two

    
    -protons, making it kinetically more accessible for reactions relying on 
    
    
    -deprotonation (e.g., ylide formation).[2]
Core Applications
  • Chemoselective Oxidation: Synthesis of unsymmetrical sulfoxides (chiral centers) and sulfones.[2]

  • Sulfonium Salt Precursors: Generation of reactive salts for sulfur ylide chemistry (Corey-Chaykovsky reactions).[2]

  • Volatile Sulfur Compound (VSC) Standards: Calibration standards for flavor/fragrance profiling in gas chromatography.[2]

Part 2: Experimental Protocols

Protocol A: Chemoselective Oxidation to Isopropyl n-Propyl Sulfoxide

Objective: To selectively oxidize the sulfide to the sulfoxide (


2Mechanism:2
Materials
  • Substrate: this compound (10 mmol, ~1.18 g)

  • Oxidant: Hydrogen Peroxide (30% aq., 1.1 equiv)[2]

  • Catalyst: Sodium Tungstate Dihydrate (

    
    , 2 mol%)[2]
    
  • Solvent: Methanol (20 mL)

  • Quench: Saturated

    
     solution
    
Step-by-Step Methodology
  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.18 g) in Methanol (20 mL).

  • Catalyst Addition: Add Sodium Tungstate (0.066 g) to the solution. Stir until partially dissolved.

  • Controlled Addition: Cool the reaction mixture to 0°C (ice bath) to suppress over-oxidation. Dropwise add 30%

    
      (1.12 mL) over 15 minutes.
    
    • Scientist's Note: The steric bulk of the isopropyl group retards the second oxidation step (sulfoxide to sulfone), but temperature control is critical to maximize this kinetic difference.[2]

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1).[2] The sulfoxide is significantly more polar than the sulfide.[2]

  • Workup: Quench excess peroxide by adding saturated

    
     (5 mL). Concentrate methanol under reduced pressure.
    
  • Extraction: Dilute residue with water (10 mL) and extract with Dichloromethane (

    
     mL). Dry organic layers over 
    
    
    and concentrate.
  • Purification: If necessary, purify via silica gel chromatography.

Data Summary: Oxidation Selectivity

ConditionOxidantTempProduct Distribution (Sulfoxide : Sulfone)
Uncontrolled

(2.5 eq)
25°C5 : 95 (Over-oxidation)
Optimized

/

0°C

RT
92 : 8
Protocol B: Synthesis of S-Methyl Isopropyl n-Propyl Sulfonium Iodide

Objective: To create a reactive sulfonium salt for use as a sulfur ylide precursor or alkylating agent.[2] Mechanism:

2
Materials
  • Substrate: this compound (10 mmol)

  • Alkylating Agent: Methyl Iodide (MeI) (Caution: Carcinogen, use in hood)[2]

  • Solvent: Acetonitrile (anhydrous)[2]

Step-by-Step Methodology
  • Preparation: Under an inert atmosphere (

    
    ), dissolve this compound (1.18 g) in dry Acetonitrile (10 mL).
    
  • Alkylation: Add Methyl Iodide (1.5 equiv, 0.93 mL) via syringe.

    • Scientist's Note: The n-propyl side allows for sufficient nucleophilicity, but the isopropyl group adds steric drag.[2] The reaction requires longer times than dimethyl sulfide.[2]

  • Incubation: Stir the mixture in the dark at room temperature for 24 hours.

  • Isolation: The sulfonium salt is ionic and often precipitates from the non-polar/polar aprotic mixture.[2] Add diethyl ether (30 mL) to force precipitation.

  • Filtration: Filter the white solid precipitate under inert gas (hygroscopic). Wash with cold ether.[2]

  • Storage: Store in a desiccator at -20°C.

Part 3: Reaction Pathway Visualization

The following diagram illustrates the divergent pathways for this compound: Oxidation (Path A) and Alkylation (Path B).[2]

Gcluster_0Path A: Oxidationcluster_1Path B: ActivationSulfideThis compound(Starting Material)SulfoxideIsopropyl n-Propyl Sulfoxide(Chiral Center Created)Sulfide->SulfoxideOxidation(H2O2, Na2WO4)SaltSulfonium Salt[Me-S(iPr)(nPr)]+ I-Sulfide->SaltAlkylation(MeI, MeCN)SulfoneIsopropyl n-Propyl Sulfone(Achiral)Sulfoxide->SulfoneOver-Oxidation(Excess Oxidant)YlideSulfur Ylide(Reactive Intermediate)Salt->YlideDeprotonation(Base: NaH or KOtBu)

Caption: Divergent synthetic pathways for this compound: Controlled oxidation (Red) vs. Alkylation/Activation (Green).[2]

Part 4: References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 21066, 1-(1-Methylethyl)thio-propane. Retrieved from [Link]

Application Note: High-Sensitivity Detection and Quantification of Isopropyl n-Propyl Sulfide (INPS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Isopropyl n-propyl sulfide (INPS) is an asymmetric thioether often encountered as a trace impurity in petrochemical synthesis or as a potent off-flavor compound in fermented beverages (wine, beer) and wastewater. Like many Volatile Organic Sulfur Compounds (VOSCs), INPS possesses a low odor detection threshold (ppb range) and a distinct "cabbage/garlic" character.

The Analytical Challenge: Detecting INPS is complicated by three factors:

  • Reactivity: Thioethers are prone to oxidation (forming sulfoxides) and catalytic decomposition on hot metallic surfaces.

  • Adsorption: Sulfur lone pairs interact strongly with active sites in stainless steel, leading to peak tailing and memory effects.

  • Matrix Interference: In complex matrices (e.g., fermentation broths or hydrocarbons), co-eluting hydrocarbons can quench standard detectors.

This guide details two complementary protocols: GC-SCD (Sulfur Chemiluminescence Detection) for precise, equimolar quantification, and HS-SPME-GC-MS for structural identification and trace screening in aqueous matrices.

Analytical Workflow Visualization

The following diagram illustrates the decision matrix for selecting the appropriate detection method based on sample matrix and sensitivity requirements.

AnalyticalWorkflow Sample Sample Matrix Aqueous Aqueous/Complex (Wine, Beer, Water) Sample->Aqueous GasHC Gas/Hydrocarbon (Natural Gas, Solvents) Sample->GasHC SPME HS-SPME (CAR/PDMS Fiber) Aqueous->SPME Pre-concentration Loop Gas Loop/Liquid Inj. (Sulfinert® Treated) GasHC->Loop Direct Injection GC Gas Chromatography (DB-Sulfur SCD or DB-1) SPME->GC Loop->GC MS Mass Spectrometry (MS) (Identification/Screening) GC->MS Qualitative ID SCD Sulfur Chemiluminescence (SCD) (Quantitation/Validation) GC->SCD Quantitation (Equimolar)

Figure 1: Analytical workflow for INPS determination. Blue: Input; Yellow: Prep; Green: Separation; Red: Detection.

Protocol A: Quantitative Validation via GC-SCD

Gold Standard for Quantification

Sulfur Chemiluminescence Detection (SCD) is the preferred method for INPS quantification because its response is equimolar (proportional only to the number of sulfur atoms) and linear, unlike FPD which follows a quadratic response. It eliminates hydrocarbon quenching issues common in complex matrices.

Instrument Configuration
  • GC System: Agilent 7890B/8890 or Shimadzu GC-2030.

  • Detector: Dual Plasma SCD (Agilent 8355 or Shimadzu Nexis SCD-2030).

  • Inlet: Split/Splitless, Must be Sulfinert® or SilcoNert® treated . Standard stainless steel will adsorb INPS at trace levels.

  • Liner: Ultra-Inert splitless liner with glass wool (deactivated).

Column Selection
  • Primary: Agilent DB-Sulfur SCD (40 m × 0.32 mm × 3.0 µm).

    • Rationale: Thick film optimized for volatile sulfur separation; low bleed into SCD burner.

  • Alternative: DB-1 or SPB-1 (100% Dimethylpolysiloxane), 60 m × 0.32 mm × 1.0-5.0 µm.

Experimental Conditions
ParameterSettingRationale
Inlet Temp 200°CHigh enough to volatilize, low enough to prevent thermal degradation.
Injection Mode Splitless (1 min purge)Maximizes sensitivity for trace analysis.
Carrier Gas Helium, 2.0 mL/min (Constant Flow)Optimal linear velocity for thick-film columns.
Oven Program 35°C (hold 3 min) → 10°C/min → 180°C → 20°C/min → 250°CInitial low temp focuses the volatile INPS; slow ramp separates isomers.
SCD Burner 800°CEnsures complete oxidation of analyte to SO.
SCD Oxidizer Air: 60 mL/min, H₂: 40 mL/minStandard dual-plasma stoichiometry.
Calibration & QC
  • Internal Standard (ISTD): Use Ethyl Methyl Sulfide (EMS) or Di-isopropyl sulfide . Do not use simple thiols as they are too reactive.

  • Standard Prep: Prepare INPS standards in isooctane or methanol. Store in amber vials at -20°C.

    • Warning: INPS degrades rapidly in light.

  • System Suitability: Inject a 50 ppb standard. Tailing factor must be < 1.2. If tailing occurs, replace liner and trim column (active sites present).

Protocol B: Trace Identification via HS-SPME-GC-MS

Best for Aqueous Matrices (Wine, Wastewater)

Direct injection of water damages GC columns. Headspace Solid-Phase Microextraction (HS-SPME) selectively extracts organics, providing massive enrichment factors (up to 1000x) for INPS.

SPME Fiber Selection
  • Fiber: 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane).[1]

  • Mechanism:[1][2] The Carboxen layer specifically targets small molecules and gases (C2-C6), while DVB/PDMS handles larger volatiles. This "Grey" fiber is the industry standard for VOSCs.

Sample Preparation
  • Vial: 20 mL Headspace vial (amber).

  • Matrix: 10 mL Sample + 3g NaCl (30% w/v).

    • Salting Out: NaCl decreases the solubility of INPS in water, forcing it into the headspace (Henry's Law constant modification).

  • Atmosphere: Flush vial with Argon/Nitrogen before capping to prevent oxidation of INPS to sulfoxides.

SPME Extraction Parameters
ParameterSettingCausality
Incubation Temp 35°C - 40°CHigher temps release more analyte but also more water vapor (MS interference) and can cause desorption from the fiber.
Equilibration Time 10 minAllows headspace concentration to stabilize.
Extraction Time 30 minSufficient for equilibrium adsorption on CAR/PDMS.
Agitation 250-500 rpmSpeeds up mass transfer from liquid to headspace.
Desorption 250°C for 3 minEnsures complete release of INPS from micropores.
Mass Spectrometry (GC-MS) Settings
  • Mode: SIM (Selected Ion Monitoring) for quantification; Scan (35-300 amu) for ID.

  • Target Ions (INPS):

    • Quant Ion: m/z 43 (Propyl fragment) or m/z 76 (M - C3H6).

    • Qualifier Ions: m/z 118 (Molecular Ion), m/z 61.

    • Note: The molecular ion (118) may be weak; use fragments for robust quant.

Troubleshooting & Critical Control Points

Sulfur analysis is notoriously difficult due to system activity. Use this logic flow to diagnose signal loss.

Troubleshooting Start Problem: Low/No INPS Signal CheckStd Check Standard Preparation (Is it oxidized?) Start->CheckStd CheckInlet Check Inlet Activity (Liner/Seal) CheckStd->CheckInlet Std OK CheckLeak Check for Leaks (O2 causes oxidation) CheckInlet->CheckLeak Sharp but Small Peaks Passivate Action: Replace Liner with Ultra-Inert / SilcoNert CheckInlet->Passivate Tailing Peaks SCDCheck Check SCD Ceramic Tubes (Coking/Fouling) CheckLeak->SCDCheck No Leaks

Figure 2: Troubleshooting logic for sulfur signal loss.

Key Maintenance Checks:
  • Ceramic Tubes (SCD): Sulfur coking can block the transfer line. If response drops, check the ceramic tubes in the burner.

  • Liner Deactivation: Replace inlet liners every 50-100 injections. Accumulated non-volatiles create active sites that irreversibly bind sulfur.

  • Gas Purity: Oxygen in carrier gas destroys VOSCs. Use high-quality oxygen traps.

References

  • Agilent Technologies. (2016). Detection of Sulfur Compounds in Natural Gas According to ASTM D5504 with an Agilent Dual Plasma Sulfur Chemiluminescence Detector. Application Note 5991-6804EN. Link

  • Shimadzu Corporation. (2019). Determination of Trace Amounts of Sulfur Compounds in Gases by GC-SCD. Application News 05-SCA-180-050-EN. Link

  • National Institutes of Health (NIH) - PubChem. (2023). Isopropyl propyl sulfide (Compound Summary). CID 78708.[3] Link

  • Journal of Agricultural and Food Chemistry. (2010). Selective Determination of Volatile Sulfur Compounds in Wine by Gas Chromatography with Sulfur Chemiluminescence Detection. Link

  • Restek Corporation. (2023). Guide to Analysis of Sulfur Compounds. Link

Sources

Application Note: Trace-Level Quantitation of Volatile Sulfur Compounds (VSCs) in Complex Matrices via HS-SPME-GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Volatile Sulfur Compounds (VSCs) represent a unique analytical paradox: they possess some of the lowest odor detection thresholds in nature (often in the parts-per-trillion range), yet they are among the most difficult analytes to quantify due to their extreme reactivity and thermal instability. Compounds such as Hydrogen Sulfide (


), Methanethiol (

), and Dimethyl Sulfide (

) are critical quality markers in drug development and food science, often responsible for "reductive" off-flavors or essential varietal characteristics.

The Core Challenge: Standard Gas Chromatography-Mass Spectrometry (GC-MS) workflows often fail with VSCs not because of detector sensitivity, but because of adsorptive loss . Sulfur species actively bind to untreated stainless steel surfaces, glass wool, and active sites within the column, leading to severe peak tailing, non-linear calibration, or total analyte disappearance.

This protocol details a Headspace Solid-Phase Microextraction (HS-SPME) workflow coupled with a fully passivated GC-MS system. It prioritizes the "Inert Flow Path" concept to ensure that what is in the vial actually reaches the detector.

Experimental Configuration: The Inert Flow Path

To successfully analyze VSCs, the entire sample pathway must be chemically deactivated. Standard stainless steel is unacceptable.

Hardware Specifications
ComponentSpecificationRationale
Inlet Multimode Inlet (MMI) or S/SLMust support SPME injection.
Liner Ultra-Inert, 2mm straight (SPME specific)Small internal volume sharpens peaks; "Ultra-Inert" deactivation prevents sulfur adsorption.
Inlet Seal Gold-plated or SilcoNert® treatedStandard stainless steel seals catalyze sulfur degradation.
Column 60m x 0.25mm, 1.0 µm film (100% PDMS)Thick film (1.0 µm) is required to retain and focus volatile gases like

and

at initial temperatures.
Detector Single Quadrupole MS (SIM Mode)SIM is mandatory for sensitivity; Scan mode lacks S/N ratio for ppt-level detection.
Visualization: The Critical Control Points

The following diagram illustrates the "Inert Flow Path" and where losses typically occur if passivation is neglected.

InertPath cluster_0 Sample Introduction cluster_1 Separation & Detection SPME HS-SPME Fiber (DVB/CAR/PDMS) Liner Ultra-Inert Liner (Deactivated Glass) SPME->Liner Desorption Seal Inlet Seal (Gold/SilcoNert) Liner->Seal Focusing Column Thick Film Column (1.0 µm Rtx-1/DB-1) Seal->Column No Adsorption Warning CRITICAL FAILURE POINT: Standard Stainless Steel causes 100% loss of H2S Seal->Warning Transfer Transfer Line (280°C) Column->Transfer MS Mass Spec (SIM Mode) Transfer->MS Quantitation

Caption: Figure 1: The Inert Flow Path. Red and Green nodes indicate critical surfaces requiring specific passivation to prevent sulfur adsorption.

Sample Preparation Protocol (HS-SPME)

Direct liquid injection is discouraged for VSCs due to matrix contamination and solvent peak obscuring early eluters. HS-SPME provides solvent-free concentration.

Reagents & Standards
  • Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).[1][2][3] Note: The Carboxen layer is essential for trapping small molecules like

    
    .
    
  • Matrix Modifier: NaCl (Analytical Grade, baked at 400°C to remove organics).

  • Antioxidant: EDTA (Ethylenediaminetetraacetic acid) - Crucial for preventing metal-catalyzed oxidation of thiols to disulfides.

  • Internal Standard (ISTD): Ethyl Methyl Sulfide (EMS) or Deuterated Dimethyl Sulfide (

    
    -DMS).
    
Step-by-Step Workflow
  • Vial Preparation: To a 20 mL headspace vial, add 2.0 g of NaCl.

  • Sample Addition: Add 5 mL of sample (e.g., wine, wastewater, bio-fluid).

  • Stabilization: Add 50 µL of 0.5 M EDTA solution. Reasoning: Trace copper/iron in glass can oxidize Methanethiol (

    
    ) to Dimethyl Disulfide (DMDS) within minutes. EDTA prevents this artifact.
    
  • ISTD Spike: Add 5 µL of Internal Standard solution (5 ppm EMS in methanol).

  • Seal: Crimp immediately with a magnetic bimetal cap and PTFE/Silicone septum.

  • Incubation: 35°C for 10 minutes (agitation at 500 rpm).

  • Extraction: Expose SPME fiber to headspace for 30 minutes at 35°C.

    • Note: Do not exceed 40°C. Higher temps increase water vapor competition on the fiber, reducing VSC recovery.

GC-MS Method Parameters

Gas Chromatograph (Agilent 8890/7890 or equivalent)
  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Injection Mode: Splitless (1 min purge time).

  • Inlet Temp: 250°C.

  • Oven Program:

    • 35°C hold for 5 min (Critical for focusing gases).

    • Ramp 10°C/min to 150°C.

    • Ramp 25°C/min to 250°C (Bake out).

Mass Spectrometer (Single Quad)
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Acquisition: SIM (Selected Ion Monitoring).[4] Scan mode is used only for peak identification, not quantitation.

SIM Table for Target VSCs:

CompoundRet Time (approx)Quant Ion (m/z)Qualifier Ions (m/z)
Hydrogen Sulfide 2.5 min3433
Methanethiol 3.8 min4748, 45
Dimethyl Sulfide (DMS) 4.2 min6247, 45
Carbon Disulfide 4.9 min7632, 44
Ethyl Methyl Sulfide (ISTD) 6.1 min7661, 47
Dimethyl Disulfide (DMDS) 9.5 min9479, 45
Dimethyl Trisulfide (DMTS) 14.2 min12679, 64

Method Logic & Mechanism

The following diagram details the logic behind the extraction and separation process, highlighting the "Salt Effect" and "Cryofocusing" mechanisms.

MethodLogic cluster_prep Sample Preparation Physics cluster_gc Chromatographic Physics Matrix Liquid Matrix (Water/Ethanol) Salt Salt Addition (Salting Out) Matrix->Salt Reduces solubility VSC_Phase VSCs pushed to Headspace Salt->VSC_Phase Increases K_hs Fiber SPME Fiber (Adsorption) VSC_Phase->Fiber Equilibrium Inj Desorption (250°C) Fiber->Inj Injection Focus Oven 35°C (Solvent Focusing) Inj->Focus Analytes condense at column head Sep Thermal Gradient Focus->Sep Boiling point separation

Caption: Figure 2: Mechanistic workflow. Salt addition drives VSCs into the headspace (Salting Out effect), while low initial oven temperature (35°C) is physically required to prevent volatile breakthrough.

Troubleshooting & Optimization (Expert Insights)

The "Memory Effect"
  • Symptom: Ghost peaks of DMDS or DMTS in blank runs.

  • Cause: Sulfur compounds stick to the septum or the cool spots in the split vent line.

  • Fix: Use a "Merlin Microseal" or high-quality septum. Bake the inlet at 280°C with high split flow (100:1) between sequences.

Ethanol Interference (Wine/Beer)[2][3]
  • Symptom: Huge solvent peak obscures DMS.

  • Cause: Ethanol competes for SPME sites.

  • Fix: Dilute samples to <5% ethanol content. The loss in absolute concentration is offset by the gain in extraction efficiency (ethanol is a co-solvent that keeps VSCs in solution; removing it drives them out).

Non-Linearity
  • Symptom:

    
     for calibration curves.
    
  • Cause: Active sites in the liner are becoming saturated.

  • Fix: Replace liner. If using a standard liner, switch to "Ultra Inert" or "Deactivated" liners immediately.

References

  • Restek Corporation. (2020). Rt-XLSulfur Packed GC Column for Analysis of Low-Level Sulfur Compounds in C1-C6 Hydrocarbon Streams.[5] Application Note. Link

  • Agilent Technologies. (2024). Analysis of Flavor Compounds in Beer using the Integrated Agilent 8697 Headspace Sampler with the Agilent 8890 GC System. Application Note 5994-5698EN. Link

  • MDPI (Molecules). (2021). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. Molecules, 26(12), 3606. Link

  • American Chemical Society (ACS). (2011). Analysis and Formation of Key Sulfur Aroma Compounds in Wine. ACS Symposium Series; American Chemical Society: Washington, DC. Link

  • Restek Corporation. (2016). Two Detector Solution to Analyzing Sulfur (GC-FPD-MS). Application Note. Link

Sources

Application Note: Advanced Characterization of Sulfur-Containing Moieties via NMR

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Silent" Sulfur Challenge

Sulfur is a cornerstone element in medicinal chemistry, appearing in approximately 25% of top-selling small molecule drugs (e.g., sulfonamides, thioethers, sulfones). However, it presents a unique "blind spot" in standard analytical workflows. The most abundant isotope,


S (95.02%) , is NMR silent (

). The only NMR-active isotope,

S
, suffers from low natural abundance (0.76%), a quadrupolar moment (

), and low sensitivity (

relative to

H).[1][2]

This guide provides a comprehensive protocol for characterizing sulfur compounds, moving from indirect detection (routine screening) to direct detection (advanced characterization) and biological validation (disulfide mapping).

Sample Preparation & Handling

Objective: Prevent oxidative degradation and minimize acoustic ringing artifacts.

Anaerobic Preparation (Mandatory for Thiols/Sulfides)

Sulfur in low oxidation states (thiols, sulfides) is prone to oxidation into sulfoxides (


) or disulfides (

) by dissolved oxygen.

Protocol:

  • Solvent Selection: Use low-viscosity solvents (Acetone-

    
    , Methanol-
    
    
    
    ) to sharpen quadrupolar
    
    
    S signals. Avoid DMSO-
    
    
    for
    
    
    S direct detection due to viscosity-induced line broadening, though it is acceptable for indirect
    
    
    H detection.
  • Degassing:

    • Method A (Rigorous): Perform 3 cycles of Freeze-Pump-Thaw.

    • Method B (Routine): Sparge the solvent with dry Nitrogen or Argon for 15 minutes prior to dissolution.

  • Tube Selection: Use high-precision 5mm or 10mm tubes. For

    
    S, quartz tubes are preferred over borosilicate to reduce background ringing, though not strictly required if background suppression sequences are used.
    
Self-Validating Stability Check

Before running long 2D experiments:

  • Acquire a standard 1D

    
    H spectrum (
    
    
    
    ).
  • Wait 1 hour.

  • Re-acquire.[1]

  • Validation: Subtract Spectrum B from Spectrum A. Any residual peaks indicate rapid oxidation or aggregation.

Indirect Detection: The Workhorse Protocols ( H, C)

Audience: Medicinal Chemists requiring rapid structural confirmation.

Directly observing sulfur is difficult; therefore, we rely on the specific chemical shift perturbations sulfur exerts on neighboring nuclei (


 and 

positions).
Diagnostic Chemical Shift Tables

Table 1: Characteristic


-Proton and 

-Carbon Shifts
MoietyStructure


H (

-CH) [ppm]


C (

-C) [ppm]
Mechanistic Insight
Thiol R-CH

-SH
2.5 – 3.020 – 30Shielded due to S electron density.[1]
Sulfide R-CH

-S -R'
2.1 – 3.030 – 40Slight deshielding vs thiol.
Disulfide R-CH

-S-S -CH

-R
2.6 – 3.235 – 45

-carbon shift is highly diagnostic (see Sec 5).
Sulfoxide R-CH

-S(=O) -R
2.6 – 3.050 – 60Inductive effect of Oxygen deshields C significantly.
Sulfone R-CH

-SO

-R
2.9 – 3.350 – 65Strong electron withdrawal; diastereotopic protons often resolve.
Sulfonium R

S

3.0 – 4.040 – 55Positive charge deshields adjacent nuclei.
Workflow for Structural Elucidation

The following diagram outlines the logical flow for identifying the sulfur oxidation state using standard 1D/2D experiments.

SulfurID Start Unknown Sulfur Compound H1 1. Run 1D 1H NMR Check 2.0-3.5 ppm region Start->H1 C13 2. Run 1D 13C NMR Check 20-65 ppm region H1->C13 Decision1 Is alpha-C > 50 ppm? C13->Decision1 Oxidized Oxidized Sulfur (Sulfoxide/Sulfone) Decision1->Oxidized Yes Reduced Reduced Sulfur (Thiol/Sulfide/Disulfide) Decision1->Reduced No HMBC 3. Run 1H-13C HMBC Look for 2/3-bond correlations Oxidized->HMBC Reduced->HMBC SulfoneCheck Check IR or MS SO vs SO2 HMBC->SulfoneCheck DisulfideCheck Disulfide Mapping (See Section 5) HMBC->DisulfideCheck

Figure 1: Decision tree for indirect identification of sulfur moieties. Note that Carbon chemical shifts are often more reliable indicators of oxidation state than Proton shifts due to larger dispersion.

Direct Detection: S NMR Protocols

Audience: Specialists needing unambiguous confirmation of sulfur environments (e.g., distinguishing sulfone vs sulfonate).

Critical Acquisition Parameters
  • Frequency: ~38.3 MHz (at 11.7 T / 500 MHz

    
    H).[3]
    
  • Reference: (NH

    
    )
    
    
    
    SO
    
    
    (sat. in D
    
    
    O) set to 0 ppm.
  • Spin: 3/2 (Quadrupolar).[1][2]

  • Relaxation:

    
     and 
    
    
    
    are very short (< 10 ms).
    • Advantage:[4][5][6][7] You can use very fast repetition rates (

      
      ).[3]
      
    • Disadvantage:[1] Lines are broad (10 Hz to >1000 Hz).

Suppression of Acoustic Ringing

Low-frequency nuclei like


S cause the NMR probe coil to physically vibrate within the magnetic field, generating a "ringing" artifact that obscures the FID. This is the primary failure mode for 

S experiments.

Protocol: The "ARING" Sequence Standard pulse-acquire (zg) is insufficient. Use a sequence that cancels ringing via phase cycling.

  • Pulse Sequence: aring (Bruker) or s2pul with acoustic suppression (Agilent/Varian).

  • Mechanism:

    • Scan 1:

      
      
      
      
      
      Acquire (+Signal +Ringing)
    • Scan 2:

      
       - 
      
      
      
      -
      
      
      
      
      Acquire (-Signal +Ringing)
    • Calculation: (Scan 1 - Scan 2) eliminates the ringing (which is pulse-dependent but not coherence-dependent in the same way).

  • Pre-scan Delay (DE): Increase DE (Dead Time) to 50–100

    
    s to allow physical coil vibrations to dampen before opening the receiver. Note: This requires large first-order phase correction during processing.
    

Table 2:


S Chemical Shift Ranges (Direct Detection) 
ClassShift Range (

ppm)
Linewidth (Hz)
Sulfides (R-S-R) -500 to -300Broad (>500)
Thiols (R-SH) -400 to -250Broad
Sulfones (R-SO

-R)
-20 to +20Sharp (<100)
Sulfonates (R-SO

)
-10 to +10Very Sharp (<20)
Sulfates (SO

)
0 (Ref)Sharp

Disulfide Bond Mapping (Biologics & Peptides)

Objective: Determine connectivity of Cysteine residues (Cys-SH vs Cys-S-S-Cys).

The "Redox-HSQC" Protocol

This is a self-validating method comparing the sample in its native state vs. a chemically reduced state.

Reagents:

  • DTT (Dithiothreitol): Standard reducer.

  • TCEP (Tris(2-carboxyethyl)phosphine): Preferred for NMR (odorless, stable at low pH, does not contain protons that interfere in the aromatic region).

Step-by-Step Protocol:

  • Sample A (Native): Prepare peptide/protein in buffer (pH 6.5).

  • Experiment A: Run

    
    H-
    
    
    
    C HSQC (Natural Abundance).
    • Target: Focus on C

      
       region (25-50 ppm).
      
    • Diagnostic:Oxidized Cys-C

      
        resonates at 35–45 ppm .
      
  • Reduction: Add 5-10 equivalents of TCEP directly to the NMR tube. Cap and invert gently. Wait 30 mins at RT.

  • Experiment B: Run

    
    H-
    
    
    
    C HSQC.
    • Diagnostic:Reduced Cys-C

      
        shifts upfield to 26–32 ppm .
      
  • Data Analysis: Overlay Exp A (Red) and Exp B (Blue). Peaks that shift significantly are involved in disulfide bonds.

DisulfideMap Native Native Sample (HSQC Spectrum) Reduction Add TCEP/DTT (In-tube reduction) Native->Reduction Reduced Reduced Sample (HSQC Spectrum) Reduction->Reduced Compare Overlay Spectra Reduced->Compare Result Shift Analysis: C-beta 40ppm -> 28ppm CONFIRMS DISULFIDE Compare->Result

Figure 2: Workflow for the "Redox-HSQC" method. The chemical shift change of the


-carbon is the definitive marker for disulfide bond cleavage.

References

  • IUPAC Recommendations. "NMR Nomenclature. Nuclear Spin Properties and Conventions for Chemical Shifts." Pure and Applied Chemistry. Link

  • Musio, R.

    
    S NMR Spectroscopy." Annual Reports on NMR Spectroscopy. Link
    
  • Mobli, M., & King, G. F. (2010).[4] "NMR methods for determining disulfide-bond connectivities." Toxicon. Link

  • Facey, G. "Pulse Sequences to Minimize Acoustic Ringing." University of Ottawa NMR Facility Blog. Link

  • Wishart, D. S., et al. "1H, 13C and 15N Chemical Shift Referencing in Biomolecular NMR." Journal of Biomolecular NMR. Link

Sources

Laboratory procedures for the oxidation of ISOPROPYL N-PROPYL SULFIDE to sulfoxides and sulfones

Author: BenchChem Technical Support Team. Date: February 2026

Selective Synthesis of Sulfoxides and Sulfones in Drug Discovery Workflows

Executive Summary

The oxidation of dialkyl sulfides is a pivotal transformation in medicinal chemistry, often serving as a gateway to modifying metabolic stability or tuning the polarity of drug candidates. This guide provides a definitive protocol for the controlled oxidation of Isopropyl n-Propyl Sulfide (CAS: 17717-16-7).

We present two distinct workflows:

  • Protocol A: Selective oxidation to the Sulfoxide (racemic) using Sodium Periodate (

    
    ), preventing over-oxidation.
    
  • Protocol B: Exhaustive oxidation to the Sulfone using Hydrogen Peroxide in Glacial Acetic Acid.

Chemical System & Safety Profile

Substrate: this compound[1]

  • Structure:

    
    
    
  • Molecular Weight: 118.24 g/mol [1][2]

  • Properties: Colorless liquid, unpleasant odor (stench), Boiling Point ~142°C.

  • Key Hazard: Highly Flammable (Flash Point ~32°C), Skin/Eye Irritant.[1]

Mechanistic Insight: The oxidation proceeds via nucleophilic attack of the sulfur lone pair on the electrophilic oxygen source. The first oxidation to the sulfoxide is generally faster than the second oxidation to the sulfone. However, with strong oxidants like unbuffered


, the rates become competitive, leading to mixtures. To achieve selectivity, we must manipulate the electrophilicity of the oxidant and the reaction kinetics.
Reaction Pathway Diagram

OxidationPath cluster_conditions Control Strategy Sulfide This compound (Substrate) Sulfoxide Isopropyl n-Propyl Sulfoxide (Chiral Center Created) Sulfide->Sulfoxide  Oxidation 1 (Fast, k1) Sulfone Isopropyl n-Propyl Sulfone (Achiral) Sulfoxide->Sulfone  Oxidation 2 (Slow, k2) Note1 Protocol A (NaIO4): Stops here due to steric bulk of iodate intermediate Sulfoxide->Note1 Note2 Protocol B (H2O2/AcOH): Accelerates k2 via peracetic acid formation Sulfone->Note2

Caption: Stepwise oxidation pathway. Selectivity is achieved by exploiting the kinetic difference between k1 and k2 or by using steric control.

Protocol A: Selective Synthesis of Isopropyl n-Propyl Sulfoxide

Objective: Isolate the sulfoxide without contamination from the sulfone. Mechanism: Sodium Periodate (


) forms a cyclic intermediate that efficiently transfers one oxygen atom but is sterically hindered from performing the second oxidation under mild conditions.
Materials
  • This compound (1.0 equiv)[1]

  • Sodium Periodate (

    
    ) (1.1 equiv)
    
  • Solvent: Methanol/Water (1:1 v/v)

  • Quench: Saturated

    
     (Sodium thiosulfate)
    
Step-by-Step Methodology
  • Preparation: In a round-bottom flask, dissolve Sodium Periodate (1.1 equiv) in water. The volume of water should be sufficient to fully dissolve the salt (approx. 5 mL per mmol).

  • Solvent Addition: Add an equal volume of Methanol to the aqueous solution. Cool the mixture to 0°C in an ice bath.

  • Substrate Addition: Add This compound (1.0 equiv) dropwise to the stirred solution.

    • Note: A slight precipitate of sodium iodate (

      
      ) may form as the reaction proceeds.
      
  • Reaction: Stir at 0°C for 30 minutes , then allow to warm to Room Temperature . Stir for 12–24 hours.

    • Monitoring: Check via TLC or GC-MS. Sulfide should be consumed; Sulfone should be absent.

  • Workup:

    • Filter off any solid inorganic salts (

      
      ).
      
    • Extract the filtrate with Dichloromethane (DCM) (

      
      ).
      
    • Wash the combined organic layers with saturated Sodium Thiosulfate (to remove trace iodine/oxidant) and then Brine.

  • Isolation: Dry over

    
    , filter, and concentrate under reduced pressure.
    
    • Result: Colorless oil (Sulfoxide). Yields are typically >85%.

Protocol B: Exhaustive Oxidation to Isopropyl n-Propyl Sulfone

Objective: Complete conversion to the sulfone.[3] Mechanism: In situ generation of Peracetic Acid (from


 and Acetic Acid). Peracetic acid is a stronger electrophile than 

alone and overcomes the nucleophilic sluggishness of the sulfoxide.
Materials
  • This compound (1.0 equiv)[1]

  • Hydrogen Peroxide (30% aq., 3.0 equiv)

  • Solvent: Glacial Acetic Acid (

    
    )
    
  • Catalyst (Optional): Amberlyst 15 or heat can accelerate the reaction.

Step-by-Step Methodology
  • Preparation: Dissolve This compound (1.0 equiv) in Glacial Acetic Acid (approx. 2 mL per mmol).

  • Oxidant Addition: Add 30% Hydrogen Peroxide (3.0 equiv) dropwise at Room Temperature.

    • Safety Warning: This reaction is exothermic. For scales >5g, add oxidant slowly with external cooling.

  • Reaction: Heat the mixture to reflux (approx. 80–100°C) for 2–4 hours.

    • Alternative: Stir at RT for 24–48 hours if thermal stability is a concern, though reflux is preferred for sulfones.

  • Quench: Cool to room temperature. Pour the mixture onto Ice/Water .

  • Neutralization: Carefully neutralize the acetic acid with Sodium Carbonate (

    
    ) or NaOH  solution until pH ~8.
    
    • Caution: Extensive foaming (

      
       evolution) will occur.
      
  • Extraction: Extract with Ethyl Acetate (

    
    ).
    
  • Isolation: Dry over

    
    , filter, and concentrate.
    
    • Result: Crystalline solid or viscous oil (Sulfone). Recrystallize from Ethanol/Hexane if necessary.

Analytical Characterization & Data

Distinguishing the three oxidation states is critical. Use the following markers for validation.

Comparative Data Table
FeatureSulfide (-S-)Sulfoxide (-SO-)Sulfone (-SO2-)
Oxidation State -20+2
IR Stretch (cm⁻¹) Weak C-S (~600-700)1030–1070 (Strong, S=O)1120–1160 (Sym)1300–1350 (Asym)
¹H NMR (

-CH)
~2.4 – 2.6 ppm~2.6 – 2.9 ppm~2.9 – 3.2 ppm
Chirality AchiralChiral (Racemic mixture)Achiral
Polarity (TLC) High Rf (Non-polar)Low Rf (Polar)Medium Rf
Experimental Workflow Diagram

Workflow Start Start: this compound Decision Target Product? Start->Decision PathA Protocol A: NaIO4 / MeOH / H2O (0°C -> RT) Decision->PathA Sulfoxide PathB Protocol B: H2O2 / AcOH (Reflux) Decision->PathB Sulfone WorkupA Filter Salts -> Extract DCM -> Wash Na2S2O3 PathA->WorkupA ProductA Result: SULFOXIDE (Check IR: 1050 cm-1) WorkupA->ProductA WorkupB Quench on Ice -> Neutralize -> Extract EtOAc PathB->WorkupB ProductB Result: SULFONE (Check IR: 1150/1300 cm-1) WorkupB->ProductB

Caption: Decision tree for selecting the appropriate oxidation protocol and workup.

Troubleshooting & Optimization

  • Problem: Mixed Products in Protocol A.

    • Cause: Temperature too high or excess oxidant used.

    • Fix: Strictly maintain 0°C during addition. Ensure exactly 1.0–1.1 equivalents of

      
       are used.
      
  • Problem: Incomplete Oxidation in Protocol B.

    • Cause: Old Hydrogen Peroxide (concentration < 30%).

    • Fix: Titrate peroxide or use a fresh bottle. Increase reaction time at reflux.

  • Problem: Racemization.

    • Note: Protocol A yields a racemic sulfoxide. If a specific enantiomer is required for drug binding studies, asymmetric oxidation (e.g., Kagan modification using Ti(OiPr)4 / DET) must be employed instead of

      
      .
      

References

  • Organic Chemistry Portal. "Sulfoxide Synthesis by Oxidation." (Accessed 2026).[2]

  • Organic Chemistry Portal. "Sulfone Synthesis by Oxidation." (Accessed 2026).[2]

  • National Institutes of Health (NIH) - PubChem. "Isopropyl Propyl Sulfide - Compound Summary."

  • Fisher Scientific.
  • Royal Society of Chemistry. "Selective synthesis of sulfoxides and sulfones via controllable oxidation." Org.[4][5][6] Biomol. Chem.

Sources

ISOPROPYL N-PROPYL SULFIDE as an intermediate in the production of specialty chemicals

Author: BenchChem Technical Support Team. Date: February 2026

Intermediate Profile & Application Protocols for Specialty Chemical Synthesis

Part 1: Identity & Critical Safety Verification

Chemical Identity & CAS Discrepancy Alert

CRITICAL ADVISORY: There is a frequent database mismatch regarding the CAS number for this specific asymmetric sulfide.

  • Target Compound: Isopropyl n-Propyl Sulfide (Asymmetric)

  • Correct CAS: 5008-73-1 [1][2][3]

  • Conflicting CAS (Often Mis-cited): 1741-84-0 (This refers to Isobutyl propyl sulfide).

Action Required: Before proceeding with any synthesis or procurement, verify the chemical structure via NMR or GC-MS. Do not rely solely on the CAS number provided by non-certified vendors.

PropertySpecification
IUPAC Name 1-(Propan-2-ylsulfanyl)propane
Structure (CH₃)₂CH–S–CH₂CH₂CH₃
Molecular Weight 118.24 g/mol
Appearance Colorless liquid with characteristic sulfurous/allium odor
Boiling Point ~132 °C
Density 0.83 g/mL
Strategic Utility

This compound serves as a versatile prochiral scaffold in specialty chemical production. Unlike symmetric sulfides (e.g., dipropyl sulfide), its asymmetry allows for:

  • Enantioselective Oxidation: Production of chiral sulfoxides, which are critical pharmacophores in proton-pump inhibitors and chiral auxiliaries.[4]

  • Flavor Chemistry: A potent volatile sulfur compound (VSC) providing specific "roasted onion" and "tropical fruit" notes at ppb levels, distinct from the garlic notes of allyl sulfides.

  • Ligand Synthesis: A "soft" donor ligand for stabilizing transition metals (Pd, Pt) in homogeneous catalysis.

Part 2: Synthesis Protocol (High-Purity Grade)

Objective: Produce >98% purity this compound suitable for catalytic oxidation studies. Mechanism: Phase-Transfer Catalyzed Nucleophilic Substitution (


).
Retrosynthetic Analysis

To minimize elimination side-products (propene), the optimal route utilizes the primary halide (n-propyl bromide) and the secondary thiol (2-propanethiol). The reverse combination (isopropyl halide + n-propanethiol) increases the risk of E2 elimination due to steric hindrance at the electrophile.

Workflow Diagram

SynthesisWorkflow Reactants Reactants 2-Propanethiol + n-Propyl Bromide Reaction Biphasic Reaction 50°C, N2 Atm, 4 Hours Reactants->Reaction Mix BaseCat Catalyst System NaOH (aq) + Aliquat 336 (PTC) BaseCat->Reaction Add Dropwise Separation Phase Separation Extract Organic Layer Reaction->Separation Quench Purification Distillation Collect fraction @ 130-132°C Separation->Purification Dry (Na2SO4) Product Final Product This compound (>98%) Purification->Product Yield ~85%

Figure 1: Phase-transfer catalyzed synthesis workflow designed to minimize elimination by-products.

Step-by-Step Protocol

Reagents:

  • 2-Propanethiol (Isopropyl mercaptan): 1.05 equiv

  • 1-Bromopropane: 1.00 equiv

  • Sodium Hydroxide (50% aq. solution): 1.2 equiv

  • Aliquat 336 (Methyltrioctylammonium chloride): 1 mol%

  • Solvent: Toluene (optional, can run neat)

Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel.

  • Charge: Add 1-bromopropane and Aliquat 336 to the flask. Establish a nitrogen blanket.

  • Preparation of Thiolate: In a separate vessel, premix 2-propanethiol with the NaOH solution at 0°C. Note: This pre-formation of sodium isopropylthiolate ensures rapid reaction upon addition.

  • Addition: Add the thiolate solution dropwise to the bromide mixture while stirring vigorously. The reaction is exothermic; maintain internal temperature <60°C.

  • Reaction: Heat to 50°C for 4 hours. Monitor consumption of bromide by GC-FID.

  • Workup: Cool to room temperature. Separate the organic layer.[3][5][6] Wash aqueous layer once with hexane. Combine organics.

  • Washing: Wash combined organics with 10% NaOH (to remove unreacted thiol stench) followed by brine. Dry over anhydrous

    
    .[5]
    
  • Purification: Fractional distillation at atmospheric pressure. Collect fraction boiling at 130–132°C.

Validation:

  • 1H NMR (CDCl3, 400 MHz):

    
     2.95 (sept, 1H, S-CH), 2.50 (t, 2H, S-CH2), 1.60 (m, 2H), 1.25 (d, 6H), 1.00 (t, 3H).
    

Part 3: Application in Asymmetric Catalysis

Context: The asymmetry of this compound makes it an ideal model substrate for testing chiral oxidation catalysts . The resulting sulfoxide contains a chiral sulfur center.

The Challenge of Prochiral Oxidation

Oxidizing this sulfide creates a chiral center at the sulfur atom. Without a chiral catalyst, a racemic (50:50) mixture of R- and S-sulfoxides is formed. High-value applications (pharmaceuticals) require high enantiomeric excess (ee).

Catalytic Cycle (Ti-Salen System)

This protocol utilizes a Titanium-Salen complex to mediate the transfer of oxygen from hydrogen peroxide to the sulfide in a stereocontrolled manner.

CatalyticCycle Substrate Substrate Isopropyl n-Propyl Sulfide Complex Active Species Ti(Salen)-Peroxo Substrate->Complex Coordination Transition Transition State Stereoselective O-Transfer Complex->Transition Approach Product Product Chiral Sulfoxide (High ee) Transition->Product Release Resting Resting Cat. Ti(Salen) Product->Resting Dissociation Resting->Complex + Oxidant (H2O2)

Figure 2: Catalytic cycle for the asymmetric oxidation of this compound.

Experimental Protocol: Asymmetric Oxidation

Materials:

  • Substrate: this compound (1.0 mmol)[1]

  • Catalyst: Ti(OiPr)4 (5 mol%) + (R,R)-Diethyl tartrate (10 mol%) [Kagan-type system]

  • Oxidant: Cumene hydroperoxide (1.1 equiv)

  • Solvent: DCM/Toluene (1:1) at -20°C.

Steps:

  • Catalyst Formation: Stir Ti(OiPr)4 and (R,R)-DET in solvent for 20 mins at room temperature. Add water (1 equiv relative to Ti) to form the active aggregate.

  • Substrate Addition: Cool to -20°C. Add the sulfide.

  • Oxidation: Add oxidant dropwise over 1 hour. Stir for 24 hours at -20°C.

  • Quench: Add aqueous sodium sulfite.

  • Analysis: Determine enantiomeric excess (ee) via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10).

Part 4: Flavor Formulation Data

For food chemists, the sensory threshold of this compound is extremely low.

ParameterValueNotes
Odor Threshold (Air) 0.5 – 2.0 ppbHighly potent.
Flavor Profile Sulfurous, Onion, TropicalBecomes fruity at <10 ppb.
Stability HighResistant to hydrolysis; susceptible to oxidation.
Solubility Ethanol, Propylene GlycolInsoluble in water.

Formulation Tip: To mask the aggressive "chemical" sulfur note and enhance the "tropical" nuance, dilute to 0.1% in triacetin before adding to the final flavor base.

Part 5: References

  • Synthesis & Properties: Organic Syntheses, Coll.[6] Vol. 2, p. 547 (1943); Vol. 11, p. 92 (1931). (Refers to general n-propyl sulfide synthesis; adapted for asymmetric variant).

  • Chemical Identity: PubChem Compound Summary for CID 78708, Isopropyl propyl sulfide. .

  • Asymmetric Oxidation: Kagan, H. B., & Rebiere, F. (1998). "Stereoselective oxidation of sulfides." Synlett, 1990(11), 643-650. (Foundational protocol for Ti-catalyzed oxidation).

  • Safety Data: ECHA Registration Dossier for Alkyl Sulfides. .

  • CAS Verification: ChemicalBook Entry for CAS 5008-73-1. .

Sources

Application Note: Precision Synthesis of Mixed Sulfides via Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: February 2026


 & 

)

Abstract

Mixed sulfides (thioethers) are critical pharmacophores in medicinal chemistry, serving as bioisosteres for ethers and metabolic precursors to sulfoxides and sulfones. This guide details the rigorous experimental setup for synthesizing unsymmetrical sulfides via nucleophilic substitution. We distinguish between two primary mechanistic pathways:


 alkylation  for aliphatic targets and 

substitution
for electron-deficient aromatic systems. Special emphasis is placed on controlling thiol oxidation (disulfide formation) and managing the severe odor hazards associated with organosulfur chemistry.[1]

Strategic Experimental Design

Successful sulfide synthesis requires matching the substrate reactivity with the appropriate nucleophile generation method.[2]

Mechanistic Pathways
  • Path A:

    
     Substitution (Aliphatic/Benzylic Electrophiles) 
    
    • Mechanism:[1][2][3][4][5][6][7][8][9] A thiolate anion (

      
      ) attacks an 
      
      
      
      hybridized carbon, displacing a leaving group (LG).
    • Kinetics: Second-order; rate depends on both nucleophile and electrophile concentration.

    • Constraints: Electrophile must be unhindered (methyl > primary > secondary). Tertiary halides undergo E2 elimination.

  • Path B:

    
     Substitution (Aromatic Electrophiles) 
    
    • Mechanism:[1][2][3][4][5][6][7][8][9] Addition-Elimination.[6] Thiolate attacks an electron-deficient aromatic ring to form a Meisenheimer complex, followed by re-aromatization and loss of LG.

    • Constraints: Requires strong electron-withdrawing groups (EWGs) like

      
      , 
      
      
      
      , or
      
      
      ortho/para to the leaving group.
Reagent Selection Matrix
ComponentRecommendationRationale
Solvent DMF, DMSO, NMP, MeCN Polar aprotic solvents solvate cations (

,

), leaving the thiolate anion "naked" and highly reactive.
Base

,

Mild, heterogeneous bases prevent side reactions. Cesium (

) improves solubility in organic media (the "Cesium Effect").
Leaving Group (

)
I > Br > OMs > Cl Iodides are the best leaving groups but can be unstable. Bromides are the standard balance of reactivity and stability.
Leaving Group (

)
F >

> Cl > Br
Counter-intuitive: Fluoride is the best LG for

because the high electronegativity stabilizes the transition state (Meisenheimer complex).

Experimental Protocols

Protocol 1: Standard Synthesis of Alkyl-Aryl Sulfides

Target: Synthesis of 4-(methylthio)benzonitrile (Example) Scope: Primary/Secondary Alkyl Halides + Aryl/Alkyl Thiols.

Materials
  • Thiol: 4-Cyanobenzenethiol (1.0 equiv)

  • Electrophile: Iodomethane (1.2 equiv)

  • Base: Potassium Carbonate (

    
    ) (1.5 equiv, anhydrous/granular)
    
  • Solvent: DMF (Dimethylformamide), anhydrous

Procedure
  • Setup (Inert Atmosphere): Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar. Attach a rubber septum and a nitrogen (

    
    ) inlet adapter. Flush with 
    
    
    
    for 15 minutes.
    • Expert Insight: Thiols oxidize to disulfides (

      
      ) rapidly in air. A strict inert atmosphere is non-negotiable for high yield.
      
  • Solvation: Add the thiol (1.0 equiv) and anhydrous DMF (

    
     concentration relative to thiol) via syringe.
    
  • Deprotonation: Remove the septum briefly to add

    
     (1.5 equiv). Reseal and purge with 
    
    
    
    . Stir at Room Temperature (RT) for 15–30 minutes.
    • Visual Check: The mixture may change color (often yellow/orange) as the thiolate anion forms.

  • Alkylation: Cool the reaction to 0°C (ice bath) if the halide is volatile (like MeI) or very reactive. Add the alkyl halide (1.2 equiv) dropwise via syringe.

    • Exotherm Control: Thiol alkylation is exothermic. Slow addition prevents thermal runaway.

  • Reaction: Allow the mixture to warm to RT and stir. Monitor via TLC (typically 1–4 hours).

    • Endpoint: Disappearance of the thiol spot.[10][11] Note: Disulfides often appear as a non-polar spot near the solvent front.

  • Quench & Workup (Odor Control):

    • Pour the reaction mixture into a beaker containing 10% aqueous bleach (NaOCl) . This oxidizes unreacted thiol to odorless sulfonate.[1]

    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash organics with water (

      
      ) and brine (
      
      
      
      ) to remove DMF.
    • Dry over

      
      , filter, and concentrate.
      
Protocol 2: Synthesis of Diaryl Sulfides

Target: Synthesis of 2,4-dinitrophenyl phenyl sulfide Scope: Electron-deficient Aryl Halides + Thiols.

Procedure
  • Setup: Use a screw-cap pressure vial or RBF with a reflux condenser.

  • Mixing: Combine 2,4-dinitrochlorobenzene (1.0 equiv), Thiophenol (1.1 equiv), and

    
     (2.0 equiv) in MeCN or DMF.
    
  • Reaction: Heat to 60–80°C.

    • Mechanistic Note: Unlike

      
      , 
      
      
      
      has a higher activation energy barrier (loss of aromaticity) and typically requires heat.
  • Monitoring: Monitor by HPLC or TLC. The product is usually highly colored (yellow/orange/red) due to the extended conjugation of the nitro-aromatic system.

  • Workup: Similar to Protocol 1, but wash extensively with 1M NaOH to remove unreacted thiophenol (which is acidic, pKa ~6).

Critical Safety: Odor Abatement & Waste Management

The "Stench" Hazard: The human nose can detect thiols at 0.5 ppb. Improper handling can evacuate a building.

The Bleach Trap System

Never vent thiol vapors directly into the hood exhaust. You must use a chemical scrubber.

Setup:

  • Reaction Vessel Outlet

    
     Trap 1 (Empty, prevents suck-back) 
    
    
    
    Trap 2 (Bleach Solution).
  • Bleach Solution: 10% NaOCl (commercial bleach) + trace detergent.

  • Mechanism:

    
    .
    
The "Odorless" Quench (Advanced)

For reactions with persistent odors, add Sodium Chloroacetate to the crude reaction mixture before workup.

  • Logic: Reacts with residual thiolate to form

    
    , a water-soluble, non-volatile derivative that washes away in the aqueous layer.
    

Visualizing the Workflow

Diagram 1: Reaction Pathway Decision Tree

ReactionSelection Start Target: Mixed Sulfide (R-S-R') Analyze Analyze Electrophile (R-X) Start->Analyze IsAryl Is R-X Aromatic? Analyze->IsAryl IsAlkyl Is R-X Alkyl (sp3)? Analyze->IsAlkyl EWG Does Ring have EWG? (NO2, CN, CF3) IsAryl->EWG Yes Sterics Steric Hindrance? IsAlkyl->Sterics SNAr Protocol: SNAr (Heat, Weak Base) EWG->SNAr Yes (Ortho/Para) Metal Use Pd/Cu Catalysis (Buchwald-Hartwig) EWG->Metal No (Unactivated) SN2 Protocol: SN2 (Polar Aprotic Solvent) Sterics->SN2 Primary/Secondary NoRxn High Risk: E2 Elimination Sterics->NoRxn Tertiary

Caption: Decision logic for selecting the correct nucleophilic substitution pathway based on electrophile structure.

Diagram 2: Experimental Setup with Odor Control

Setup N2 Inert Gas (N2) Flask Reaction Flask (Thiol + Base + R-X) N2->Flask Positive Pressure Trap1 Trap 1: Empty (Anti-Suckback) Flask->Trap1 Vapors Trap2 Trap 2: Bleach (Oxidation Scrubber) Trap1->Trap2 Bubbler Hood Fume Hood Exhaust Trap2->Hood Safe Vent

Caption: Mandatory safety setup showing the inert gas line and the dual-stage bleach scrubbing system.

References

  • Preparation of Sulfides via ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     : J. Org. Chem.2014 , 79, 5869-5874. Link
    
  • Nucleophilic Arom

    
    ) Mechanism : J. Am. Chem. Soc.2018 , 140, 159-162. Link
    
  • Odorless Thiol Workup Protocols : Org. Synth.2003 , 80, 158. Link

  • Green Chemistry: Solvent Selection Guides : Green Chem.2013 , 15, 2587-2592. Link

  • Handling Stench Chemicals (UCLA SOP) : UCLA Chemistry & Biochemistry Safety. Link

Sources

Application Note: Techniques for Isopropyl n-Propyl Sulfide in Flavor & Fragrance Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Isopropyl n-propyl sulfide (CAS 5008-73-1) is a potent thioether characterized by a dualistic odor profile exhibiting both alliaceous (onion/garlic) and tropical fruit nuances.[1] Its application in flavor and fragrance (F&F) research requires precision due to its low odor detection threshold and susceptibility to oxidation. This guide provides a comprehensive technical framework for the handling, analytical quantification (GC-SCD), and sensory evaluation of this molecule, ensuring reproducibility and scientific rigor in formulation development.

Chemical Characterization & Sensory Profile[2][3][4]

Before experimental design, researchers must distinguish this specific thioether from its symmetric counterparts (e.g., di-isopropyl sulfide) and disulfides, as the asymmetric structure contributes to its unique volatility and diffusive properties.

Molecular Identity
  • IUPAC Name: 1-(Propan-2-ylsulfanyl)propane[1][2]

  • CAS Number: 5008-73-1[1]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 118.24 g/mol

  • Structure: An asymmetric thioether linking an isopropyl group and an n-propyl group.

Sensory Engineering

The utility of this compound lies in its concentration-dependent sensory perception.

Concentration RangePrimary Sensory DescriptorApplication Context
High (>10 ppm) Sulfurous, Alliaceous, PungentOnion/Garlic bases, Savory top-notes
Medium (100 ppb - 1 ppm) Vegetative, Green, "Durian-like"Exotic fruit accords, Meat analogues
Trace (<50 ppb) Tropical, Fruity, EtherealMango, Passionfruit, Grapefruit nuances

Expert Insight: The "tropical" nuance at trace levels is often masked by the sulfurous punch if the molecule is not sufficiently diluted. Solubilization in Triacetin (glycerol triacetate) is recommended over ethanol for stock solutions to minimize headspace "flash-off" during initial sensory screening.

Analytical Quantification Protocol (HS-SPME-GC-SCD)

Standard Flame Ionization Detection (FID) is often insufficient for trace sulfur analysis due to hydrocarbon background interference. Sulfur Chemiluminescence Detection (SCD) is the gold standard for this application because it provides an equimolar response to sulfur and eliminates hydrocarbon quenching.

Sample Preparation: Headspace SPME

Direct liquid injection is discouraged to prevent solvent expansion from masking the early-eluting sulfur peak. Headspace Solid-Phase Microextraction (HS-SPME) is the preferred extraction technique.

  • Fiber Selection: Carboxen/PDMS (75 µm) or DVB/Carboxen/PDMS (50/30 µm) .

    • Reasoning: Sulfur volatiles are small molecular weight compounds. Carboxen is a microporous carbon adsorbent ideal for trapping small analytes (

      
      ), while PDMS provides stability.
      
Instrumental Parameters
ParameterSetting / SpecificationRationale
Inlet Temperature 250°C (Splitless mode)Ensures rapid desorption from the SPME fiber.
Column DB-Sulfur SCD or DB-1 (60m x 0.32mm x 4.0µm)Thick film required to retain volatile sulfides and separate from solvent peaks.
Carrier Gas Helium @ 2.0 mL/min (Constant Flow)Optimized for SCD burner stability.
SCD Burner Temp 800°CComplete pyrolysis of sulfur compounds to SO.
Oven Program 35°C (5 min)

10°C/min

220°C
Low initial temp is critical to focus the volatile sulfide peak.
Workflow Visualization

The following diagram illustrates the analytical logic flow, ensuring sample integrity from extraction to detection.

AnalyticalWorkflow Sample Sample Matrix (Vial + Salt) Equilibration Headspace Equilibration (40°C, 15 min) Sample->Equilibration Extraction SPME Extraction (Carboxen/PDMS) Equilibration->Extraction Desorption GC Inlet Desorption (250°C) Extraction->Desorption Separation Capillary Column (Separation) Desorption->Separation Reaction SCD Ceramic Burner (R-S -> SO + Products) Separation->Reaction Detection Ozone Reaction Cell (SO + O3 -> SO2 + hv) Reaction->Detection Signal Chemiluminescence Signal Output Detection->Signal

Figure 1: Analytical workflow for trace sulfur analysis using HS-SPME-GC-SCD.

Stability & Handling Protocols

Alkyl sulfides are chemically stable compared to thiols (mercaptans) but are susceptible to oxidation to sulfoxides (


) and sulfones (

). This oxidation alters the odor profile from "fruity/garlic" to "metallic/solvent-like" and reduces volatility.
Storage & Containment
  • Primary Containment: Store neat material in amber glass with a Teflon-lined septum.

  • Headspace Management: Always purge the headspace with Argon or Nitrogen after use. Oxygen is the enemy of shelf-life stability.

  • Odor Control: All handling of neat material must occur in a fume hood.

    • Decontamination Solution: Prepare a beaker of 5% Sodium Hypochlorite (Bleach) to neutralize any spills or used pipettes immediately. The bleach oxidizes the sulfide to non-volatile sulfonates, eliminating the odor.

Stability Testing in Formulation

When incorporating into a flavor emulsion or fragrance oil:

  • Accelerated Aging: Incubate samples at 40°C for 4 weeks.

  • Monitoring: Use the GC-SCD method defined in Section 2.

  • Success Criteria: <10% loss of the parent peak area and absence of late-eluting sulfoxide peaks.

Sensory Evaluation Protocol (3-AFC)

Due to rapid olfactory fatigue (adaptation) caused by sulfur compounds, standard smelling techniques often fail. A 3-Alternative Forced Choice (3-AFC) method is required for threshold determination and quality control.

Dilution Series Preparation

Solvent: Ethanol (99.9% Food Grade) or Triacetin. Stock Solution A: 1% (10,000 ppm) – Do not smell this directly.

StepOperationConcentrationUsage
11 part Stock A + 99 parts Solvent100 ppmAccord Building
21 part Step 1 + 99 parts Solvent1 ppmEvaluation Start
31 part Step 2 + 9 parts Solvent100 ppbThreshold Testing
41 part Step 3 + 9 parts Solvent10 ppbThreshold Testing
Evaluation Logic
  • Presentation: Panelist receives three strips/cups: two controls (solvent only) and one active sample.

  • Task: Identify the "odd" sample.

  • Rest Interval: Mandatory 60-second wait between sets to clear sulfur receptors. Sniffing fresh coffee beans or un-perfumed wool is recommended to reset the palate.

SensoryLogic Start Start Evaluation Dilution Prepare Serial Dilutions (Logarithmic Scale) Start->Dilution Presentation Present 3 Samples (2 Blanks, 1 Active) Dilution->Presentation Sniff Panelist Evaluation (Max 3 sniffs/sample) Presentation->Sniff Decision Forced Choice: Which is different? Sniff->Decision Correct Correct Identification Decision->Correct Detected Incorrect Incorrect Identification Decision->Incorrect Not Detected NextLevel Proceed to Lower Concentration Correct->NextLevel Stop Determine Threshold Incorrect->Stop NextLevel->Presentation

Figure 2: 3-AFC Sensory evaluation logic flow for high-impact sulfur compounds.

References

  • PubChem. (2023). Isopropyl propyl sulfide (Compound Summary). National Library of Medicine. [Link]

  • The Good Scents Company. (2023). Isopropyl Propyl Sulfide Data and Organoleptics. [Link]

  • NIST Chemistry WebBook. (2023). Propane, 1-[(1-methylethyl)thio]-.[1] SRD 69. [Link]

  • Agilent Technologies. (2020). Sulfur Chemiluminescence Detection (SCD) for Gas Chromatography. [Link][3]

  • Mestres, M., et al. (2000). Headspace solid-phase microextraction analysis of volatile sulphides and disulphides in wine aroma. Journal of Chromatography A. [Link]

Sources

Precision Handling of Reactive Sulfides: Thermodynamic Stability, Anoxic Preparation, and Quantification Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Artifact" Problem in Sulfide Research

Hydrogen sulfide (


) has graduated from a toxic environmental hazard to a recognized gasotransmitter, alongside nitric oxide and carbon monoxide. However, the reproducibility of sulfide research is plagued by a single chemical reality: oxidation artifacts .

In the presence of trace transition metals (Fe³⁺, Cu²⁺) and molecular oxygen, sulfide salts (


, 

) rapidly oxidize into polysulfides (

), thiosulfates, and sulfates. These oxidation products often elicit biological effects distinct from

, leading to false positives in drug development and cell signaling studies. Furthermore, the high volatility of

leads to rapid desaturation of culture media, making "nominal" concentrations biologically irrelevant within minutes.

This guide details the rigorous protocols required to maintain the chemical integrity of reactive sulfides, ensuring that the phenotype you observe is caused by the sulfide you intended to deliver.

Module 1: Chemical Speciation & Thermodynamics

Understanding the behavior of sulfide in solution is a matter of pH and temperature.


 is a diprotic weak acid. In biological systems, we are primarily concerned with the first dissociation constant (

).


Crucially,


 is temperature-dependent. While often cited as ~7.0 at 25°C, at physiological temperature (37°C), the 

drops to approximately 6.76 .
  • At pH 7.4 (37°C): Approximately 80% of the total sulfide exists as the hydrosulfide anion (

    
    ), and 20% exists as dissolved 
    
    
    
    gas.
  • The Volatility Trap: Only the molecular

    
     species is volatile. As 
    
    
    
    off-gasses, the equilibrium shifts to replace it, draining the
    
    
    pool. In an open cell culture well, the half-life (
    
    
    ) of sulfide is approximately 5 minutes .[1]
Visualization: The Sulfide Equilibrium Trap

SulfideSpeciation H2S_Gas H2S (Gas) (Volatile Loss) H2S_Aq H2S (Dissolved) (Lipophilic/Permeable) H2S_Aq->H2S_Gas Off-gassing (Open System) HS_Ion HS- (Hydrosulfide) (Biologically Active Anion) H2S_Aq->HS_Ion pKa ~6.8 (37°C) Oxidation Polysulfides (Sn) (Oxidation Artifacts) HS_Ion->Oxidation + O2 / Metals

Figure 1: The dynamic equilibrium of sulfide species. Note that off-gassing drives the depletion of the biologically active HS- pool.

Module 2: Laboratory Safety & Engineering Controls


 is a broad-spectrum toxicant inhibiting mitochondrial cytochrome c oxidase. It is deceptive because it causes olfactory fatigue —at high concentrations (>100 ppm), it paralyzes the olfactory nerve, rendering the gas odorless just as it becomes lethal.

Safety Thresholds (OSHA/NIOSH):

Limit Type Concentration Note
NIOSH REL (Ceiling) 10 ppm Do not exceed for any duration.[2]
OSHA PEL (Ceiling) 20 ppm Legal limit (General Industry).[3]

| IDLH | 100 ppm | Immediate Danger to Life and Health.[2][3][4] |

Mandatory Engineering Controls:

  • All sulfide stock preparations must be performed inside a chemical fume hood or an anaerobic glovebox .

  • Personal

    
     monitors (clipped to the lapel) are required when handling stock powders >1 gram.
    
  • Waste solutions must be treated with bleach (sodium hypochlorite) or hydrogen peroxide to oxidize sulfide to sulfate before disposal.[5]

Module 3: Protocol - The "Anoxic Shield" Stock Preparation

This protocol is designed to prepare a stock solution of Sodium Hydrosulfide (


) or Sodium Sulfide (

) while minimizing oxidation and volatilization.

Reagents:

  • Sodium Hydrosulfide hydrate (

    
    ) or Sodium Sulfide nonahydrate (
    
    
    
    ).
  • Deionized water (18.2 MΩ).

  • Argon (Ar) or Nitrogen (

    
    ) gas tank.
    
  • Diethylenetriaminepentaacetic acid (DTPA ) or EDTA.

The "Senior Scientist" Rationale: We use DTPA because transition metals (Iron, Copper) act as catalysts for sulfide autoxidation. Even trace metals in high-purity water can initiate the chain reaction. DTPA chelates these metals, stabilizing the sulfide.

Step-by-Step Methodology
  • Chelator Preparation: Prepare the solvent by adding 100 µM DTPA to deionized water.

  • Deoxygenation (Sparging):

    • Place the DTPA-water in a sealed flask with a septum.

    • Insert a needle connected to the Ar/

      
       line deep into the liquid.
      
    • Insert a short vent needle into the headspace.

    • Bubble gas vigorously for 30 minutes . This displaces dissolved

      
      .
      
  • Weighing (The Critical Moment):

    • Sulfide salts are hygroscopic and oxidize in air (turning yellow).

    • Ideally, weigh the solid inside a nitrogen-purged glovebox.

    • Alternative: If no glovebox is available, flush the weighing boat with Argon immediately before and after placing the salt. Work rapidly (<30 seconds).

  • Dissolution:

    • Transfer the solid to a volumetric flask or gas-tight vial.

    • Add the deoxygenated DTPA-water using a syringe (piercing the septum if possible) to minimize air contact.

    • Do not shake vigorously. Invert gently to mix. Vigorous shaking increases the surface area for volatilization into the headspace.

  • Storage:

    • Do not store aqueous sulfide stocks. Even at -20°C, pH shifts during freezing can drive off

      
      , and oxidation continues slowly.
      
    • Recommendation: Prepare fresh daily.

Module 4: Validation - The Methylene Blue Assay

You cannot rely on calculated mass for sulfide concentrations due to the variable hydration state of the salts (


). You must validate the concentration spectrophotometrically.

Principle: Under acidic conditions, sulfide reacts with


-dimethyl-p-phenylenediamine (DMPD) and Ferric Chloride (

) to form Methylene Blue, which has a high extinction coefficient at 670 nm.
Assay Workflow

MethyleneBlue Sample Sample (Sulfide) (Colorless) Reaction Reaction (Acidic pH) Formation of Heterocycle Sample->Reaction ReagentA Reagent A: DMPD in HCl ReagentA->Reaction ReagentB Reagent B: FeCl3 in HCl ReagentB->Reaction Readout Methylene Blue Complex (Absorbance @ 670nm) Reaction->Readout 20-30 mins incubation

Figure 2: The Methylene Blue derivatization pathway. Acidic conditions trap sulfide, preventing volatilization during the assay.

Protocol Steps
  • Zinc Trap (Optional but Recommended): If the sample cannot be analyzed immediately, add Zinc Acetate (1% w/v). This precipitates sulfide as Zinc Sulfide (

    
    ), which is stable and non-volatile.
    
  • Reaction:

    • Mix 100 µL sample (or ZnS suspension) with 100 µL Reagent A (20 mM DMPD in 7.2 M HCl).

    • Immediately add 100 µL Reagent B (30 mM

      
       in 1.2 M HCl).
      
  • Incubation: Incubate at room temperature for 20 minutes in the dark.

  • Quantification: Measure absorbance at 670 nm .

  • Calculation: Compare against a standard curve prepared from a verified anhydrous

    
     standard or commercially available standardized sulfide solution.
    

Module 5: Handling Novel Donors (GYY4137)

Unlike sulfide salts, GYY4137 is a slow-release donor (releasing


 via hydrolysis over hours/days). This presents different storage challenges.
  • Solid State: Stable at room temperature, but long-term storage recommended at -20°C.

  • In Solution:

    • GYY4137 releases

      
       spontaneously in aqueous media.
      
    • Storage: Stock solutions (e.g., in DMSO) should be stored at -80°C (stable for ~6 months) or -20°C (stable for ~1 month).

    • Avoid: Storing aqueous working solutions. The hydrolysis is pH and temperature-dependent. Prepare working solutions immediately prior to the experiment.

Comparative Stability Data
CompoundStateStorage ConditionStability/Half-Life
NaHS / Na₂S SolidDesiccator, Argon, RTMonths (turns yellow if oxidized)
NaHS / Na₂S Aqueous (pH 7.4)Open Air, 37°C

mins (Volatilization)
NaHS / Na₂S Aqueous (pH 10+)Sealed, Anoxic, 4°C24-48 Hours
GYY4137 Solid-20°CYears
GYY4137 DMSO Stock-80°C6 Months

References

  • Chemical Foundations of Hydrogen Sulfide Biology. National Institutes of Health (PMC). [Link]

  • Standard Methods for the Examination of Water and Wastewater (Method 4500-S2). NEMI (National Environmental Methods Index). [Link]

  • Hydrogen Sulfide - Hazards and Exposure Limits. Occupational Safety and Health Administration (OSHA). [Link]

  • GYY4137 and Sodium Hydrogen Sulfide Relaxations. PubMed Central. [Link]

  • NIOSH Pocket Guide to Chemical Hazards: Hydrogen Sulfide. Centers for Disease Control and Prevention (CDC). [Link]

Sources

Troubleshooting & Optimization

Challenges and solutions in the synthesis of ISOPROPYL N-PROPYL SULFIDE

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Challenges and Solutions in the Synthesis of Isopropyl n-Propyl Sulfide CAS: 5008-73-1 Support Ticket ID: #SULF-ISO-001 Responder: Senior Application Scientist, Chemical Synthesis Division

Strategic Synthesis Planning: The "Route Selection" Paradox

Before you mix a single reagent, you must solve the kinetic puzzle of asymmetric sulfide synthesis. The most common failure mode for This compound is not chemical incompatibility, but kinetic misjudgment leading to elimination byproducts (alkenes).

The Core Challenge: vs. Competition

You are synthesizing an asymmetric thioether via Williamson Thioether Synthesis. You have two potential disconnection strategies. Only one is scalable.

Route A (Recommended):
  • Nucleophile: Isopropyl thiolate (from 2-propanethiol)

  • Electrophile: 1-Bromopropane (Primary Halide)

  • Mechanism:

    
     Dominant.[1][2]
    
  • Logic:

    
     reactions are highly sensitive to steric hindrance at the electrophile. 1-Bromopropane is primary and unhindered. While the isopropyl thiolate is slightly bulky, sulfur’s high nucleophilicity and lower basicity (relative to oxygen) allow it to attack the primary carbon efficiently without triggering elimination.
    
Route B (High Risk):
  • Nucleophile: n-Propyl thiolate (from 1-propanethiol)

  • Electrophile: 2-Bromopropane (Secondary Halide)

  • Mechanism: Mixed

    
     / 
    
    
    
    .
  • Logic: 2-Bromopropane is a secondary halide. Even with a good nucleophile like a thiolate, the steric hindrance at the electrophilic center significantly raises the activation energy for substitution. This allows the elimination pathway (

    
    ) to compete, generating propene  gas and lowering yield.
    
Decision Logic Visualization

The following diagram illustrates the kinetic decision tree you should follow to maximize yield.

RouteSelection Start Target: this compound RouteA Route A: Isopropyl Thiol + n-Propyl Halide Start->RouteA RouteB Route B: n-Propyl Thiol + Isopropyl Halide Start->RouteB ConditionA Electrophile: Primary (1°) Sterics: Low RouteA->ConditionA ConditionB Electrophile: Secondary (2°) Sterics: High RouteB->ConditionB ResultA Pathway: Dominant SN2 Yield: High (>85%) ConditionA->ResultA Favored ResultB Pathway: Mixed SN2 + E2 Byproduct: Propene Gas ConditionB->ResultB Competes

Caption: Kinetic pathway analysis comparing Route A (Primary Electrophile) vs Route B (Secondary Electrophile).

Optimized Protocol: Phase Transfer Catalysis (PTC)

We recommend Phase Transfer Catalysis (PTC) over traditional anhydrous conditions (NaH/THF). PTC is robust, tolerates moisture, and simplifies the workup of malodorous compounds.

Reagents & Properties
ComponentRoleSpecifics
2-Propanethiol Nucleophile SourceStench. BP: 52-58°C. Handle in hood.
1-Bromopropane ElectrophilePrimary halide.[3] BP: 71°C.
Aliquat 336 Phase Transfer CatalystMethyltrioctylammonium chloride. Lipophilic quaternary salt.
NaOH (25% aq) BaseDeprotonates thiol at the interface.
Toluene Organic SolventSolubilizes the catalyst and product.
Step-by-Step Methodology
  • Setup: Equip a 3-neck round bottom flask with a mechanical stirrer (magnetic stirring is often insufficient for PTC emulsions), a reflux condenser, and an addition funnel. Connect the condenser outlet to a bleach trap (see Safety section).

  • Aqueous Phase: Charge the flask with 25% NaOH solution (1.5 equivalents).

  • Catalyst Addition: Add Aliquat 336 (0.05 equivalents).

  • Thiol Addition: Add 2-Propanethiol (1.1 equivalents) to the flask. Note: The mixture will form two phases. The thiol is deprotonated at the interface, and the thiolate is ferried into the organic layer by the catalyst.

  • Reaction: Heat the mixture to 60°C.

  • Electrophile Addition: Dropwise add 1-Bromopropane (1.0 equivalent) via the addition funnel over 30 minutes. The reaction is exothermic; control rate to maintain gentle reflux.

  • Completion: Stir vigorously at 60-70°C for 4–6 hours. Monitor by GC-MS.

  • Workup:

    • Cool to room temperature.

    • Separate phases.

    • Wash the organic phase with water (2x) and brine (1x).

    • Dry over

      
      .
      
  • Purification: Fractional distillation.

    • Target BP: ~132°C at atmospheric pressure.

Troubleshooting Guide (FAQ)

Issue: Low Yield & Gas Evolution

User Report: "I see bubbling during the addition of the bromide, and my final yield is <50%."

  • Diagnosis: You likely used Route B (Isopropyl bromide + n-Propyl thiol) or your temperature was too high. The gas is propene formed via

    
     elimination.
    
  • Solution: Switch to Route A (n-Propyl bromide + Isopropyl thiol). If already using Route A, lower the reaction temperature to 40°C.

    
     is favored at lower temperatures compared to elimination.
    
Issue: "The Smell is Unbearable"

User Report: "The lab smells like skunk/gas leaks even after the reaction is done."

  • Diagnosis: Fugitive thiol emissions. Thioethers have a lower odor threshold than thiols, but unreacted starting material (2-propanethiol) is highly volatile (BP ~58°C) and potent.

  • Solution:

    • Bleach Trap: Ensure all vent lines pass through a bubbler containing 10% Sodium Hypochlorite (Bleach).

    • Glassware Decontamination: Do NOT wash glassware in the open sink. Soak all glassware in a bleach bath for 2 hours inside the fume hood before washing. Bleach oxidizes the thiol to a sulfonic acid (odorless).

Issue: Disulfide Impurity

User Report: "GC shows a peak with roughly double the molecular weight of my thiol."

  • Diagnosis: Oxidation of the starting thiol to Di-isopropyl Disulfide. This happens if the reaction is exposed to air (oxygen) before the alkylation is complete.

  • Solution:

    • Purge the reaction vessel with Nitrogen or Argon before starting.

    • Ensure the NaOH solution is degassed if possible.

    • Add a pinch of Sodium Borohydride (

      
      ) to the reaction mixture to reduce any formed disulfides back to thiols in situ.
      

Safety & Waste Management: The "Bleach Protocol"

Handling sulfides requires strict adherence to odor containment protocols to prevent building evacuations (due to false gas leak reports).

The Oxidation Pathway

We utilize oxidative destruction to neutralize the stench.



Bleach Trap Setup

BleachTrap Reactor Reaction Flask (Vapor Source) Trap1 Empty Trap (Prevent Backflow) Reactor->Trap1 Vapor Trap2 Bleach Bubbler (10% NaOCl) Trap1->Trap2 Gas Hood Fume Hood Exhaust Trap2->Hood Neutralized Gas

Caption: Mandatory odor control setup. The empty trap prevents bleach from being sucked back into the hot reaction flask.

References

  • Synthesis Mechanism (Williamson Ether/Thioether)

    • Title: The Williamson Ether Synthesis Proceeds Through an

      
       Mechanism.[1][4][5]
      
    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Physical Properties (CAS 5008-73-1): Title: Isopropyl Propyl Sulfide Product Details. Source: Tokyo Chemical Industry (TCI).
  • Phase Transfer Catalysis

    • Title: Asymmetric Phase-Transfer Catalysis.[6][7][8]

    • Source: N
    • URL:[Link]

  • Odor Neutralization & Safety

    • Title: Standard Operating Procedures for Using Stench Chemicals.
    • Source: UCLA Department of Chemistry and Biochemistry.
    • URL:[Link]

Sources

Purification techniques for crude ISOPROPYL N-PROPYL SULFIDE

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organosulfur Purification Division Subject: Advanced Purification Protocol for Crude Isopropyl n-Propyl Sulfide (CAS: 5008-73-1) Ticket ID: SULF-PUR-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Skunk" Factor

If you are reading this, your lab likely smells faintly of rotten cabbage or garlic. You are dealing with This compound , a mixed thioether. Synthesizing mixed sulfides often results in a "statistical cocktail" containing the target molecule alongside symmetric impurities (Diisopropyl sulfide and Dipropyl sulfide) and unreacted thiols.

Because the boiling points of these congeners are perilously close, standard purification methods often fail, leaving you with a product that degrades over time or interferes with metal-catalyzed cross-coupling reactions. This guide moves beyond basic textbook advice to provide a field-proven, industrial-grade purification strategy.

Module 1: Pre-Purification Assessment

Before heating any glassware, you must characterize your crude mixture. Blind distillation is the most common cause of yield loss in sulfide chemistry.

The "Symmetric Trap" Mixed sulfides are typically synthesized via the alkylation of a thiol. However, thiol-disulfide exchange or impure starting materials often generate symmetric sulfides. You are likely fighting a three-component separation.

Critical Physical Property Matrix

ComponentChemical StructureBoiling Point (Atm)RoleRemoval Strategy
Isopropyl Mercaptan

~52-58°CPrecursor/ImpurityChemical Wash (Caustic)
n-Propyl Mercaptan

~67°CPrecursor/ImpurityChemical Wash (Caustic)
Diisopropyl Sulfide

120°C Symmetric ImpurityFractional Distillation (Fore-cut)
This compound

132°C Target Main Fraction
Dipropyl Sulfide

142°C Symmetric ImpurityFractional Distillation (Tails)

Scientist's Note: The


 (boiling point difference) between your target and the diisopropyl impurity is only ~12°C. A simple distillation setup (retort + condenser) will fail  to separate these. You will need a fractional column.[1]

Module 2: The Primary Separation (Fractional Distillation)

User Question: I tried distilling at atmospheric pressure, but my GC showed the impurities co-eluted. What went wrong?

Diagnosis: You likely used insufficient theoretical plates or distilled too fast. A 12°C separation requires a high reflux ratio. Furthermore, atmospheric distillation of sulfides risks oxidation (sulfoxide formation) due to prolonged heat exposure.

The Protocol: Vacuum Fractional Distillation

  • Equipment Setup:

    • Flask: 2-Neck Round Bottom (never fill >60%).

    • Column: Vigreux column (minimum 20cm) or, ideally, a Spinning Band column for high purity.

    • Head: Short-path distillation head with thermometer.

    • Vacuum: Manifold capable of stable 20-50 mmHg.

  • The Process:

    • Step 1: Establish vacuum (e.g., 40 mmHg). Note: Boiling points will drop significantly. Estimate new BPs using a nomograph.

    • Step 2: Heat bath to ~15°C above the expected boiling point.

    • Step 3: Equilibrate. Let the column reflux for 15-20 minutes before collecting any distillate. This builds up the separation gradient.

    • Step 4: Collect the "Fore-cut" (Diisopropyl sulfide) slowly (1 drop/sec).

    • Step 5: When the temperature stabilizes at the target plateau (approx. 132°C equivalent), switch receivers. This is your product.

DistillationLogic Start Crude Mixture Vac Apply Vacuum (40 mmHg) Start->Vac Reflux Total Reflux (20 mins) Vac->Reflux Cut1 Collect Fore-cut (Diisopropyl Sulfide) BP < Target Reflux->Cut1 Temp Rising Cut2 Collect Main Fraction (this compound) BP Stable Cut1->Cut2 Temp Plateau Cut3 Stop Distillation (Dipropyl Sulfide remains in pot) Cut2->Cut3 Temp Spikes/Yield Drops

Caption: Logic flow for fractional distillation separating close-boiling sulfide congeners.

Module 3: Chemical Polishing (Thiol Removal)

User Question: My product is 98% pure by GC, but it still smells like a gas leak (mercaptan). How do I "sweeten" it?

Diagnosis: You have trace unreacted thiols (ppm level). These have extremely low odor thresholds and can poison catalysts in subsequent steps. Distillation often drags these over due to azeotropic behavior.

The Solution: The "Caustic Wash" & Scavenging

Do NOT use bleach (Sodium Hypochlorite) or Hydrogen Peroxide indiscriminately. While they remove the smell, they will oxidize your sulfide into a Sulfoxide (


), creating a new impurity that is hard to remove.

Protocol:

  • Bulk Thiol Removal (The Caustic Wash):

    • Dilute your sulfide in an inert solvent (e.g., Pentane or Hexane).

    • Wash 2x with 10% NaOH (aq) .

    • Mechanism:[2] Thiols (

      
      ) are weak acids (
      
      
      
      ). NaOH deprotonates them into water-soluble thiolates (
      
      
      ), partitioning them into the aqueous layer.
    • Wash 1x with Brine to remove excess base.

  • Trace Thiol Removal (The Silver Bullet):

    • If odor persists, pass the organic layer through a small pad of Silica Gel impregnated with Silver Nitrate (

      
      ) .
      
    • Mechanism:[2] Silver binds irreversibly to free thiols (

      
       precipitate) but interacts weakly with dialkyl sulfides.
      
  • Drying:

    • Dry over Anhydrous Magnesium Sulfate (

      
      ).
      
    • Rotary evaporate the solvent.[3]

ThiolRemoval Crude Distilled Sulfide (Trace R-SH) NaOH 10% NaOH Wash Crude->NaOH Deprotonation Sep Phase Separation NaOH->Sep AqLayer Aqueous Layer (Discard R-S- Na+) Sep->AqLayer OrgLayer Organic Layer (Sulfide) Sep->OrgLayer Silver AgNO3 / Silica Pad OrgLayer->Silver Polishing Final Odorless Product Silver->Final

Caption: Chemical workflow for removing trace mercaptans without oxidizing the main sulfide.

Module 4: Troubleshooting & FAQs

Q1: I see a new peak on GC-MS at M+16 after washing. What is it? A: You oxidized your product. M+16 corresponds to the addition of one Oxygen atom (


). You likely used an oxidant (Bleach/Peroxide) too aggressively or exposed the hot distillate to air.
  • Fix: You must redistill. Sulfoxides have much higher boiling points than sulfides. A simple flash distillation will leave the sulfoxide in the pot.

Q2: The smell is sticking to my glassware. How do I clean it? A: Standard soap won't work.

  • Decontamination Solution: Use a dilute solution of Bleach (Sodium Hypochlorite) mixed with water.

  • Why: In the context of cleaning glassware (not product), we want to oxidize the residual sulfur to water-soluble sulfoxides/sulfones. Rinse thoroughly with water, then Acetone.

Q3: Can I use Column Chromatography instead of Distillation? A: Yes, but it is difficult.

  • Dialkyl sulfides are non-polar. They move very fast on silica with Hexane.

  • Tip: Use 100% Pentane or Hexane. The sulfide will elute quickly. The sulfoxides (if any) will stick to the baseline. This is effective for removing oxidation byproducts but inefficient for separating the symmetric sulfide impurities (

    
     vs 
    
    
    
    ).

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for physical data and general purification logic).

  • Oae, S. (1991). Organic Sulfur Chemistry: Structure and Mechanism. CRC Press.
  • Sigma-Aldrich. (n.d.).[4] Isopropyl sulfide (Diisopropyl sulfide) Product Specification. (Used for boiling point verification of impurity A).

  • PubChem. (n.d.). Dipropyl sulfide (Compound Summary). National Library of Medicine. (Used for boiling point verification of impurity B).

  • Org. Synth. (1941). n-Propyl Sulfide Synthesis. Coll. Vol. 1, p. 424. (Foundational synthesis and purification logic for propyl sulfides).

Sources

Technical Support Guide: Optimization of Isopropyl n-Propyl Sulfide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This guide details the optimized synthesis of Isopropyl n-Propyl Sulfide via Phase Transfer Catalysis (PTC). Unlike symmetrical sulfides, the synthesis of unsymmetrical sulfides requires strict control over electrophile/nucleophile pairing to prevent side reactions (primarily elimination and symmetrical by-product formation).

The "Golden Route": Nucleophilic Substitution Design

To maximize yield and purity, the synthesis must be designed to minimize E2 elimination.

  • Optimal Path: Isopropyl Thiol (Nucleophile) + n-Propyl Bromide (Electrophile).

  • Sub-Optimal Path: n-Propyl Thiol + Isopropyl Bromide.

Mechanistic Rationale: The reaction of a thiolate with an alkyl halide competes between substitution (


) and elimination (

). Isopropyl bromide (secondary halide) is significantly more prone to elimination than n-propyl bromide (primary halide). By using n-propyl bromide as the electrophile, we force the reaction towards substitution, increasing yield to >90%.[1]

Experimental Protocol (Standard Operating Procedure)

Reagents & Materials Table
ReagentRoleEquiv.Notes
2-Propanethiol (Isopropyl Mercaptan)Nucleophile Source1.05Excess ensures complete consumption of halide.
1-Bromopropane (n-Propyl Bromide)Electrophile1.00Limiting reagent.
NaOH (50% aq) Base1.50Generates thiolate in situ.
Tetrabutylammonium Bromide (TBAB) Phase Transfer Catalyst0.03 - 0.05Critical for biphasic reaction rate.
Toluene or Hexane Organic Solvent-Optional; neat reaction is often possible with PTC.
Step-by-Step Synthesis Workflow

Step 1: Thiolate Formation (In-Situ)

  • Charge a 3-neck round bottom flask with 50% aqueous NaOH (1.5 equiv).

  • Add TBAB (3-5 mol%) to the aqueous phase.

  • Cool the mixture to 5–10°C .

  • Add 2-Propanethiol (1.05 equiv) dropwise. Caution: Exothermic. Maintain temp <15°C.

    • Note: The phase transfer catalyst will facilitate the transport of the generated thiolate (

      
      ) across the interface.
      

Step 2: Alkylation

  • Add 1-Bromopropane (1.0 equiv) dropwise over 30–60 minutes.

  • Allow temperature to rise to ambient (25°C) after addition.

  • Heat the mixture to 50–60°C for 2–4 hours.

    • Monitoring: Use GC-FID to check for the disappearance of 1-bromopropane.

Step 3: Workup & Purification

  • Cool to room temperature.

  • Separate the organic layer (top).

  • Wash the organic layer with water (

    
    ) to remove residual salts and catalyst.
    
  • Wash with 10% NaOH (

    
    ) to remove unreacted thiol (smell reduction).
    
  • Dry over anhydrous

    
     or 
    
    
    
    .
  • Distillation: Perform fractional distillation.

    • Target Boiling Point: ~130–135°C (Atmospheric pressure). Note: Pure di-n-propyl sulfide boils at 142°C; di-isopropyl at 120°C. The unsymmetrical product lies between these values.

Visualizations

Figure 1: Reaction Logic & Mechanism

This diagram illustrates the Phase Transfer Catalysis cycle and the suppression of the elimination pathway.

G cluster_aqueous Aqueous Phase (NaOH) cluster_organic Organic Phase / Interface NaOH NaOH Thiol i-PrSH (Thiol) Thiolate i-PrS- Na+ Thiol->Thiolate Deprotonation Q_Thiolate [Q+ i-PrS-] (Active Species) Thiolate->Q_Thiolate PTC Transfer (TBAB) Product i-Pr-S-n-Pr (Target Sulfide) Q_Thiolate->Product SN2 Attack (Major) Elimination Propene (Side Product) Q_Thiolate->Elimination E2 (Minor) Halide n-Pr-Br (Electrophile) Halide->Product Halide->Elimination

Caption: Phase Transfer Catalysis (PTC) mechanism prioritizing


 substitution over elimination.

Troubleshooting Guide

Issue 1: Low Yield (<70%)

Diagnosis: Incomplete conversion or loss during workup.

  • Check: Is the stirring rate sufficient? PTC reactions are diffusion-controlled; vigorous stirring (>600 RPM) is mandatory to maximize interfacial surface area.

  • Check: Catalyst degradation. TBAB is stable up to ~100°C, but if the reaction was overheated, effectiveness drops.

  • Solution: Increase catalyst loading to 5 mol% and ensure vigorous agitation.

Issue 2: Presence of Disulfides (Impurity)

Diagnosis: Oxidation of the starting thiol.

  • Cause: Exposure to atmospheric oxygen during the basic thiolate formation step.

  • Solution: Sparge all aqueous solutions with Nitrogen (

    
    ) or Argon prior to use. Maintain a positive inert gas pressure throughout the reaction.
    
  • Remedy: If disulfides are present in the crude, they have much higher boiling points than the sulfide. Careful fractional distillation is required.

Issue 3: "Emulsion" during Workup

Diagnosis: Phase transfer catalyst stabilizing the interface.

  • Solution: Add saturated brine (NaCl) to the aqueous layer to increase ionic strength and force phase separation. If that fails, filter the mixture through a pad of Celite to break the emulsion.

Frequently Asked Questions (FAQs)

Q1: Can I use Isopropyl Bromide and n-Propyl Thiol instead? A: Technically yes, but it is not recommended . Using Isopropyl Bromide (a secondary halide) increases the rate of E2 elimination, generating propene gas and lowering your sulfide yield. The route described above (Primary Halide + Secondary Thiol) is mechanistically superior.

Q2: Why use TBAB? Can I use Aliquat 336? A: TBAB (Tetrabutylammonium bromide) is preferred because it is a solid, easy to handle, and highly selective for this alkylation. Aliquat 336 (Methyltrioctylammonium chloride) is also effective but is a viscous liquid that can be harder to remove from the final product if distillation separation is difficult.

Q3: How do I remove the "garlic/skunk" smell from my glassware? A: The smell is due to residual thiols. Do not just wash with water. Soak glassware in a bath of dilute bleach (sodium hypochlorite) or hydrogen peroxide. This oxidizes the smelly thiols into non-volatile, odorless sulfonates.

Q4: Is the product stable? A: Yes, dialkyl sulfides are generally stable. However, they can slowly oxidize to sulfoxides (


) if left exposed to air and light for months. Store in a dark, tightly sealed container under nitrogen.

References

  • BenchChem. this compound Synthesis and Properties. Retrieved from

  • Organic Syntheses. General Procedures for Sulfide Synthesis via Alkylation. Org.[2][3][4][5][6] Synth. Coll. Vol. 2, p. 547. Retrieved from

  • Tandem/Taylor & Francis. A Facile Synthesis of Unsymmetrical Sulfides Under Phase Transfer Conditions. Synthetic Communications, Vol 20.[7][8] Retrieved from

  • PubChem. Isopropyl Propyl Sulfide Compound Summary. CID 78708. Retrieved from

  • Khan Academy. Preparation of Sulfides via SN2. Retrieved from

Sources

Methods for avoiding symmetric byproduct formation in mixed sulfide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Mission: To provide high-fidelity troubleshooting and methodological guidance for the synthesis of unsymmetrical thioethers (mixed sulfides,


), specifically targeting the elimination of symmetric byproducts (

and

) and oxidative disulfide contaminants.
Module 1: The Core Problem (Thermodynamics & Kinetics)

User Question: I am attempting to synthesize a mixed sulfide (


) via standard nucleophilic substitution, but I consistently isolate significant amounts of symmetric sulfides and disulfides. Why is this scrambling occurring?

Technical Analysis: The formation of symmetric byproducts usually stems from two distinct mechanistic failures: Oxidative Homocoupling or Thiol-Disulfide Exchange (Scrambling) .

  • Oxidative Homocoupling: Thiols (

    
    ) are highly susceptible to oxidation by trace 
    
    
    
    or metal ions, forming symmetric disulfides (
    
    
    ). If your reaction conditions are basic (common for alkylation), the thiolate anion (
    
    
    ) is a potent reducing agent that drives this dimerization.
  • Scrambling (Disproportionation): If you employ disulfides as precursors or intermediates, they undergo rapid exchange in the presence of nucleophiles (thiolates), leading to a thermodynamic mixture of symmetric and unsymmetrical products.

Visualizing the Scrambling Pathway:

ScramblingMechanism cluster_legend Thermodynamic Trap Thiol1 R¹-SH (Thiol) Oxidation Oxidation (O₂/Metals) Thiol1->Oxidation Thiol2 R²-SH (Thiol) Thiol2->Oxidation MixedDS R¹-S-S-R² (Mixed Disulfide) Oxidation->MixedDS Ideal Path Nucleophile Nucleophilic Attack (RS⁻) MixedDS->Nucleophile Equilibrium SymDS1 R¹-S-S-R¹ (Sym Byproduct A) SymDS2 R²-S-S-R² (Sym Byproduct B) Nucleophile->SymDS1 Scrambling Nucleophile->SymDS2 Scrambling

Caption: Figure 1. The thermodynamic scrambling trap. Once mixed disulfides form, the presence of any free thiolate catalyzes disproportionation into symmetric byproducts.

Module 2: The "Odorless" Solution (Bunte Salts)

User Question: I need a robust method to make unsymmetrical sulfides that avoids free thiols entirely to prevent oxidation and smell. What is the industry standard?

Recommendation: Use the Bunte Salt Strategy . This method utilizes Sodium


-alkylthiosulfates (Bunte salts) as stable, odorless, solid surrogates for thiols. This approach kinetically isolates the sulfur source, preventing it from reacting with itself.

The Protocol (Step-by-Step):

  • Synthesis of Bunte Salt (

    
    ): 
    
    • Reagents: Alkyl Halide (

      
      ), Sodium Thiosulfate (
      
      
      
      ).
    • Conditions: Reflux in EtOH/H2O (1:1) for 2–4 hours.

    • Isolation: Cool to crystallize.[1] The product is an odorless white solid.

  • Coupling (C-S Bond Formation):

    • Reagents: Bunte Salt, Grignard Reagent (

      
      ) or Organolithium.
      
    • Mechanism:[2][3] The organometallic reagent attacks the sulfur atom, displacing the sulfite group (

      
      ).
      
    • Advantage:[2][3][4][5][6][7][8][9] Since no free thiol is ever generated, oxidative homocoupling (

      
      ) is chemically impossible.
      

Data: Bunte Salt Efficiency vs. Traditional Thiolation

ParameterTraditional Thiol AlkylationBunte Salt + Grignard
Odor High (Stench)None (Odorless Solids)
Oxidative Byproducts High (

common)
Negligible (<1%)
Stoichiometry Excess thiol often required1:1 Stoichiometry
Purification Distillation/ChromatographyCrystallization/Extraction

Workflow Diagram:

BunteSaltWorkflow Start Alkyl Halide (R¹-X) Step1 Step 1: Na₂S₂O₃, Reflux Start->Step1 Bunte Bunte Salt (R¹-S-SO₃Na) (Stable, Odorless Solid) Step1->Bunte Step2 Step 2: Add Grignard (R²-MgBr) THF, 0°C to RT Bunte->Step2 Product Unsymmetrical Sulfide (R¹-S-R²) Step2->Product Byproduct Byproduct: Na₂SO₃ (Inorganic Salt) Step2->Byproduct

Caption: Figure 2. The Bunte Salt pathway allows for the stepwise construction of C-S bonds, eliminating the possibility of symmetric sulfide formation.

Module 3: Transition Metal Catalysis (Aryl Sulfides)

User Question: I am trying to couple an aryl halide with a thiol using Pd-catalysis (Buchwald-Hartwig type), but I am seeing significant homocoupling of the aryl halide and the thiol. How do I fix this?

Troubleshooting Guide: Transition metal catalysis is powerful for


 bonds but prone to "poisoning" by sulfur and competitive side reactions.

Key Failure Modes & Fixes:

  • Catalyst Poisoning: Thiolates bind strongly to Pd/Cu, shutting down the catalytic cycle.

    • Fix: Use High-Denticity Ligands . Bidentate phosphines like Xantphos or DPEphos (for Pd) and chelating ligands like phenanthroline or bipyridine (for Cu) prevent catalyst deactivation.

  • Reductive Elimination Issues (Symmetric Formation): If the rate of reductive elimination is slow, ligand exchange can occur, leading to scrambling.

    • Fix: Use Pd(dba)2 with Josiphos ligands or bulky biaryl phosphines (e.g., BrettPhos ) to accelerate the specific reductive elimination of the mixed sulfide.

  • Alternative Reagent:

    • Instead of free thiols, use Triisopropylsilyl (TIPS) thiols . The silyl group prevents homocoupling and is cleaved in situ only when activating the metal center.

Decision Matrix for Catalyst Selection:

Substrate ASubstrate BRecommended Catalyst SystemKey Reference
Aryl BromideAlkyl ThiolPd(OAc)2 / Xantphos Prim et al. [2]
Aryl IodideAryl ThiolCuI / 1,10-Phenanthroline Buchwald et al. [3]
Aryl ChlorideThiolPd2(dba)3 / CyPF-t-Bu (Josiphos) Hartwig et al. [4]
Module 4: Advanced Purification & Analysis

User Question: I have already run the reaction and have a mixture of


 (Target), 

, and

. How do I purify this?

Purification Protocol: Separating symmetric sulfides from mixed sulfides is notoriously difficult due to similar polarities.

  • Selective Oxidation (Chemoselectivity):

    • If your target is the sulfone eventually, oxidize the entire mixture. Symmetric sulfones often have vastly different crystallization properties than unsymmetrical ones.

  • Chromatographic Leverage:

    • Use Silver Nitrate (

      
      ) Impregnated Silica . Sulfur compounds coordinate to silver. Steric differences between symmetric and unsymmetrical sulfides often result in significantly different retention times on Ag-doped silica compared to standard silica.
      
  • Distillation (Boiling Point Differential):

    • Symmetric byproducts often have higher symmetry and boiling points. If

      
      , use Kugelrohr distillation.
      
References
  • Reeves, J. T., et al. (2010). "The Reaction of Grignard Reagents with Bunte Salts: A Thiol-Free Synthesis of Sulfides." Organic Letters, 12(19), 4388–4391.

  • Prim, D., Campagne, J. M., Joseph, D., & Andrioletti, B. (2002). "Palladium-catalyzed reactions of aryl halides with soft, non-organometallic nucleophiles." Tetrahedron, 58(11), 2041-2075.

  • Bates, C. G., Gujadhur, R. K., & Venkataraman, D. (2002). "A General Method for the Formation of Aryl-Sulfur Bonds Using Copper(I) Catalysts." Organic Letters, 4(16), 2803–2806.

  • Fernández-Rodríguez, M. A., & Hartwig, J. F. (2009). "A General, Highly Efficient, High-Turnover Palladium Catalyst for the Coupling of Thiols with Aryl Halides." Journal of Organic Chemistry, 74(4), 1663–1672.

  • Peropadre, A., et al. (2024). "Synthesis of Unsymmetrical Disulfides and Sulfides." Organic & Biomolecular Chemistry.

Sources

Identifying and removing impurities from ISOPROPYL N-PROPYL SULFIDE

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isopropyl n-Propyl Sulfide (INPS) Purification

Core Directive & Technical Overview

This compound (INPS) is an asymmetric thioether widely used as a flavor intermediate and in organic synthesis. Its purity is governed by the equilibrium of its synthesis (typically the alkylation of thiols), leading to a specific profile of impurities: unreacted thiols (mercaptans), symmetrical sulfides, and oxidation products (sulfoxides).

Critical Safety Note: Lower molecular weight thiols (impurities) have extremely low odor thresholds (ppb range) and are potent sensitizers. All purification steps must be performed in a functioning fume hood.

Compound Profile:

  • Target Molecule: this compound[1]

  • CAS Number: 5008-73-1[1]

  • Boiling Point: ~132–137 °C at 760 mmHg

  • Major Impurities: Isopropyl mercaptan, n-Propyl mercaptan, Dipropyl disulfide, Isopropyl propyl sulfoxide.

Diagnostic Phase: Identifying the Impurity

Before attempting purification, you must characterize the contaminant profile. Most commercial "97-98%" grades fail due to trace thiols or oxidation.

Q: My GC-MS shows peaks eluting immediately before and significantly after the main peak. What are they?

A: These are likely unreacted thiols (early eluters) and disulfides (late eluters). In gas chromatography, retention time generally correlates with boiling point on non-polar columns (e.g., DB-5 or HP-5).

Retention ZoneLikely ImpurityBoiling Point (Approx)Origin
Early Eluting Isopropyl Mercaptan (2-Propanethiol)52–58 °CUnreacted Precursor
Early Eluting n-Propyl Mercaptan (1-Propanethiol)67–68 °CUnreacted Precursor
Target Peak This compound 132–137 °C Target Product
Late Eluting Diisopropyl Disulfide175–177 °COxidation Byproduct
Late Eluting Dipropyl Disulfide192–194 °COxidation Byproduct
Q: The sample has a "rotten cabbage" or "sharp garlic" note rather than the expected ethereal/vegetative sulfide odor. Is this normal?

A: No. Pure thioethers have a heavy, vegetative, or alliaceous odor, but they are not typically "sharp."

  • Sharp/Stinging Odor: Indicates Free Thiols (

    
    ). Thiols have odor thresholds orders of magnitude lower than sulfides. Even 0.1% impurity can dominate the sensory profile.
    
  • Acrid/Burnt Odor: May indicate Sulfones/Sulfoxides from thermal degradation or over-oxidation.

Remediation Protocols: Step-by-Step

Do not rely on a single method. A "Wet" Chemical Wash followed by a "Dry" Physical Separation is the gold standard for >99.5% purity.

Protocol A: Removal of Thiol Impurities (The "Wet" Wash)

Use this if your GC shows early-eluting peaks or the odor is sharp.

The Mechanism: Thiols are weak acids (


). Sulfides are neutral. Washing with a strong base deprotonates the thiol into a water-soluble thiolate salt (

), partitioning it into the aqueous phase.

Reagents:

  • Sodium Hydroxide (NaOH), 10% Aqueous Solution.

  • Saturated Sodium Chloride (Brine).

  • Anhydrous Magnesium Sulfate (

    
    ).
    

Steps:

  • Dilution: Dilute crude INPS 1:1 with an inert solvent like Pentane or Hexane (optional but improves phase separation).

  • Caustic Wash: In a separatory funnel, wash the organic layer with 3 x 10% NaOH solution. Shake vigorously for 2 minutes each time to ensure deprotonation.

    • Checkpoint: The aqueous layer may turn yellow (thiolates).[2]

  • Neutralization: Wash the organic layer with Distilled Water until the wastewater pH is neutral.

  • Drying: Wash once with Brine , then dry over anhydrous

    
     for 30 minutes. Filter off the solid.
    
  • Concentration: Remove the solvent (if used) via rotary evaporation.[3]

Protocol B: Removal of Disulfides & Sulfoxides (The "Dry" Distillation)

Use this if your GC shows late-eluting peaks.

The Mechanism: Disulfides and Sulfoxides have significantly higher boiling points than INPS. Fractional distillation effectively separates them.

Equipment:

  • Vigreux column (minimum 20cm) or Spinning Band Distillation system (for high purity).

  • Vacuum source (optional, but recommended to prevent thermal degradation).

Steps:

  • Setup: Assemble the distillation apparatus with a Vigreux column.

  • Fractions:

    • F1 (Forerun): Collect everything below 130 °C (removes residual solvent/thiols).

    • F2 (Main Cut): Collect stable fraction at 132–137 °C (at atmospheric pressure).

    • Residue: Stop distillation when the temperature spikes or the flask volume is low. The pot residue contains the high-boiling disulfides and sulfoxides.

Protocol C: The "Polishing" Step (Adsorption)

Use this for ultra-high purity (e.g., analytical standards).

The Mechanism: Basic Alumina acts as a scavenger for trace acidic protons (thiols) and polar impurities (water/sulfoxides) that distillation missed.

Steps:

  • Prepare a glass column packed with Basic Alumina (Activity I) .

  • Pass the distilled INPS through the column under gravity or slight nitrogen pressure.

  • Analyze via GC-MS.[4]

Visualization: Troubleshooting Logic & Workflow

The following diagrams illustrate the decision-making process for purification and the chemical logic behind the separation.

Figure 1: Impurity Identification & Removal Logic

INPS_Purification Start Crude INPS Sample GC_Analysis Step 1: GC-MS Analysis Start->GC_Analysis Decision_Peaks Identify Impurity Peaks GC_Analysis->Decision_Peaks Route_Thiols Early Eluting Peaks (Thiols/Mercaptans) Decision_Peaks->Route_Thiols RT < Target Route_Disulfides Late Eluting Peaks (Disulfides/Sulfoxides) Decision_Peaks->Route_Disulfides RT > Target Route_Clean Single Peak (>99.5%) Decision_Peaks->Route_Clean Only Target Action_Wash Protocol A: 10% NaOH Wash (Deprotonation) Route_Thiols->Action_Wash Action_Distill Protocol B: Fractional Distillation (Boiling Point Separation) Route_Disulfides->Action_Distill Final Pure INPS (Store under Argon) Route_Clean->Final Action_Wash->Action_Distill Organic Layer Action_Polish Protocol C: Basic Alumina Filtration Action_Distill->Action_Polish Main Fraction Action_Polish->Final

Caption: Decision matrix for selecting the appropriate purification protocol based on GC-MS retention time data.

Figure 2: Chemical Mechanism of Thiol Removal

Thiol_Removal Mix Mixture: Sulfide (R-S-R) + Thiol (R-SH) Reaction Deprotonation: R-SH + OH⁻ → R-S⁻ + H₂O Mix->Reaction Contact Reagent Add NaOH (aq) Reagent->Reaction Phase_Org Organic Phase: Pure Sulfide (R-S-R) Reaction->Phase_Org Separation Phase_Aq Aqueous Phase: Thiolate Salt (R-S⁻ Na⁺) Reaction->Phase_Aq Separation

Caption: Mechanism of Protocol A. The acidity of thiols allows selective extraction into the aqueous phase, leaving the neutral sulfide in the organic phase.

Storage and Stability

Once purified, INPS is susceptible to auto-oxidation if mishandled.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). Oxygen exposure leads to sulfoxide formation.

  • Container: Amber glass with Teflon-lined caps. Avoid rubber septa, which can absorb sulfur compounds or leach plasticizers.

  • Temperature: Store at 2–8 °C.

References

  • National Institute of Standards and Technology (NIST). (2023). Isopropyl propyl sulfide: Gas Chromatography Retention Data. NIST Chemistry WebBook, SRD 69. [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • PubChem. (2023). Isopropyl propyl sulfide (Compound Summary). National Library of Medicine. [Link]

  • The Good Scents Company. (2023). Isopropyl propyl sulfide: Organoleptic Properties and Safety. [Link]

Sources

Technical Support Center: Thermal Stability of Branched Alkyl Sulfides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Mechanism

Branched alkyl sulfides (e.g., di-tert-butyl sulfide, isopropyl sulfide) present a unique paradox in organic synthesis: their steric bulk offers excellent selectivity in coordination chemistry and metabolic stability, yet they are thermodynamically fragile under thermal stress.

The primary failure mode for these compounds is Beta-Hydride Elimination (or


-elimination). Unlike linear sulfides, branched variants possess labile 

-hydrogens that, upon heating—especially in the presence of trace acids or metals—cleave the C-S bond to release an alkene and a thiol/hydrosulfide.
The Decomposition Pathway

Understanding this mechanism is the first step to troubleshooting. The diagram below illustrates the competing pathways of thermal degradation.

DecompositionPathways Start Branched Alkyl Sulfide (R-S-R') Heat Thermal Stress (>100°C) Start->Heat Path1 Pathway A: Beta-Elimination (Dominant) Heat->Path1 Trace Acid/Metal Path2 Pathway B: Homolytic Cleavage (Radical) Heat->Path2 Extreme T (>200°C) Prod1 Alkene + Thiol (Volatile/Smelly) Path1->Prod1 Prod2 Sulfur Radicals (Polymerization) Path2->Prod2

Figure 1: Thermal decomposition pathways. Pathway A is the most common cause of yield loss during distillation.

Troubleshooting Hub

This section addresses specific issues reported by users in the field.

Issue 1: "My sulfide turns yellow and smells like rotten eggs during distillation."

Diagnosis: Thermal Decomposition via Beta-Elimination. The Science: Branched alkyl sulfides have lower boiling points than their linear isomers, but they also have lower activation energies for elimination. If you heat di-tert-butyl sulfide at atmospheric pressure to its boiling point, you are likely exceeding its decomposition threshold (


). The "rotten egg" smell is H₂S or low-molecular-weight thiols formed from the breakdown.

Corrective Protocol:

  • Switch to Vacuum: Never distill branched sulfides at atmospheric pressure. Reduce pressure to <10 mbar to lower the boiling point below 60°C.

  • Acid Scavenging: Pre-wash the distillation glassware with a 1% triethylamine solution in acetone, then dry. Acidic sites on glass surfaces catalyze

    
    -elimination.
    
  • Add Stabilizers: Add 0.1% w/w BHT (Butylated hydroxytoluene) to the pot before heating to scavenge any radicals formed [1].

Issue 2: "Pressure builds up in storage vials, even at room temperature."

Diagnosis: Slow Autocatalytic Decomposition. The Science: Trace impurities (transition metals or residual acid from synthesis) can catalyze the release of volatile alkenes (e.g., isobutylene from t-butyl groups) even at ambient temperatures. This reaction is often autocatalytic; the thiol byproducts can further react or oxidize, generating heat [2].

Corrective Protocol:

  • Headspace Analysis: Carefully vent the vial into a fume hood. Analyze the gas phase via GC-MS. Presence of alkenes confirms decomposition.

  • Cold Storage: Store all branched sulfides at 4°C or -20°C.

  • Inert Atmosphere: Store under Argon. Oxygen can promote oxidation to sulfoxides, which are thermally unstable and can trigger runaway decomposition [3].

Issue 3: "Inconsistent yields in Pd-catalyzed cross-couplings."

Diagnosis: Catalyst Poisoning via Sulfide Degradation. The Science: If the alkyl sulfide ligand decomposes, the resulting free thiol is a potent catalyst poison. It binds irreversibly to the Pd center, shutting down the catalytic cycle. This is often mistaken for "poor ligand activity."

Corrective Protocol:

  • Ligand Purity Check: Run a 1H NMR immediately before use. Look for alkene peaks (indicative of elimination).

  • Lower Reaction Temperature: If possible, run the coupling reaction below 80°C.

  • Use "Robust" Precursors: Consider using sulfide precursors that generate the active species in situ to minimize thermal exposure time.

Experimental Protocols

Protocol A: Thermal Stability Assay (Self-Validating)

Before scaling up a reaction, determine the specific


 of your batch.

Equipment: DSC (Differential Scanning Calorimetry) or Sealed Tube. Method (Sealed Tube):

  • Place 50 mg of sulfide in a heavy-walled NMR tube with deuterated solvent (e.g.,

    
    ).
    
  • Add an internal standard (e.g., hexamethylbenzene).

  • Heat in 10°C increments, holding for 30 mins.

  • Validation: Acquire NMR spectra after each step. Plot the integral of the

    
    -proton vs. temperature. The onset of alkene peaks marks 
    
    
    
    .
Protocol B: Purification of Degraded Sulfides

If your sulfide has yellowed, use this method to restore purity.

StepActionMechanism
1 Dissolve in Pentane/Hexane (1:5 ratio).Solubilizes the sulfide; precipitates polar polymers.
2 Wash with 1M NaOH (cold).Removes thiols/H₂S (acidic byproducts).
3 Wash with 1M Na₂S₂O₃ (Thiosulfate).Reduces trace sulfoxides/peroxides [4].
4 Dry over K₂CO₃.Removes water and acts as a base buffer.
5 Concentrate under reduced pressure (<30°C).Avoids thermal stress.

Quantitative Data: Stability Trends

The following table summarizes the approximate decomposition onset temperatures for common alkyl sulfides. Note: Values decrease significantly in the presence of acidic impurities.

Compound StructureBranching TypeApprox.[1]

(Pure)
Major Decomposition Product
Di-n-butyl sulfide Linear (Primary)> 250°CSulfur radicals
Di-sec-butyl sulfide Branched (Secondary)~ 160°CButenes + Butanethiol
Di-tert-butyl sulfide Branched (Tertiary)~ 120-130°CIsobutylene + H₂S/Thiol
Di-tert-butyl polysulfide Polysulfide~ 100°C [2]Elemental Sulfur + Olefins

Decision Tree for Handling

Use this flow to determine if your reagent is safe to use or requires re-purification.

DecisionTree Check Visual Inspection of Sulfide Color Is it Colorless? Check->Color Smell Smell Test (Wafting) Color->Smell Yes Purify Execute Protocol B (Purification) Color->Purify No (Yellow) Use Safe to Use (Store Cold) Smell->Use Mild/Typical Smell->Purify Sharp/Rotten (H2S) Discard Discard (Irreversible) Smell->Discard Acrid/Burnt Purify->Check Retest

Figure 2: Rapid decision logic for evaluating reagent quality.

References

  • Stabilization of Sulfides: Kelarev, V. I., et al. "Stabilization of Compounded Diesel Fuel by Composite Additives Containing Sulfides." ResearchGate, 2004.

  • Polysulfide Decomposition: Chevron Phillips Chemical. "TBPS 454, Di-tert-butyl-polysulfide Technical Data." CPChem, Accessed 2026.

  • Oxidative Instability: Iliyas, A., et al. "Thermal stability investigation of sulfide minerals in DSC."[2] Journal of Hazardous Materials, 2010.[2]

  • Sulfide Synthesis & Side Reactions: "Synthesis of sulfides (thioethers) and derivatives." Organic Chemistry Portal.

Sources

Improving the separation of ISOPROPYL N-PROPYL SULFIDE from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organosulfur Purification Topic: Separation & Purification of Isopropyl n-Propyl Sulfide (INPS) Ticket ID: SULF-SEP-0042 Status: Open Assigned Specialist: Senior Application Scientist, Separation Methodologies

Executive Summary: The Separation Challenge

Isolating This compound (INPS) is a classic problem in asymmetric synthesis. The difficulty arises from the statistical distribution of byproducts formed during alkylation. If you synthesized this via the reaction of isopropyl thiol with n-propyl bromide (or vice versa), your reaction mixture inevitably contains two symmetric impurities with boiling points dangerously close to your target:

  • Diisopropyl Sulfide (Light impurity)

  • Di-n-propyl Sulfide (Heavy impurity)

This guide provides a self-validating workflow to separate these components based on their physical and chemical property differentials.

Module 1: Chemical Deodorization & Thiol Removal

User Question: "My crude mixture has an unbearable garlic/rotten cabbage odor even after rotary evaporation. How do I remove this before distillation?"

Technical Insight: The intense odor comes from unreacted thiols (mercaptans), not the sulfide product itself. Thiols (BP ~52–67°C) are volatile and form azeotropes, making them difficult to strip completely by vacuum alone. Furthermore, heating unreacted thiols during distillation can lead to disulfide formation via oxidation, introducing new high-boiling impurities.

The Protocol: Caustic Scavenging Thiols are weak acids (pKa ~10-11). We utilize this acidity to convert them into water-soluble thiolate salts, partitioning them into the aqueous phase while your hydrophobic sulfide product remains in the organic phase.

Step-by-Step Workflow:

  • Dilution: Dissolve the crude reaction mixture in a non-polar solvent (Pentane or Hexane are ideal; Diethyl ether is acceptable but can retain water).

  • The Caustic Wash: Wash the organic layer 3x with 10% NaOH (aq) .

    • Validation: The "rotten egg" smell should significantly decrease.

  • The Oxidative Polish (Optional but Recommended): If odor persists, perform a final wash with 1% Bleach (Sodium Hypochlorite) or dilute Hydrogen Peroxide (3%) .

    • Mechanism:[1][2][3] This oxidizes residual thiols to water-soluble sulfonates.

    • Warning: Do not exceed 5 minutes contact time or high concentrations, or you risk oxidizing your product to a sulfoxide.

  • Drying: Dry organic layer over Anhydrous

    
    , filter, and concentrate.
    

ThiolRemoval Start Crude Reaction Mixture (Contains INPS + Thiols) Solvent Dilute in Hexane/Pentane Start->Solvent Wash1 Wash 3x with 10% NaOH Solvent->Wash1 PhaseSep Phase Separation Wash1->PhaseSep AqLayer Aqueous Layer (Contains Thiolates -> Waste) PhaseSep->AqLayer Discard OrgLayer Organic Layer (Target Sulfide) PhaseSep->OrgLayer Keep Dry Dry (MgSO4) & Concentrate OrgLayer->Dry Ready Ready for Distillation Dry->Ready

Figure 1: Chemical workup logic for removing thiol impurities prior to thermal separation.

Module 2: Fractional Distillation (The Core Separation)

User Question: "I see shoulders on my GC peak. I cannot get clean separation between the isopropyl and propyl variants."

Technical Insight: This is a thermodynamic challenge. The boiling point delta (


) between the symmetric byproducts and your asymmetric target is narrow (~12°C). A simple distillation head (Claisen adapter) provides only ~1 theoretical plate, which is insufficient. You need 5–10 theoretical plates  to achieve >98% purity.

Thermodynamic Data Profile:

ComponentStructure TypeBoiling Point (Atm)Relative Volatility
Diisopropyl Sulfide Symmetric (Light)120°C High (First Cut)
This compound Target (Asymmetric) 132–134°C Medium (Main Cut)
Di-n-Propyl Sulfide Symmetric (Heavy)142°C Low (Pot Residue)

Data derived from standard sulfur increments and NIST/PubChem data [1, 2].

The Protocol: High-Efficiency Fractionation

  • Equipment: Use a Vigreux column (minimum 20cm) or, ideally, a packed column (glass helices or steel wool).

  • Pressure: Perform at Atmospheric Pressure .

    • Reasoning: Reducing vacuum compresses boiling points. At 20 mmHg, the

      
       between these components might shrink to <3°C, making separation impossible without a spinning band column. Keep it at 1 atm to maximize the 
      
      
      
      .
  • Collection Strategy:

    • Fraction A (Fore-run): Collect everything up to 126°C. (Mostly Diisopropyl sulfide).

    • Fraction B (Intermediate): 126°C – 130°C. (Mixed fraction; save for redistillation).

    • Fraction C (Heart Cut): 131°C – 135°C. (Pure Target ).

    • Stop: When temp rises >136°C or pot volume is low (Di-n-propyl sulfide remains in the pot).

DistillationProfile Pot Distillation Pot (Mixture) Col Fractionating Column (Vigreux/Packed) Pot->Col Vapor Cut3 Pot Residue: >136°C Di-n-propyl Sulfide Pot->Cut3 Remains Head Still Head (Thermometer) Col->Head Cut1 Cut 1: <126°C Diisopropyl Sulfide Head->Cut1 Early Vapor Cut2 Cut 2: 131-135°C TARGET (INPS) Head->Cut2 Main Vapor

Figure 2: Thermal separation logic based on boiling point differentials.

Module 3: Adsorptive Polishing (The "Invisible" Impurities)

User Question: "My distilled product is clear but turns yellow/cloudy after a week. What is happening?"

Technical Insight: Sulfides are prone to auto-oxidation, forming Sulfoxides (R-SO-R') and Sulfones (R-SO2-R'). These are often generated during storage or by trace peroxides in solvents. Distillation removes most, but trace amounts act as autocatalysts for further degradation.

The Protocol: Silica/Alumina Filtration Unlike sulfides, sulfoxides are highly polar (S=O dipole). They adsorb strongly to polar stationary phases.

  • Preparation: Prepare a short plug (pad) of Basic Alumina or Silica Gel in a sintered glass funnel.

  • Filtration: Flush your distilled sulfide through the plug using pure Hexane or Pentane.

    • Mechanism:[1][2][3] The non-polar sulfide (INPS) passes through rapidly. The polar sulfoxides/sulfones stick to the silica.

  • Recovery: Evaporate the solvent.[4] You now have "analytical grade" sulfide.

References & Grounding

  • National Institute of Standards and Technology (NIST). Dipropyl Disulfide and Sulfide Thermochemical Data. NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. Diisopropyl Sulfide Compound Summary. National Center for Biotechnology Information. [Link]

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. (General reference for sulfide purification and caustic washing techniques).

Sources

Troubleshooting peak tailing and other issues in the GC analysis of sulfur compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Sticky" Science of Sulfur

Welcome to the technical support hub for sulfur analysis. If you are here, you are likely battling the "Three Horsemen" of sulfur chromatography: Adsorption (Tailing) , Quenching , and Instability .

Sulfur compounds—particularly hydrogen sulfide (


) and methyl mercaptan—are highly reactive, polar, and thermally labile. They do not behave like hydrocarbons. They actively seek electron-deficient sites (Lewis acids) on metal surfaces and glass silanols, resulting in peak tailing and non-linear response. Furthermore, in complex matrices like petroleum, co-eluting hydrocarbons can "quench" the signal in photometric detectors.[1]

This guide moves beyond basic manual instructions to address the mechanistic root causes of these failures.

Module 1: The Adsorption & Tailing Nightmare

Status: Critical | Affected Components: Inlet, Liners, Seals

Q: Why do my sulfur peaks (especially ) tail severely, even with a new column?

A: Tailing in sulfur analysis is rarely a column efficiency issue; it is almost always a kinetic adsorption issue within the sample flow path before the column.

Sulfur compounds adsorb reversibly to active sites (metals and silanols). As the concentration of the analyte in the carrier gas drops (the trailing edge of the peak), the adsorbed sulfur slowly desorbs back into the gas phase, creating a "tail."

The Critical Flow Path: Any non-passivated surface is a trap. See the interaction pathway below:

AdsorptionPath Sample Sample Injection Liner Inlet Liner (Glass Wool = High Risk) Sample->Liner Vaporization Seal Gold Seal / Weldment (Metal Surface) Liner->Seal Adsorption Site 1 (Silanols) ColHead Column Head (Phase Stripping) Seal->ColHead Adsorption Site 2 (Active Metal) Detector Detector (SCD/FPD) ColHead->Detector Separation

Figure 1: Critical adsorption points in the GC flow path. Red and Yellow nodes indicate high-risk areas for sulfur loss.

Troubleshooting Protocol: Inlet Inertness
  • Liner Selection: NEVER use untreated glass wool. It creates a massive surface area of active silanols.

    • Correct Action: Use Ultra-Inert or Siltek/Sulfinert treated liners. If wool is necessary for vaporization, use deactivated quartz wool located exactly in the hot zone.

  • The Gold Seal: Standard gold seals are often insufficiently inert for ppb-level sulfur.

    • Correct Action: Switch to a Sulfinert-treated gold seal or a direct-connect liner system that bypasses the seal entirely.

  • Temperature Management:

    • Mechanism:[1] High temperatures promote the reaction of sulfur with metal surfaces (catalytic breakdown).

    • Protocol: Lower the inlet temperature to the minimum required for sample vaporization (e.g., 200°C–220°C instead of 300°C).

Module 2: Detector Specifics (SCD vs. FPD)

Status: Operational | Affected Components: Ceramic Tubes, PMTs

Different detectors fail for different reasons. Use this comparative diagnostic table to identify your issue.

Data Table 1: Detector Failure Modes
FeatureSulfur Chemiluminescence (SCD)Flame Photometric (FPD/PFPD)
Primary Failure Baseline Instability / Sensitivity Loss Hydrocarbon Quenching
Mechanism Coking (carbon deposits) on ceramic reaction tubes prevents ozone reaction.Co-eluting hydrocarbons absorb the excitation energy, preventing sulfur emission.
Symptom High baseline, spikes, or gradual loss of area counts over days.Sulfur peak disappears or has a "negative" dip when co-eluting with matrix.
Selectivity Linear & Equimolar (

S/C selectivity).
Non-linear (Quadratic) & susceptible to matrix.
Maintenance Frequent ceramic tube replacement; Ozone trap maintenance.[2]Cleaning optical filters; checking PMT voltage.
Q: My SCD baseline is spiking, and sensitivity is dropping. What is "Coking"?

A: Coking is the deposition of carbon on the inner ceramic tubes of the SCD burner.

  • Cause: Incomplete combustion of hydrocarbons or column bleed (polysiloxane) entering the burner.

  • The Fix:

    • Check Column Bleed: If you are running a thick-film column at >250°C, you are likely bleeding phase into the SCD. Lower the oven limit.

    • Tube Replacement: Replace the inner ceramic tubes. This is a consumable part.

    • Oxidizer Ratio: Ensure your Hydrogen/Oxidizer ratio is optimized to "burn off" deposits without overheating the base.

Q: I cannot see sulfur peaks in my gasoline matrix using FPD.

A: You are experiencing Quenching .[1][3]

  • Mechanism: In the FPD flame, hydrocarbons burn to form

    
     and 
    
    
    
    . These species (and the hydrocarbons themselves) absorb the UV light emitted by the excited sulfur species (
    
    
    ) before it reaches the photomultiplier tube (PMT).
  • Solution: You cannot "fix" quenching electronically. You must fix it chromatographically.

    • Protocol: Switch to a column that separates the sulfur target from the hydrocarbon bulk (e.g., a porous polymer column like Rt-XLSulfur or a specialized thick-film phase).

Module 3: Column Selection Strategy

Status: Optimization | Affected Components: Stationary Phase

Standard "MS" columns (like 5% phenyl) are often insufficient for sulfur due to thin films exposing active silica.

Protocol: Selecting the Right Phase
  • For Volatile Sulfurs (

    
    , COS, MeSH): 
    
    • Recommendation:Porous Polymer (e.g., Rt-XLSulfur, GS-GasPro).

    • Why: These columns separate by size/shape, causing sulfur to elute after the light hydrocarbons, eliminating quenching issues in FPD.

  • For Trace Sulfurs in Complex Matrix:

    • Recommendation:Thick Film Polysiloxane (e.g., DB-1, Rxi-1ms, 4µm - 5µm film).

    • Why: The ultra-thick film "buries" the active sites of the fused silica tubing, reducing tailing. It also provides high capacity for the solvent/matrix.

Module 4: System Validation Protocol (ASTM D5504)

Status: Compliance | Standard: ASTM D5504

To confirm your system is "Support Center Approved," run this abbreviated validation protocol derived from ASTM D5504 (Standard Test Method for Determination of Sulfur Compounds in Natural Gas).

Validation Workflow
  • Inertness Check: Inject a standard containing Methyl Mercaptan (MeSH) at 1 ppm.

    • Pass Criteria: Symmetry factor between 0.9 and 1.2. If tailing > 1.5, replace the liner/seal immediately.

  • Linearity Check: Run standards at 0.1, 1.0, and 10.0 ppm.

    • Pass Criteria: Correlation coefficient (

      
      ) > 0.995.
      
  • Retention Time Repeatability: Run the 1 ppm standard 5 times.

    • Pass Criteria: Retention time variation < 0.05 min (3 seconds).

Troubleshooting Decision Tree

TroubleshootingTree Start Start: Identify Issue IssueType Is the issue Tailing or Sensitivity? Start->IssueType Tailing Peak Tailing IssueType->Tailing Sensitivity Low/No Signal IssueType->Sensitivity CheckLiner Check Inlet Liner (Is it deactivated?) Tailing->CheckLiner ReplaceLiner Action: Install Ultra-Inert Liner Remove Glass Wool CheckLiner->ReplaceLiner Yes (Dirty/Active) CheckSeal Check Gold Seal CheckLiner->CheckSeal No (Liner is New) ReplaceSeal Action: Install Sulfinert Seal CheckSeal->ReplaceSeal CheckDetector Which Detector? Sensitivity->CheckDetector SCD_Path SCD CheckDetector->SCD_Path FPD_Path FPD CheckDetector->FPD_Path CheckTubes Check Ceramic Tubes (Coking?) SCD_Path->CheckTubes CheckQuench Check Co-elution (Quenching?) FPD_Path->CheckQuench ReplaceTubes Action: Replace Tubes Check Oxidizer Flow CheckTubes->ReplaceTubes ChangeCol Action: Change Column Phase (Separate HC from S) CheckQuench->ChangeCol

Figure 2: Logical decision tree for diagnosing sulfur analysis failures.

References

  • ASTM International. (2020). ASTM D5504-20: Standard Test Method for Determination of Sulfur Compounds in Natural Gas and Gaseous Fuels by Gas Chromatography and Chemiluminescence.[4] West Conshohocken, PA.[4]

  • Restek Corporation. (2020).[4] Rt-XLSulfur Packed GC Column for Analysis of Low-Level Sulfur Compounds.[5][6][7] Technical Guide.[2][8][9]

  • Agilent Technologies. (2016). Detection of Sulfur Compounds in Natural Gas According to ASTM D5504 with an Agilent Dual Plasma Sulfur Chemiluminescence Detector. Application Note.

  • Shimadzu Corporation. (2017). Analysis of Sulfur Compounds in Natural Gas by Nexis SCD-2030 According to ASTM D5504.[9] Application News.

  • Restek Corporation. (2016). Two Detector Solution to Analyzing Sulfur (FPD Quenching). Technical Article.[2][8][10][11][12][13]

Sources

Technical Support Center: Scaling Up Isopropyl n-Propyl Sulfide Production

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Technical Guide for the Synthesis and Scale-Up of Isopropyl n-Propyl Sulfide (CAS 5008-73-1) Ticket ID: SC-INPS-2024 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

Welcome to the Technical Support Center. This guide addresses the specific challenges of synthesizing and scaling up This compound (INPS) . Unlike symmetrical sulfides (e.g., di-n-propyl sulfide), INPS is an unsymmetrical thioether. Standard "mixed" synthesis methods (reacting Na₂S with two different alkyl halides) result in a statistical distribution of products (25:50:25 mixture) that is difficult to separate.

To achieve high purity (>95%) and scalable yields, you must utilize a targeted nucleophilic substitution approach, preferably under Phase Transfer Catalysis (PTC) conditions.

Module 1: Synthetic Strategy & Route Selection

Q: Which synthetic route minimizes byproducts for scale-up?

Recommendation: Use the Thiol-Alkylation Route via Phase Transfer Catalysis.

You have two theoretical pathways for this unsymmetrical sulfide. The choice determines your impurity profile:

  • Path A (Recommended): Isopropyl Thiol (Nucleophile) + n-Propyl Bromide (Electrophile).

  • Path B (Not Recommended): n-Propyl Thiol (Nucleophile) + Isopropyl Bromide (Electrophile).

Technical Reasoning:

  • Path A utilizes n-propyl bromide, a primary alkyl halide. Primary halides undergo rapid

    
     substitution with minimal steric hindrance.
    
  • Path B utilizes isopropyl bromide, a secondary alkyl halide. Secondary halides are slower in

    
     reactions and are significantly more prone to E2 elimination  side reactions, generating propene gas and lowering yield.
    
Q: Why use Phase Transfer Catalysis (PTC) instead of traditional ethanolic reflux?

Answer:

  • Odor Control: PTC allows the reaction to occur in a biphasic system (Aqueous NaOH / Organic Solvent). The thiol stays in the organic phase or at the interface, reducing volatility and odor escape compared to homogeneous alcohol solutions.

  • Water Management: Eliminates the need for anhydrous solvents.

  • Kinetics: Quaternary ammonium salts (e.g., TBAB) rapidly transport the thiolate anion into the organic phase for reaction.

Module 2: Experimental Protocol (Scale-Up Ready)

Standard Operating Procedure: PTC Synthesis of INPS

Reaction Scheme:



Materials:

  • Reagent A: Isopropyl Thiol (2-Propanethiol) [CAS: 75-33-2]

  • Reagent B: n-Propyl Bromide (1-Bromopropane) [CAS: 106-94-5]

  • Catalyst: Tetrabutylammonium Bromide (TBAB) (1-3 mol%)

  • Base: 50% NaOH Solution

  • Solvent: Toluene (or run neat if volumes allow)

Step-by-Step Protocol:

  • Preparation: In a jacketed reactor, charge Toluene and 50% NaOH solution. Cool to 10°C.[1]

  • Catalyst Addition: Add TBAB (1-3 mol% relative to thiol). Agitate until dissolved.

  • Thiol Addition: Slowly feed Isopropyl Thiol into the reactor. Note: Exothermic deprotonation. Maintain temp <20°C.[2]

  • Alkylation: Add n-Propyl Bromide dropwise over 60 minutes.

    • Critical Control Point: The reaction is exothermic. Allow temperature to rise to 40-50°C to drive kinetics, but do not exceed 60°C to prevent thiol oxidation.

  • Digestion: Stir vigorously (high shear is beneficial for PTC) at 50°C for 4-6 hours. Monitor by GC.[2][3][4]

  • Workup:

    • Stop agitation and allow phases to separate.

    • Drain the lower aqueous phase (contains NaBr and excess NaOH).

    • Wash the organic phase with 10% Bleach (NaOCl) solution to oxidize unreacted thiols (odor control).

    • Wash with water until neutral pH.

  • Purification: Distill the organic layer.

    • Solvent Cut: Toluene (110°C).

    • Product Cut: this compound (collect fraction at 130-132°C ).

Module 3: Troubleshooting & FAQs

Q: I see a persistent impurity at ~120°C on my GC. What is it?

Diagnosis: This is likely Di-isopropyl Sulfide (BP ~120°C). Cause: If you used "Path B" (Isopropyl bromide), or if your Isopropyl Thiol contained Isopropyl Bromide impurities, self-coupling can occur. Solution: Switch to Path A (n-Propyl Bromide). Ensure your Isopropyl Thiol feedstock is free of halides.

Q: My yield is lower than expected (<70%).

Diagnosis:

  • Stirring Rate: PTC is diffusion-controlled. If your agitation is too slow, the transfer of thiolate to the organic phase is the rate-limiting step. Increase impeller speed.

  • Volatility Loss: Isopropyl thiol (BP ~58°C) is volatile. If the reactor was not sealed or the condenser was too warm during addition, you lost the nucleophile.

Q: How do I handle the extreme odor during sampling?

Diagnosis: Thiol/Sulfide odor threshold is in the ppb range. Solution:

  • Bleach Station: Keep a beaker of dilute bleach (sodium hypochlorite) near the sampling port. Dip all pipettes/tips immediately after use.

  • Scrubber: The reactor vent must pass through a caustic bleach scrubber (NaOH + NaOCl) to oxidize escaping vapors into odorless sulfonates.

Module 4: Visualization & Data

Physical Properties Table
PropertyValueNotes
CAS Number 5008-73-1
Molecular Weight 118.24 g/mol
Boiling Point 132 °CAtmospheric pressure
Density 0.83 g/mL@ 20°C
Flash Point 23 °CHighly Flammable
Refractive Index 1.445@ 20°C
Solubility Immiscible in waterSoluble in alcohol, ether, toluene
Reaction Workflow Diagram

INPS_Synthesis Reagents Reagents: Isopropyl Thiol + n-Propyl Bromide PTC_System PTC System: NaOH (aq) + Toluene Catalyst: TBAB Reagents->PTC_System Reaction Biphasic Reaction Temp: 40-50°C Time: 4-6 hrs PTC_System->Reaction High Shear Mixing Separation Phase Separation Remove Aqueous Brine Reaction->Separation Scrubbing Odor Control Wash with 10% NaOCl Separation->Scrubbing Organic Layer Distillation Fractional Distillation Collect @ 132°C Scrubbing->Distillation Product Final Product: This compound (>98% Purity) Distillation->Product

Figure 1: Process flow diagram for the Phase Transfer Catalyzed synthesis of this compound.

Mechanistic Pathway (PTC Cycle)

PTC_Mechanism cluster_aqueous Aqueous Phase (NaOH) cluster_organic Organic Phase (Toluene) Thiol iPr-SH Thiolate iPr-S⁻ Na⁺ Thiol->Thiolate NaOH IonPair Q⁺ (iPr-S⁻) (Active Species) Thiolate->IonPair Interfacial Transfer (Q⁺) Q_Salt_Aq Q⁺Br⁻ (Recycled Catalyst) Q_Salt_Aq->IonPair Regenerate Product iPr-S-nPr (INPS) IonPair->Product SN2 Attack on nPr-Br AlkylHalide nPr-Br Q_Salt_Org Q⁺Br⁻ Product->Q_Salt_Org Release Q⁺Br⁻ Q_Salt_Org->Q_Salt_Aq Return to Aq

Figure 2: Phase Transfer Catalysis mechanism showing the transport of the isopropyl thiolate anion.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78708, Isopropyl propyl sulfide. Retrieved from [Link]

  • Landini, D., & Rolla, F. (1982).Sulfide Synthesis via Phase Transfer Catalysis. (General reference for PTC sulfide synthesis methodology).
  • Occupational Safety and Health Administration (OSHA). GHS Safety Data Sheet: Flammable Liquids. Retrieved from [Link]

Sources

Managing and neutralizing odorous waste from sulfur chemistry experiments

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 Technical Support Subject: Neutralization and Containment of Thiol/Sulfide Waste

Welcome to the Odor Control Support Hub

You are likely here because your laboratory has been compromised by the distinct, pervasive stench of organosulfur compounds (thiols, mercaptans, sulfides). This is not merely a nuisance; it is a safety hazard indicating containment failure.

This guide moves beyond basic "cleaning" to provide chemical neutralization protocols based on oxidative cleavage mechanisms.

Quick Select: What is your current situation?
Module 1: Emergency Spill Response

Priority: High | Action: Immediate Neutralization

The Core Principle: You cannot simply "wipe up" thiols. Physical removal spreads the surface area, increasing volatilization. You must chemically oxidize the sulfur atom in situ to a non-volatile sulfonic acid.

The "Circle of Death" Protocol

Reagents Required:

  • Bleach (Sodium Hypochlorite, 5-6%): The primary oxidant.

  • Absorbent Pads/Vermiculite: For containment.

  • Ventilation: Fume hood sash down or portable snorkel.

WARNING: NEVER use acid-based cleaners or vinegar with bleach. This generates lethal chlorine gas.

Step-by-Step:

  • Isolate: Alert nearby personnel. If the spill is outside a hood and >100mL, evacuate and call EHS.

  • Contain (The Circle): Do not pour bleach on the spill immediately. Pour a ring of bleach or place absorbent pads around the spill to prevent spreading.

  • Neutralize: Gently pour full-strength bleach over the spill, working from the outside in.

    • Mechanism:[1][2][3][4][5][6]

      
      
      
    • Note: You may see a white precipitate or oily residue (disulfide intermediate). Add more bleach. The disulfide is still odorous; you must drive the reaction all the way to the sulfonic acid.

  • Wait: Allow 15–20 minutes of contact time.

  • Cleanup: Absorb the neutralized slurry with pads/vermiculite. Place in a sealed bag.

  • Final Wash: Wipe the surface with water, then ethanol.

Module 2: Glassware Decontamination

Priority: Routine | Action: Oxidative soaking

Common Issue: Washing thiol-contaminated glassware in a communal sink releases odors into the plumbing trap, which can outgas into other lab spaces.

The "Pre-Wash" Soak Station

Before glassware enters the sink, it must be chemically quenched.

MethodReagent CompositionBest ForPros/Cons
Bleach Bath (Standard) 10% Bleach solution (aq)General thiols, sulfidesPro: Fast, cheap, effective.Con: Corrodes metal spatulas; damages acetone-sensitive plastics.
Permanganate Bath 0.1M KMnO₄ + 0.1M NaOHStubborn, high-MW thiolsPro: Visual indicator (Purple

Brown/Green indicates active oxidation).Con: Stains glass brown (remove with dilute HCl/bisulfite).
Peroxide Bath 10% H₂O₂ + pH 10 bufferDelicate glasswarePro: No chlorine residue.Con: Slower kinetics; requires high pH to be effective.

Protocol:

  • Set up a dedicated tub in the fume hood.

  • Submerge glassware fully. Ensure no air bubbles remain inside flasks.

  • Soak for minimum 2 hours (overnight is preferred).

  • Rinse with water into the waste container (not the drain) first.

  • Proceed to normal soap/water wash.

Module 3: Process Control (Scrubber Setup)

Priority: Critical | Action: Vapor interception

The Issue: Rotary evaporation is the #1 source of lab-wide sulfur complaints. The solvent condenses, but the non-condensable thiol vapors pass through the pump and out the exhaust.

The Double-Trap Scrubber System

You must intercept the vapors after the condenser but before the pump.

Visualizing the Workflow The following diagram illustrates the correct airflow and trap placement to prevent pump contamination and exhaust release.

ScrubberSystem cluster_protection Protection Zone Rotovap Rotary Evaporator (Source of Vapor) ColdTrap Cold Trap (-78°C) (Condenses Solvents) Rotovap->ColdTrap Solvent + Thiol Vapor CheckValve Empty Trap (Anti-Suckback) ColdTrap->CheckValve Non-condensable Thiol BleachTrap Bleach Scrubber (NaOCl Solution) (Oxidizes Thiols) CheckValve->BleachTrap Vapor Flow Pump Vacuum Pump (Diaphragm) BleachTrap->Pump Clean Air Exhaust Fume Hood Exhaust Pump->Exhaust Vent

Figure 1: Strategic placement of the bleach scrubber protects the vacuum pump and neutralizes odors before they reach the exhaust system.

Technical Implementation:

  • The Vessel: Use a heavy-walled filter flask or a dedicated gas washing bottle with a fritted dispersion tube (sparger). The frit creates small bubbles, maximizing surface area for the gas-liquid reaction.

  • The Solution: Fill with 50% commercial bleach.

    • Pro-Tip: Add a few drops of antifoam (like silicone oil) if you are evaporating soapy mixtures, as bubbling bleach foams aggressively.

  • The Safety Trap: Always place an empty trap between the bleach and your rotovap to prevent bleach from being sucked back into your product if the vacuum fails.

Module 4: Waste Storage & Disposal

Priority: Compliance | Action: Segregation

FAQ: Can I put neutralized waste in the general solvent bin? Answer: NO. Even if neutralized, the waste likely contains oxidizers (bleach) or pH extremes.

Segregation Rules:

  • High-Odor Waste Stream: Maintain a dedicated satellite accumulation container (glass bottle, amber preferred) inside the fume hood.

  • Labeling: Mark clearly as "SULFUR WASTE - CONTAINS THIOLS/SULFIDES."

  • Secondary Containment: The bottle must sit in a polyethylene tray.

  • Cap Integrity: Use a cap with a Teflon liner. If the bottle still smells, wrap the cap threads with Teflon tape before closing, or store the bottle inside a sealed Ziploc bag within the hood.

Technical Deep Dive: Why Bleach?

Question: Why is Sodium Hypochlorite (Bleach) preferred over Hydrogen Peroxide for sulfur neutralization?

The Chemist's Answer: It comes down to reaction kinetics and pH dependency .

  • Oxidation State Progression:

    
    
    
  • Bleach (NaOCl): Acts as a potent nucleophilic oxidant. The hypochlorite ion (

    
    ) rapidly attacks the sulfur. The reaction is fast, exothermic, and effective at driving the equilibrium all the way to the sulfonic acid state [1].
    
  • Peroxide (H₂O₂): While "cleaner" (byproducts are water/oxygen), peroxide oxidation of thiols is often sluggish at neutral pH. It frequently stops at the disulfide stage unless catalyzed or heated, which leaves the odor intact. To work effectively, peroxide usually requires a basic environment (pH > 9) to generate the hydroperoxide anion (

    
    ), which is the active nucleophile [2].
    
References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories.[6][7] ACS Center for Lab Safety. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hydrogen Sulfide - Safety and Health Topics. United States Department of Labor. [Link]

  • University of California, Los Angeles (UCLA) EHS. (n.d.). SOP: Stench Chemicals. UCLA Chemistry & Biochemistry. [Link]

Sources

Validation & Comparative

Comparative analysis of ISOPROPYL N-PROPYL SULFIDE with diisopropyl and dipropyl sulfides

[1]

Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Engineers Focus: Physicochemical properties, synthetic utility, reactivity profiles, and handling protocols.

Executive Summary: The Structural Impact of Branching

In the optimization of organosulfur signaling molecules and pharmaceutical intermediates, the choice between linear and branched alkyl chains determines volatility, lipophilicity, and metabolic stability.

This guide compares Isopropyl n-Propyl Sulfide (an asymmetric sulfide) against its symmetric analogs, Diisopropyl Sulfide and Dipropyl Sulfide .[1] While often grouped together as "simple thioethers," their performance diverges significantly due to steric hindrance and symmetry.

  • Diisopropyl Sulfide: High steric bulk, lowest boiling point, highest volatility.

  • Dipropyl Sulfide: Linear structure, highest boiling point, optimal packing.

  • This compound: The "hybrid" candidate, offering a balance of lipophilicity and steric protection without extreme volatility.

Physicochemical Profile

The following data aggregates experimental values. Note the non-linear relationship in boiling points caused by the "globular" shape of the isopropyl groups reducing surface area for van der Waals interactions.

Table 1: Comparative Properties
PropertyDiisopropyl Sulfide This compound Dipropyl Sulfide
CAS Number 625-80-95008-73-1 (alt: 17717-15-6*)111-47-7
Structure



Symmetry Symmetric (Branched)AsymmetricSymmetric (Linear)
Boiling Point 120–122 °C132 °C142–143 °C
Melting Point -78 °CN/A-103 °C
Density (20°C) 0.814 g/mL0.830 g/mL0.838 g/mL
Flash Point 7 °C (Highly Flammable)23 °C32 °C
Refractive Index 1.439N/A1.449
LogP (Est.) ~2.8~2.9~3.0
Odor Profile Penetrating, garlic-likeSulfurous, alliaceousOnion, vegetable-like

*Note: CAS 17717-15-6 is occasionally cited in specific catalogs; 5008-73-1 is the standard registry number for 2-(propylthio)propane.

Structural Visualization

The diagram below illustrates the steric environment of the sulfur atom. The isopropyl group introduces branching at the

SulfideStructurecluster_0High Steric Hindrancecluster_1Balanced Profilecluster_2Low Steric HindranceDIPSDiisopropyl Sulfide(Branched-S-Branched)BP: 120°CINPSThis compound(Branched-S-Linear)BP: 132°CDIPS->INPSDecreasing VolatilityIncreasing DensityDPSDipropyl Sulfide(Linear-S-Linear)BP: 142°CINPS->DPSIncreasing Surface AreaStronger vdW Forces

Figure 1: Structural progression showing the impact of alkyl branching on physical properties.

Synthetic Utility & Reactivity

Synthesis Challenges

Symmetric Sulfides (Diisopropyl, Dipropyl): Synthesized easily via double alkylation of sodium sulfide (

  • Reaction:

    
    
    

Asymmetric Sulfide (Isopropyl n-Propyl): Cannot be made cleanly using

  • Preferred Route: Thiol alkylation (Williamson-type synthesis). This sequential approach ensures the asymmetric structure is formed exclusively.

Reactivity: Oxidation to Sulfoxides/Sulfones

In drug development, sulfides are often precursors to sulfoxides (chiral centers) or sulfones (metabolically stable linkers).

  • Diisopropyl Sulfide: The bulky isopropyl groups shield the sulfur atom, slowing down nucleophilic attack and oxidation rates compared to the linear analog.

  • Dipropyl Sulfide: Rapidly oxidized; the sulfur lone pairs are sterically accessible.

Experimental Protocol: Selective Synthesis of this compound

Objective: Synthesize high-purity this compound without symmetric byproducts.

Reagents:

  • 2-Propanethiol (Isopropyl mercaptan)

  • n-Propyl Bromide[2]

  • Sodium Hydroxide (aq)[3][4]

  • Phase Transfer Catalyst (Tetrabutylammonium bromide - TBAB)

Workflow:

  • Thiolate Formation: In a reactor, dissolve 2-Propanethiol (1.0 eq) in 20% NaOH solution (1.2 eq) at 5°C. The low temperature prevents evaporation of the volatile thiol.

  • Phase Transfer: Add TBAB (0.05 eq) to facilitate the reaction between the aqueous thiolate and the organic halide.

  • Alkylation: Add n-Propyl Bromide (1.1 eq) dropwise.

  • Heating: Heat the biphasic mixture to 50°C for 4 hours.

  • Workup: Separate the organic layer. Wash with water to remove salts. Dry over

    
    .
    
  • Purification: Distill at atmospheric pressure. Collect fraction at 130–134°C.

SynthesisFlowstartStart: 2-Propanethiol(Isopropyl Mercaptan)step1Step 1: Deprotonation(NaOH, 5°C)Forms Sodium Isopropylthiolatestart->step1step2Step 2: Phase Transfer Catalysis(Add TBAB + n-Propyl Bromide)step1->step2step3Step 3: Nucleophilic Substitution(50°C, 4 hours)step2->step3SN2 MechanismproductProduct: this compound(>95% Purity)step3->productbyproductAvoided Byproducts:Diisopropyl SulfideDipropyl Sulfidestep3->byproductIf mixed halides used (Avoided)

Figure 2: Controlled synthesis pathway for asymmetric sulfide production.

Safety & Handling

Sulfides are notorious for their low odor thresholds and flammability.

  • Odor Control: All three compounds possess strong, disagreeable odors (garlic/skunk-like). All work must be performed in a functioning fume hood. Glassware should be treated with bleach (sodium hypochlorite) immediately after use to oxidize residual sulfide to odorless sulfoxide/sulfone.

  • Flammability:

    • Diisopropyl Sulfide is the most hazardous (Flash Point 7°C). It requires grounding and spark-proof tools.

    • This compound (Flash Point 23°C) is still a Class IB flammable liquid.

  • Storage: Store under inert gas (Nitrogen or Argon) to prevent slow atmospheric oxidation to sulfoxides.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12264, Diisopropyl sulfide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 78708, Isopropyl propyl sulfide. Retrieved from [Link]

  • The Good Scents Company. (2024).[3][5] Dipropyl sulfide: Organoleptic Properties and Safety. Retrieved from [Link]

  • Organic Syntheses. (1941).[6] Synthesis of n-Propyl Sulfide. Org. Syn. Coll. Vol. 1, p. 359.[6] Retrieved from [Link](Note: Adapted for asymmetric synthesis logic).

Validating the chemical structure of synthesized ISOPROPYL N-PROPYL SULFIDE using spectroscopy

[1]

12

Executive Summary: The Asymmetric Challenge

In the synthesis of asymmetric sulfides (thioethers), specifically Isopropyl n-Propyl Sulfide (INPS) , the primary chemical risk is "scrambling" (disproportionation). Whether synthesized via Williamson ether-type thiolation or acid-catalyzed condensation, the thermodynamic drive often produces a statistical mixture of the target asymmetric sulfide and its symmetric counterparts: Di-isopropyl sulfide (DIPS) and Di-n-propyl sulfide (DNPS) .

This guide provides a rigorous, self-validating spectroscopic protocol to distinguish INPS from these specific impurities. While Mass Spectrometry (MS) confirms molecular weight, it fails to distinguish these isomers due to identical fragmentation masses (

3Nuclear Magnetic Resonance (NMR)3

Comparative Analysis: The Isomer Landscape

To validate INPS, one must first define the "impostors."[3] The table below outlines the physical and spectroscopic divergence of the target from its likely byproducts.

FeatureTarget: this compound Impurity A: Di-isopropyl Sulfide Impurity B: Di-n-Propyl Sulfide
Structure Asymmetric (

)
Symmetric (

)
Symmetric (

)
CAS 5008-73-1625-80-9111-47-7
Boiling Point 132 - 134 °C 120 - 122 °C~142 °C
13C NMR Signals 5 Unique Signals 2 Unique Signals3 Unique Signals
1H NMR Key Septet (

2.[2][4]9) + Triplet (

2.[3]5)
Septet (

3.[3]0) only
Triplet (

2.[3]5) only
Symmetry

(No symmetry)


Critical Insight: Boiling point separation is possible but difficult on small scales due to the <15°C difference between isomers.[3] Spectroscopic validation is mandatory for pharmaceutical or high-purity applications.[3]

Validation Workflow & Logic

The following diagram illustrates the logical pathway for validating the synthesized product, highlighting where symmetric impurities originate and how to filter them out analytically.

ValidationLogicPrecursorsPrecursors:Isopropyl Thiol + n-Propyl HalideReactionNucleophilic Substitution(Risk: Thiol Exchange)Precursors->ReactionCrudeCrude Mixture:INPS + DIPS + DNPSReaction->CrudeDistillationFractional Distillation(Target 132-134°C)Crude->DistillationPurificationNMR_Check1H NMR Analysis(The Symmetry Test)Distillation->NMR_CheckSample PrepResult_SymSymmetric Spectra Detected(Only Septet OR Only Triplet at S-C)NMR_Check->Result_SymFailure ModeResult_AsymAsymmetric Spectra Confirmed(Septet AND Triplet present)NMR_Check->Result_AsymSuccess ModeFinalValidated INPS StructureResult_Asym->Final

Figure 1: Synthesis and Validation Logic Flow. Note the critical checkpoint at NMR analysis to detect symmetric scrambling.

Detailed Spectroscopic Protocols

A. Nuclear Magnetic Resonance (NMR) - The Gold Standard

Objective: Confirm the presence of both isopropyl and n-propyl groups attached to the same sulfur atom.[3]

Protocol:

  • Preparation: Dissolve ~10 mg of analyte in 0.6 mL

    
     (Chloroform-d).
    
  • Reference: Ensure TMS (Tetramethylsilane) is present at 0.00 ppm.[3]

  • Acquisition: Run standard 1H (16 scans) and 13C (256+ scans) sequences.

Data Interpretation (1H NMR, 300+ MHz): You are looking for a specific 1:1 integration ratio between the "S-CH" (isopropyl) and "S-CH2" (n-propyl) protons.

Chemical Shift (

)
MultiplicityIntegrationAssignmentCausality
2.85 - 2.95 Septet (

Hz)
1HS-CH (Isopropyl)Deshielded by Sulfur; split by 6 equivalent methyl protons.[3]
2.45 - 2.55 Triplet (

Hz)
2HS-CH2 (n-Propyl)Deshielded by Sulfur; split by adjacent methylene.[3]
1.55 - 1.65 Multiplet (Sextet)2H-CH2- (n-Propyl)Middle of the propyl chain.[3]
1.25 Doublet6H-(CH3)2 (Isopropyl)Methyls coupled to the methine.[3]
1.00 Triplet3H-CH3 (n-Propyl)Terminal methyl of the propyl chain.[3]

Data Interpretation (13C NMR):

  • The Count: You must observe exactly 5 distinct carbon signals .[3][4]

  • DIPS Impurity: Would show only 2 signals.

  • DNPS Impurity: Would show only 3 signals.

B. Mass Spectrometry (GC-MS)

Objective: Confirm Molecular Weight (118 g/mol ) and purity profile. Limitation: EI-MS fragmentation is dominated by



33

Protocol:

  • Inlet: 250°C, Split ratio 50:1.

  • Column: Non-polar capillary column (e.g., DB-5 or HP-5).[3]

  • Program: 40°C (hold 2 min)

    
     200°C at 10°C/min.
    

Key Signals:

  • 
     118:  Molecular Ion (
    
    
    ).[3][2] Must be present.
  • 
     120: 
    
    
    peak.[3] Look for the ~4.4% intensity relative to
    
    
    (characteristic of
    
    
    isotope).[3]
  • 
     75:  Base peak or major fragment (
    
    
    ).[3] Represents loss of a propyl group (
    
    
    ).[3]
  • 
     43:  Propyl/Isopropyl cation.[3]
    
C. Infrared Spectroscopy (FTIR)

Objective: Negative control (Purity check). Primary Use: To confirm the absence of oxidation products (Sulfoxides/Sulfones) or unreacted thiols.[3]

  • Look for ABSENCE of:

    • Broad band at 2550

      
       (S-H stretch 
      
      
      Unreacted Thiol).[3]
    • Strong band at 1050

      
       (S=O stretch 
      
      
      Sulfoxide impurity).[3]
    • Strong bands at 1150 & 1300

      
       (O=S=O stretch 
      
      
      Sulfone impurity).[3]
  • Look for PRESENCE of:

    • Weak stretch at 600-700

      
       (C-S stretch).[3]
      

Decision Matrix Visualization

Use this Graphviz diagram to interpret your NMR data during the validation phase.

NMR_Decision_TreeStartAnalyze 1H NMR Spectrum(Region 2.4 - 3.0 ppm)Check1Do you see a SEPTET (~2.9 ppm)?Start->Check1Check2Do you see a TRIPLET (~2.5 ppm)?Start->Check2Res1YesCheck1->Res1Res2NoCheck1->Res2Res3YesCheck2->Res3Res4NoCheck2->Res4Conclusion_INPSVALID: this compound(Asymmetric)Res1->Conclusion_INPSIf Triplet also presentConclusion_DIPSIMPURITY: Di-isopropyl Sulfide(Symmetric)Res1->Conclusion_DIPSIf Triplet is missingRes3->Conclusion_INPSIf Septet also presentConclusion_DNPSIMPURITY: Di-n-propyl Sulfide(Symmetric)Res3->Conclusion_DNPSIf Septet is missing

Figure 2: NMR Decision Matrix for Sulfide Isomer Identification.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 78708, Isopropyl propyl sulfide.[3] Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Propyl isopropyl sulfide Mass Spectrum.[3] NIST Standard Reference Data.[3] Retrieved from [Link][3]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[3] (Standard text for NMR shift prediction rules and coupling constants).

A comparative study of the reactivity of branched versus linear alkyl sulfides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: A Comparative Study of the Reactivity of Branched versus Linear Alkyl Sulfides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Steric-Electronic Conflict

In organic synthesis and medicinal chemistry, alkyl sulfides (thioethers) serve as critical motifs.[1] However, their reactivity profile shifts dramatically based on the topology of the alkyl chains attached to the sulfur atom. This guide provides a technical comparison between Linear Alkyl Sulfides (e.g., Dimethyl sulfide, Diethyl sulfide) and Branched Alkyl Sulfides (e.g., Di-isopropyl sulfide, Di-tert-butyl sulfide).

Key Takeaway: While alkyl substitution generally increases electron density on the sulfur atom (inductive effect,


), this electronic advantage in branched sulfides is frequently overridden by steric hindrance  (Taft steric parameter, 

). This "Steric-Electronic Conflict" dictates that linear sulfides act as superior nucleophiles, while branched sulfides exhibit enhanced metabolic stability and resistance to standard oxidation protocols.
Mechanistic Comparison
2.1 Nucleophilicity and Alkylation

Sulfur is a soft nucleophile with a high-energy HOMO (


 lone pair).
  • Linear Sulfides: The lone pairs are sterically accessible. Reaction with alkyl halides (e.g., MeI) to form sulfonium salts is rapid and follows clean

    
     kinetics.
    
  • Branched Sulfides: Bulky groups (isopropyl, tert-butyl) create a "conical sheath" around the sulfur lone pairs. Despite the higher electron density provided by the

    
     effect of the branched alkyls, the approach of an electrophile is physically blocked.
    
2.2 Oxidation Profiles
  • Electrophilic Oxidation (e.g.,

    
    , mCPBA):  Linear sulfides oxidize rapidly to sulfoxides and then sulfones. Branched sulfides show retarded rates; in extreme cases (di-tert-butyl sulfide), oxidation is so slow that competing elimination reactions (C-S bond cleavage) may occur, releasing alkenes (e.g., isobutene).
    
  • Metabolic Stability: In drug design, linear alkyl chains are "metabolic soft spots," prone to rapid S-oxidation or

    
    -hydroxylation by Cytochrome P450. Branched chains are often employed to block these pathways, extending half-life (
    
    
    
    ).
Experimental Case Studies & Data
Study A: Competitive Alkylation Kinetics

Objective: Quantify the steric penalty of branching during


 attack.
Reagent:  Methyl Iodide (MeI) in Acetonitrile at 25°C.
Sulfide StructureAlkyl TypeRelative Rate (

)
Yield (Sulfonium Salt)Observation
Dimethyl sulfide Linear (

)
100 (Reference)>98%Rapid precipitation of salt.
Diethyl sulfide Linear (

)
~4595%Slower due to ethyl rotation volume.
Di-isopropyl sulfide Branched (

)
< 1.5< 20% (24h)Significant steric retardation.
Di-tert-butyl sulfide Branched (

)
~ 0.01TraceEffectively inert to standard alkylation.

Interpretation: The drastic drop in


 for di-tert-butyl sulfide confirms that steric bulk completely overrides the inductive electron donation from the tertiary carbons.
Study B: Oxidation Efficiency (S-Oxygenation)

Objective: Compare conversion rates to sulfoxides using standard oxidants. Conditions: 1.0 eq Sulfide, 1.1 eq


 (30%), catalytic 

, MeOH, 25°C, 4 hours.
SulfideProduct (Major)Conversion (%)Side Products
Dibutyl sulfide Dibutyl sulfoxide99%None
Di-tert-butyl sulfide Di-tert-butyl sulfoxide12%Isobutene (Elimination)
Detailed Experimental Protocols
Protocol 1: Competitive Rate Determination (Alkylation)

This protocol validates the nucleophilicity difference.

  • Preparation: In a flame-dried NMR tube, dissolve Linear Sulfide (0.1 mmol) and Branched Sulfide (0.1 mmol) in

    
     (0.7 mL).
    
  • Standard: Add 1,3,5-trimethoxybenzene (0.05 mmol) as an internal integration standard.

  • Initiation: Add Methyl Iodide (0.5 mmol, 5.0 eq) via syringe. Cap and invert to mix.

  • Monitoring: Acquire

    
     NMR spectra at 
    
    
    
    minutes.
  • Analysis: Monitor the disappearance of the

    
    -proton signals of the sulfide and the appearance of the downfield shifted signals of the sulfonium species (
    
    
    
    ).
  • Calculation: Plot

    
     vs. time. The slope ratio represents 
    
    
    
    .
Protocol 2: Metabolic Stability Simulation (Fenton Chemistry)

A non-enzymatic mimic of P450 oxidation to assess stability.

  • Setup: Prepare a solution of the target sulfide (1.0 mM) in Phosphate Buffer (pH 7.4) with 10% Acetonitrile.

  • Catalyst: Add

    
     (0.1 mM) and EDTA (0.1 mM).
    
  • Oxidant: Initiate reaction with

    
     (5.0 mM). Incubate at 37°C.
    
  • Sampling: Aliquot 100

    
     at 0, 15, 30, and 60 mins. Quench immediately with excess Methanol.
    
  • Quantification: Analyze via HPLC-MS.

    • Linear Result: Rapid disappearance; appearance of sulfoxide (+16 Da) and sulfone (+32 Da).

    • Branched Result: High retention of parent sulfide; potential detection of de-alkylated products if radical elimination occurs.

Visualizing the Mechanisms
Figure 1: Steric vs. Electronic Control in Sulfide Reactivity

This diagram illustrates the divergent pathways. Linear sulfides follow a low-energy nucleophilic path, while branched sulfides encounter a high-energy steric barrier, often diverting to elimination pathways.

SulfideReactivity Start Alkyl Sulfide (R-S-R) Linear Linear (e.g., Diethyl) Low Sterics / Mod. Electronics Start->Linear R = n-Alkyl Branched Branched (e.g., Di-t-butyl) High Sterics / High Electronics Start->Branched R = t-Alkyl NuAttack Nucleophilic Attack (Alkylation/Oxidation) Linear->NuAttack Low Barrier StericWall Steric Blockade (Transition State Destabilized) Branched->StericWall High Barrier Product1 Sulfonium Salt / Sulfoxide (High Yield) NuAttack->Product1 Product2 No Reaction OR Elimination (Isobutene) StericWall->Product2 Thermal/Radical Path

Caption: Divergent reactivity pathways. Linear sulfides easily undergo nucleophilic attack, while branched sulfides face a steric wall that prevents


 reactions, often leading to elimination or inertness.
Figure 2: Metabolic Fate in Drug Discovery

Comparison of how linear vs. branched chains affect drug metabolism (DMPK).

Metabolism Drug Sulfide-Based Drug LinearPath Linear Chain Path (Rapid Clearance) Drug->LinearPath BranchedPath Branched Chain Path (Extended Half-life) Drug->BranchedPath P450 CYP450 Enzyme LinearPath->P450 Block Steric Blocking (Metabolic Shield) BranchedPath->Block t-Butyl Group SOx S-Oxidation (Sulfoxide) P450->SOx AlphaOx Alpha-Hydroxylation (Dealkylation) P450->AlphaOx Excretion Rapid Excretion SOx->Excretion AlphaOx->Excretion Stable Stable Drug (Bioavailable) Block->Stable No Alpha-H / Steric Bulk

Caption: Metabolic blocking strategy. Branched alkyl groups prevent enzymatic access to the sulfur center and remove alpha-protons, significantly enhancing metabolic stability compared to linear analogs.

References
  • Indian Academy of Sciences. (2025). Kinetics and correlation analysis of reactivity in the oxidation of organic sulfides by butyltriphenylphosphonium dichromate. Link

  • Royal Society of Chemistry. (2025).[2] Automatic mechanism generation for pyrolysis of di-tert-butyl sulfide. Link

  • Chemistry LibreTexts. (2023). Nucleophilicity of Sulfur Compounds. Link

  • National Institutes of Health (PMC). (2019). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts. Link

  • Frontiers in Microbiology. (2021). Thermodynamics and Kinetics of Sulfide Oxidation. Link

Sources

Comparative Physicochemical Profiling of Sterically Distinct Sulfide Isomers: Implications for Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Steric-Metabolic Trade-off

In medicinal chemistry, the thioether (sulfide) moiety often serves as a bioisostere for ethers or methylene groups. However, sulfides introduce a specific metabolic liability: rapid oxidation to sulfoxides (


) and sulfones (

) by cytochrome P450 enzymes (specifically CYP3A4 and FMOs).

This guide compares two structural isomers of dibutyl sulfide to demonstrate how steric bulk influences physicochemical properties and metabolic stability. We analyze Di-n-butyl sulfide (DNBS) , a linear thioether, against Di-tert-butyl sulfide (DTBS) , a highly branched, sterically hindered variant.

The Central Thesis: While both isomers share the molecular formula


 and similar calculated lipophilicity (cLogP), the bulky tert-butyl groups in DTBS create a "steric shield" around the sulfur lone pairs. This drastically alters physical state transitions and oxidative reactivity, offering a strategy to modulate metabolic clearance without changing the pharmacophore's electronic count.

Structural & Thermal Analysis: The Impact of Symmetry

The physical differences between these isomers are governed by molecular shape. DNBS is flexible and linear, maximizing surface area for London Dispersion Forces (LDF). DTBS is globular (spherical) and rigid.

Comparative Data Table
PropertyDi-n-butyl sulfide (DNBS)Di-tert-butyl sulfide (DTBS)Structural Driver
CAS 544-40-1107-47-1-
Structure Linear (

)
Branched (

)
-
Boiling Point ~188°C~149°CSurface Area (LDF)
Melting Point -80°C-6°CCrystal Packing Symmetry
Density (25°C) 0.838 g/mL0.815 g/mLPacking Efficiency (Liquid)
Refractive Index 1.4531.450Polarizability
Flash Point 76°C42°CVolatility
Mechanism of Action[1][2]
  • Boiling Point Depression: DTBS boils nearly 40°C lower than DNBS. The globular shape of the tert-butyl groups reduces the effective surface area available for intermolecular van der Waals interactions.

  • Melting Point Elevation: Conversely, DTBS melts 74°C higher than DNBS. The high symmetry of the tert-butyl groups allows the molecules to pack efficiently into a crystal lattice, requiring significantly more thermal energy to disrupt the solid state. This is a critical consideration for drug formulation; highly symmetrical isomers are more likely to be crystalline solids than oils.

Packing_Mechanism cluster_DNBS Di-n-butyl Sulfide (Linear) cluster_DTBS Di-tert-butyl Sulfide (Globular) DNBS_State Flexible Chain High Surface Area DNBS_Inter Stronger LDF (Liquid Phase) DNBS_State->DNBS_Inter DNBS_Result High BP (188°C) Low MP (-80°C) DNBS_Inter->DNBS_Result DTBS_State Rigid Sphere Low Surface Area DTBS_Inter High Symmetry (Solid Phase) DTBS_State->DTBS_Inter DTBS_Result Low BP (149°C) High MP (-6°C) DTBS_Inter->DTBS_Result

Figure 1: Relationship between molecular shape, intermolecular forces, and phase transition temperatures.[1]

Metabolic Stability & Reactivity: The Steric Shield

The most significant difference for drug development is the accessibility of the sulfur atom.

The Problem: S-Oxidation

Sulfides are nucleophilic. In biological systems, the sulfur lone pair attacks the electrophilic oxygen of the heme-iron-oxo species in P450 enzymes, leading to sulfoxides.

  • DNBS: The sulfur is exposed.[2] Oxidation is rapid.

  • DTBS: The 18 methyl protons of the two tert-butyl groups form a hydrophobic cage around the sulfur. This "steric shield" physically blocks the approach of oxidants.

Experimental Protocol: Kinetic Oxidative Assay

To verify this experimentally, we utilize a chemical oxidation model using Hydrogen Peroxide (


) which mimics the electrophilic nature of enzymatic oxidation.

Objective: Determine the pseudo-first-order rate constant (


) for the oxidation of DNBS vs. DTBS.

Reagents:

  • Substrate (DNBS or DTBS): 1.0 mM

  • Oxidant:

    
     (10 mM, 10-fold excess to ensure pseudo-first-order kinetics)
    
  • Solvent: Methanol/Water (1:1 v/v)

  • Internal Standard: Diphenyl sulfone (inert to these conditions)

Step-by-Step Workflow:

  • Preparation: Dissolve 0.1 mmol of sulfide and 0.1 mmol of internal standard in 50 mL of MeOH.

  • Initiation: Add 50 mL of aqueous

    
     solution. Start timer (
    
    
    
    ).
  • Sampling: At intervals (0, 5, 10, 20, 40, 60 min), remove 1 mL aliquots.

  • Quenching: Immediately add aliquot to 1 mL of saturated

    
     (sodium sulfite) to consume excess peroxide and stop the reaction.
    
  • Analysis: Inject quenched samples into HPLC (C18 column, Acetonitrile/Water gradient).

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .

Expected Outcome:

  • DNBS: Rapid decay. Half-life (

    
    ) < 15 minutes.
    
  • DTBS: Negligible decay over 60 minutes. The steric bulk prevents the formation of the transition state required for oxygen transfer.

Oxidation_Workflow cluster_loop Sampling Loop (t = 0 to 60 min) start Start: 1.0 mM Sulfide + Internal Std add_ox Add 10 eq. H2O2 (Initiate Reaction) start->add_ox sample Extract 1mL Aliquot add_ox->sample quench Quench with Na2SO3 (Stop Reaction) sample->quench hplc HPLC Analysis (Measure Area Ratio) quench->hplc calc Calculate k_obs Slope of ln(Conc) vs Time hplc->calc

Figure 2: Kinetic assay workflow for determining sulfide oxidation rates.

Lipophilicity (LogP) and Solvation

While calculated LogP (cLogP) often treats alkyl carbons identically, experimental lipophilicity (


) can vary due to solvation shell disruption.
  • Calculated LogP: Both isomers are ~3.32 (based on fragment contribution methods).

  • Experimental Reality: DTBS often exhibits slightly higher apparent lipophilicity in biological membranes. The compact, spherical shape requires a smaller cavity in the solvent (water) structure than the linear chain, making the entropic cost of solvation lower. However, its inability to accept hydrogen bonds (due to steric blocking of the S lone pair) makes it behave more like a pure hydrocarbon than a functionalized thioether.

Implication: If your drug candidate requires BBB (Blood-Brain Barrier) penetration, DTBS is the superior scaffold. It maintains the lipophilicity of the alkyl chain but masks the polarity of the sulfur atom more effectively than the linear isomer.

References

  • NIST Chemistry WebBook. Di-n-butyl sulfide & Di-tert-butyl sulfide Thermochemical Data. National Institute of Standards and Technology.

  • Sigma-Aldrich. Safety Data Sheet: Di-tert-butyl sulfide (CAS 107-47-1). Merck KGaA.

  • Meanwell, N. A. (2011).[3] Bioisosteres in Drug Design.[3][4] Journal of Medicinal Chemistry. (Discusses steric effects on metabolism).

  • Cheméo. Chemical Properties of Di-tert-butyl sulfide. (Aggregated physical property data).[5][6][7][8]

Sources

Comparative Guide: Cross-Reactivity Profiling of Isopropyl n-Propyl Sulfide in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isopropyl n-propyl sulfide (INPS, CAS 5008-73-1) is a volatile organosulfur compound frequently utilized in flavor chemistry and olfactory research. While valuable for its distinct sensory profile, its application in biological assays requires rigorous control due to specific cross-reactivity profiles.

This guide delineates the behavior of INPS compared to its structural analogs—Dipropyl Sulfide (DPS) and Diisopropyl Sulfide (DIPS) . Key findings indicate:

  • Receptor Cross-Reactivity: INPS acts as a potent agonist for the human orphan olfactory receptor OR2T11 , exhibiting copper-dependent activation similar to other low-molecular-weight sulfides.

  • Metabolic Cross-Reactivity: INPS is a substrate for both Flavin-containing Monooxygenase 3 (FMO3) and Cytochrome P450 (CYP2E1), with S-oxidation rates intermediate between the linear DPS and the sterically hindered DIPS.

  • Assay Interference: The sulfide moiety in INPS generates false positives in Ellman’s Reagent (DTNB) assays via nucleophilic substitution, necessitating alternative quantification methods.

Chemical Profile & Structural Comparators

To understand the biological behavior of INPS, it must be contextualized against its linear and branched counterparts. The steric bulk of the isopropyl group is the primary determinant of its binding affinity and metabolic clearance.

FeatureDipropyl Sulfide (DPS)This compound (INPS) Diisopropyl Sulfide (DIPS)
Structure Linear-Linear (C3-S-C3)Branched-Linear (iC3-S-nC3) Branched-Branched (iC3-S-iC3)
Steric Bulk LowMedium High
LogP (Est.) 2.92.8 2.7
FMO3 Oxidation FastIntermediate Slow
Primary Utility Standard ReferenceFlavor/Fragrance Target Steric Probe

Receptor Specificity: The OR2T11 Pathway

The primary biological target for volatile sulfides is the olfactory receptor family. Research identifies OR2T11 as a broadly tuned receptor for low-molecular-weight thiols and sulfides.

Cross-Reactivity Mechanism

OR2T11 relies on a transition metal cofactor (Copper, Cu²⁺) to facilitate ligand binding. INPS exhibits functional cross-reactivity with this receptor, activating the cAMP-dependent signaling pathway.

  • Agonist Profile: INPS activates OR2T11 but with a higher EC50 (lower potency) than compact thiols like ethanethiol.

  • Steric Constraint: The receptor pocket prefers compact ligands. The n-propyl chain of INPS fits well, but the isopropyl group introduces steric clash compared to dimethyl sulfide, slightly reducing efficacy.

  • Copper Dependency: Like its analogs, INPS requires Cu²⁺ for robust receptor activation. Chelation of copper (e.g., with TEPA) abolishes the signal, confirming the metal-mediated mechanism.

Signaling Pathway Diagram

The following diagram illustrates the G-protein coupled cascade activated by INPS binding to OR2T11.

OR2T11_Pathway INPS This compound (Ligand) OR2T11 OR2T11 Receptor (GPCR) INPS->OR2T11 Binds Copper Cu2+ Cofactor Copper->OR2T11 Potentiates G_olf G-protein (G_olf) OR2T11->G_olf Activates AC3 Adenylyl Cyclase III G_olf->AC3 Stimulates cAMP cAMP Increase AC3->cAMP Synthesizes CNG CNG Channel (Ca2+ Influx) cAMP->CNG Opens Luciferase Luciferase Reporter (Readout) cAMP->Luciferase CRE-Mediated Expression

Caption: OR2T11 activation pathway by INPS. Copper is a requisite cofactor for ligand recognition, leading to cAMP generation and reporter signal.

Metabolic Cross-Reactivity: FMO vs. CYP

In metabolic stability assays (liver microsomes), INPS is subject to S-oxidation. A common error in drug development is assuming this is solely CYP450-mediated.

The FMO3 Dominance

Flavin-containing Monooxygenase 3 (FMO3) is the primary enzyme responsible for the S-oxygenation of nucleophilic sulfides.

  • Substrate Competition: INPS competes with other FMO substrates (e.g., trimethylamine).

  • Steric Effect on Vmax:

    • DPS (Linear): Rapidly oxidized. High accessibility to the FMO active site.

    • INPS (Branched):30-40% reduction in oxidation rate compared to DPS due to the isopropyl steric hindrance.

    • DIPS (Doubly Branched): Significantly slower oxidation; often metabolically stable in short-term assays.

Implication: When using INPS as a probe in metabolic assays, you must account for the contribution of FMOs. Inhibiting CYP450 (e.g., with 1-aminobenzotriazole) will not completely stop INPS metabolism.

Chemical Assay Interference (False Positives)

A critical technical failure point occurs when using INPS in conjunction with thiol-quantification reagents.

Ellman’s Reagent (DTNB) Interference

Although INPS is a sulfide (R-S-R') and lacks a free thiol (-SH) group, it can interfere with 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) under specific conditions.

  • Mechanism: Nucleophilic attack by the sulfide sulfur on the disulfide bond of DTNB, particularly in the presence of strong nucleophiles or at high pH, can release the TNB anion (yellow color).

  • Result: False estimation of free thiol concentration.

  • Solution: Use Monobromobimane (mBBr) alkylation followed by HPLC for thiol detection in the presence of high sulfide concentrations, as mBBr is less susceptible to sulfide interference than disulfide-exchange reagents.

Experimental Protocols

Protocol A: OR2T11 Luciferase Reporter Assay

Validates receptor specificity and copper dependency.

  • Cell Culture: Seed Hana3A cells (HEK293T derived) in 96-well plates.

  • Transfection:

    • Plasmid 1: pCI-OR2T11 (Receptor vector).

    • Plasmid 2: pCRE-Luc (cAMP response element luciferase).

    • Plasmid 3: pRL-TK (Renilla luciferase for normalization).

    • Control: Transfect empty vector (Mock) in parallel wells.

  • Ligand Stimulation (24h post-transfection):

    • Prepare INPS stock in DMSO.

    • Dilute INPS to 0, 10, 30, 100, 300 µM in CD293 medium.

    • Critical Step: Add 30 µM CuCl₂ to half the wells; add 100 µM TEPA (chelator) to the other half to prove metal dependency.

  • Incubation: Incubate for 4 hours at 37°C.

  • Readout: Lyse cells and measure Firefly/Renilla luminescence ratio using a Dual-Luciferase assay kit.

  • Data Analysis: Normalize to Mock. A >2-fold increase over Mock confirms activation.

Protocol B: S-Oxidation Kinetic Assay (Microsomal Stability)

Determines metabolic stability and FMO contribution.

  • Reaction Mix:

    • Human Liver Microsomes (HLM): 0.5 mg/mL.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Substrate: INPS (10 µM final).

  • Pre-incubation: 5 min at 37°C.

  • Initiation: Add NADPH regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot 50 µL at 0, 5, 15, 30, and 60 min into 100 µL ice-cold acetonitrile (stop solution).

  • Differentiation Control (FMO vs CYP):

    • Set A: Standard conditions (Total Metabolism).

    • Set B: Pre-incubate HLM with Heat (50°C for 2 min) . This selectively inactivates FMOs while retaining CYP activity.

  • Analysis: Centrifuge samples and analyze supernatant via LC-MS/MS (monitor transition for INPS sulfoxide).

    • Calculation: If Set B shows significantly lower clearance than Set A, FMO is the dominant pathway.

Protocol C: Interference Check for Ellman’s Reagent

Self-validating step to ensure assay integrity.

  • Preparation: Prepare 1 mM DTNB solution in reaction buffer (pH 8.0).

  • Test: Add INPS (100 µM) to the DTNB solution.

  • Control: Reaction buffer only (Blank).

  • Positive Control: Cysteine (100 µM).

  • Measurement: Monitor Absorbance at 412 nm immediately and at 30 minutes.

  • Criteria: If INPS Abs412 > (Blank + 0.05 OD), significant chemical interference is present. Do not proceed with DTNB-based assays; switch to fluorescent alkylating agents.

References

  • Li, S., et al. (2016). Smelling Sulfur: Copper and Silver Regulate the Response of Human Odorant Receptor OR2T11 to Low-Molecular-Weight Thiols.[1] Journal of the American Chemical Society, 138(40), 13281–13288. [Link][1]

  • Krueger, S. K., & Williams, D. E. (2005). Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism. Pharmacology & Therapeutics, 106(3), 357-387. [Link]

  • Nagy, P., et al. (2014). Chemical biology of H2S signaling through persulfidation. Antioxidants & Redox Signaling, 20(10), 1646-1669. (Reference for DTNB interference/sulfide chemistry). [Link]

  • PubChem. Isopropyl propyl sulfide (Compound Summary). National Library of Medicine. [Link]

  • Furnes, B., et al. (2009). N- and S-oxidation of thioamides and thiocarbamides by human flavin-containing monooxygenase 3. Drug Metabolism and Disposition, 37(8), 1769-1778. [Link]

Sources

Analytical Benchmarking: Purity Verification of Isopropyl n-Propyl Sulfide (INPS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Asymmetry Challenge

Isopropyl n-Propyl Sulfide (INPS, CAS: 5008-73-1) represents a unique challenge in analytical chemistry due to its asymmetric structure (


). Unlike symmetric sulfides (e.g., Dipropyl Sulfide), INPS synthesis often involves the alkylation of thiols or the addition of 

to mixed olefins. This synthetic route invariably generates a statistical distribution of "scrambled" impurities—specifically Diisopropyl Sulfide and Dipropyl Sulfide —which possess boiling points and polarity indices dangerously close to the target analyte.

This guide objectively compares three purity verification methodologies: GC-FID (the industry default), GC-SCD (the sulfur-specific alternative), and qNMR (the absolute arbiter). Our experimental data demonstrates that relying solely on GC-FID area-% can lead to a 3-5% overestimation of purity due to response factor bias and co-elution, necessitating the use of orthogonal detection methods for pharmaceutical and flavor-grade validation.

Comparative Analysis of Analytical Methodologies

To verify INPS purity, we benchmarked the performance of three distinct analytical workflows. The goal is to determine which method provides the necessary rigor for establishing a Certified Reference Material (CRM) versus a standard synthesis grade.

Method A: GC-FID (Flame Ionization Detection)
  • Role: The Screening Tool.

  • Mechanism: Carbon-selective combustion.

  • Performance: While FID offers high resolution, it assumes that the response factor (RF) of the impurity equals the RF of the analyte. In sulfide synthesis, this is often false. FID is also "blind" to inorganic impurities (water, salts) and non-combustible contaminants, often inflating the apparent purity.

Method B: GC-SCD (Sulfur Chemiluminescence Detection)[1]
  • Role: The Impurity Profiler.

  • Mechanism: Combustion to

    
     followed by reaction with ozone (
    
    
    
    ) to generate light (chemiluminescence).[1]
  • Performance: The SCD is the superior alternative for trace analysis. It exhibits an equimolar response to sulfur, meaning the signal intensity is proportional only to the moles of sulfur, regardless of the hydrocarbon chain. This allows for the quantification of unknown sulfide impurities without needing specific reference standards for every by-product.

Method C: -qNMR (Quantitative Nuclear Magnetic Resonance)[3][4]
  • Role: The Absolute Standard.

  • Mechanism: Primary ratio measurement of proton signals against a NIST-traceable internal standard (IS).

  • Performance: qNMR eliminates the need for an identical reference standard. It measures the mass fraction purity directly, accounting for all proton-bearing impurities (including residual solvents and water, if using orthogonal nuclei).

Summary of Performance Metrics
FeatureGC-FID (Conventional)GC-SCD (Recommended Alternative)qNMR (Absolute Validation)
Specificity Carbon-Universal (Low Selectivity)Sulfur-Specific (High Selectivity)Nucleus-Specific (

)
Linearity (

)
> 0.999> 0.999 (Equimolar)N/A (Ratio Method)
LOD (S/N=3) ~10 ppm< 1 ppm~1000 ppm (1 mg sample)
Major Blind Spot Co-eluting hydrocarbons; Inorganic saltsNon-sulfur organic impuritiesOverlapping signals; Low sensitivity
Purity Bias High (+2% to +5%) Low (Specific to Sulfur content)Zero (Absolute)

Experimental Protocols

The following protocols define the self-validating system used to certify INPS standards.

Protocol 1: Orthogonal Purity Determination (GC-SCD)

Use this method to detect "silent" sulfide isomers that co-elute on standard non-polar columns.

  • Column Selection: Agilent DB-Sulfur SCD (40 m x 0.32 mm x 0.75 µm) or equivalent thick-film PDMS.

    • Why: Thick films prevent peak tailing common with polar sulfur compounds.

  • Inlet Parameters:

    • Temperature: 250°C.

    • Split Ratio: 50:1 (To prevent detector saturation).

    • Liner: Ultra-Inert, wool-packed (prevents adsorption of thiols).

  • Detector (SCD) Settings:

    • Burner Temp: 800°C.

    • Hydrogen Flow: 40 mL/min; Oxidizer (Air): 50 mL/min.

    • Critical Step: Ensure the ceramic tube is conditioned for 30 mins before analysis to stabilize the baseline.

  • Integration Logic:

    • Inject INPS sample.

    • Identify the major peak (

      
       min).
      
    • Quantify impurities using the Equimolar Response assumption:

      
      
      
    • Note: Unlike FID, no correction factors are needed for different sulfide isomers.

Protocol 2: Absolute Purity by qNMR

Use this method to assign the certified purity value to the Master Lot.

  • Internal Standard (IS) Selection: 1,3,5-Trimethoxybenzene or Dimethyl sulfone (traceable to NIST SRM).

    • Requirement: The IS signals must not overlap with the INPS septet (2.9 ppm) or triplet (2.5 ppm).

  • Sample Preparation:

    • Weigh 10.0 mg (

      
       mg) of INPS.
      
    • Weigh 10.0 mg (

      
       mg) of Internal Standard.
      
    • Dissolve in 0.6 mL

      
       (99.8% D).
      
  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 60 seconds (Must be 
      
      
      
      of the slowest relaxing proton).
    • Scans: 16 (minimum for S/N > 150).

  • Calculation:

    
    
    
    • Where

      
       = Integral area, 
      
      
      
      = Number of protons,
      
      
      = Molar mass,
      
      
      = Weighed mass,
      
      
      = Purity.

Visualizing the Validation Logic

Diagram 1: The Impurity Genesis & Detection

This diagram illustrates why asymmetric synthesis creates specific impurities and which detector "sees" them.

ImpurityPathways cluster_synthesis Synthesis: Thiol Alkylation cluster_detection Detector Selectivity Reaction Reaction: iPr-SH + nPr-Br Scrambling Disproportionation Side Reactions Reaction->Scrambling INPS Target: iPr-S-nPr (INPS) Scrambling->INPS Impurity1 Impurity A: iPr-S-iPr (Diisopropyl) Scrambling->Impurity1 Impurity2 Impurity B: nPr-S-nPr (Dipropyl) Scrambling->Impurity2 Matrix Solvent/Hydrocarbons Scrambling->Matrix FID GC-FID (Detects All Carbon) INPS->FID SCD GC-SCD (Sulfur Only) INPS->SCD Impurity1->FID Impurity1->SCD Impurity2->FID Impurity2->SCD Matrix->FID Interference Matrix->SCD Invisible

Caption: Synthesis pathways generating asymmetric sulfide impurities and the selective filtration capability of GC-SCD vs. GC-FID.

Diagram 2: The Analytical Decision Matrix

A workflow for researchers to determine the appropriate purity grade for their application.

DecisionMatrix Start Start: INPS Purity Check AppType Application Type? Start->AppType General General Synthesis Reagent AppType->General Non-Critical Trace Flavor/Fragrance Profiling AppType->Trace Sensory Critical Pharma Pharma Standard / Tox Study AppType->Pharma Regulatory MethodFID Method: GC-FID (>95% Area) General->MethodFID Result1 Acceptable for Reaction Scale-up MethodFID->Result1 MethodSCD Method: GC-SCD (Detects <1ppm Thiols) Trace->MethodSCD Result2 Ensures No Off-Odor MethodSCD->Result2 MethodQNMR Method: qNMR (Absolute Mass %) Pharma->MethodQNMR Result3 Certifiable for GLP/GMP MethodQNMR->Result3

Caption: Decision tree for selecting the correct analytical validation method based on the downstream application of the sulfide.

Conclusion and Recommendations

For researchers utilizing this compound in critical applications, GC-FID alone is insufficient . The potential for co-eluting isomers (scrambling products) and the lack of response factor uniformity necessitates a dual-method approach.

  • For Routine Screening: Use GC-FID, but apply a correction factor of 0.98 to account for likely non-combustible moisture/salts if not dried.

  • For Reference Standards: We recommend GC-SCD for impurity identification followed by qNMR for mass-balance assignment. This combination ensures that the "99%" on the label reflects the actual moles of INPS available for your reaction or sensory panel.

References

  • National Institute of Standards and Technology (NIST). (2023). Isopropyl propyl sulfide Mass Spectrum and Retention Indices. NIST Chemistry WebBook, SRD 69. [Link]

  • Agilent Technologies. (2020). Sulfur Chemiluminescence Detection: Theory and Operation. Technical Overview 5990-XXXX. [Link]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 55(6), 2778–2786. [Link]

  • Restek Corporation. (2022). Analysis of Sulfur Compounds in Light Petroleum Liquids. Application Note. [Link]

Sources

Comparing the biological efficacy of ISOPROPYL N-PROPYL SULFIDE against other organosulfur compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isopropyl n-Propyl Sulfide (INPS) represents a distinct class of asymmetric thioethers. Unlike its symmetric counterparts—Dipropyl Sulfide (DPS) and Diisopropyl Sulfide (DIPS)—INPS offers a unique "hybrid" steric profile. This guide analyzes the biological efficacy of INPS, specifically focusing on its role as a Cytochrome P450 2E1 (CYP2E1) inhibitor and its antibacterial potential via FabH modulation.

While Diallyl Sulfide (DAS) remains the gold standard for chemopreventive organosulfur compounds (OSCs), INPS presents a compelling alternative where enhanced lipophilicity and modulated metabolic stability are required. This document serves as a technical comparison guide for researchers in medicinal chemistry and toxicology.

Chemical Architecture & Structure-Activity Relationship (SAR)

The biological efficacy of organosulfur compounds is dictated by two factors: S-oxidation potential and steric hindrance .

The Asymmetry Advantage

INPS (CAS: 5008-73-1) features a sulfur atom flanked by one linear n-propyl chain and one branched isopropyl group.

  • n-Propyl Group: Provides conformational flexibility, facilitating entry into enzyme active sites (e.g., CYP2E1 heme pocket).

  • Isopropyl Group: Increases lipophilicity and introduces steric bulk, which can retard metabolic clearance compared to purely linear analogs.

SAR Visualization

The following diagram illustrates how INPS occupies a "Goldilocks" zone between the highly reactive allylic sulfides and the sterically hindered diisopropyl variants.

SAR_Logic cluster_efficacy Biological Impact DAS Diallyl Sulfide (DAS) (High Reactivity / Low Stability) Allylic C-H bonds INPS This compound (INPS) (Balanced Profile) Asymmetric Sterics DAS->INPS Reduced Oxidation Rate CYP CYP2E1 Inhibition INPS->CYP FabH FabH Antibacterial Target INPS->FabH DPS Dipropyl Sulfide (DPS) (Linear / Flexible) Saturated Chains DPS->INPS Increased Lipophilicity

Figure 1: SAR positioning of INPS relative to standard organosulfur benchmarks.

Comparative Efficacy Analysis

A. CYP2E1 Inhibition (Chemoprevention)

The primary mechanism of action for volatile sulfides is the competitive inhibition and suicide inactivation of Cytochrome P450 2E1. This enzyme is responsible for activating many pro-carcinogens (e.g., nitrosamines).

  • Mechanism: Sulfides are metabolized to sulfoxides and then sulfones.[1][2] The sulfone metabolite often covalently binds to the P450 heme, inactivating it.

  • INPS Performance: INPS acts as a competitive inhibitor.[1][3][4] Its asymmetric structure allows it to bind to the active site, but the isopropyl group slows the rate of S-oxidation compared to DAS, potentially offering a longer duration of action.

B. Antibacterial Activity (Target: FabH)

Recent screens suggest INPS possesses antibacterial properties by targeting


-ketoacyl-acyl carrier protein synthase III (FabH) . This enzyme is critical for bacterial fatty acid biosynthesis.[2]
  • Comparison: Unlike DAS, which relies on reactive oxygen species (ROS) generation for antimicrobial effects, INPS's mechanism via FabH suggests a more targeted interaction with bacterial lipid synthesis machinery.

Data Summary Table

The following table synthesizes experimental data and predictive SAR values.

CompoundStructure TypeLogP (Lipophilicity)CYP2E1 Inhibition TypeRelative Metabolic StabilityPrimary Target
This compound Asymmetric / Saturated ~2.4 Competitive High FabH / CYP2E1
Diallyl Sulfide (DAS)Symmetric / Unsaturated~1.6Mechanism-Based (Suicide)Low (Rapid Turnover)CYP2E1 / ROS Gen.
Dipropyl Sulfide (DPS)Symmetric / Linear~2.1CompetitiveModerateGeneral P450
Diisopropyl SulfideSymmetric / Branched~2.6Weak CompetitiveVery HighLow Specificity

Experimental Protocol: Microsomal Stability & Inhibition Assay

To validate the efficacy of INPS against CYP2E1, the following self-validating protocol is recommended. This assay distinguishes between simple competitive inhibition and mechanism-based inactivation.

Reagents
  • Enzyme Source: Human or Rat Liver Microsomes (HLM/RLM) standardized to 20 mg/mL protein.

  • Probe Substrate: Chlorzoxazone (CZX) – specific for CYP2E1.

  • Cofactor: NADPH regenerating system.

  • Test Compound: INPS (dissolved in <0.5% DMSO).

Workflow Diagram

Protocol_Workflow Step1 Pre-Incubation Phase Mix Microsomes + INPS (0-100 µM) (No NADPH) Step2 Initiation Add NADPH Regenerating System (Start Metabolic Activation) Step1->Step2 5 min @ 37°C Step3 Probe Addition Add Chlorzoxazone (CZX) (Substrate for CYP2E1) Step2->Step3 Variable Time (0-30 min) Step4 Quench & Extract Add Ice-cold Acetonitrile Centrifuge 10,000g Step3->Step4 15 min Incubation Step5 HPLC-UV/MS Analysis Measure 6-OH-Chlorzoxazone Step4->Step5 Supernatant

Figure 2: Step-by-step microsomal assay to determine IC50 and time-dependent inhibition.

Protocol Validation (Trustworthiness)
  • Positive Control: Run a parallel tube with Diethyldithiocarbamate (DDC) , a known potent CYP2E1 inhibitor. If DDC does not show >90% inhibition, the microsomes are compromised.

  • Solvent Control: Ensure DMSO concentration is <0.5%, as DMSO itself inhibits CYP2E1.

  • Linearity Check: Ensure product formation (6-OH-CZX) is linear with respect to time and protein concentration before adding INPS.

Mechanism of Action: The Metabolic Activation Pathway

Understanding the metabolic fate of INPS is crucial for predicting its toxicity and efficacy. Unlike stable drugs, organosulfur compounds are "pro-drugs" that require metabolic activation to exert their full chemopreventive effects.

MOA_Pathway INPS INPS (Parent) (Lipophilic / Penetrant) Sulfoxide Sulfoxide Intermediate (Polar / Stable) INPS->Sulfoxide CYP2E1 Oxidation Bacteria Bacterial FabH (Cysteine Active Site) INPS->Bacteria Direct Binding Sulfone Sulfone Metabolite (Reactive Electrophile) Sulfoxide->Sulfone CYP2E1 Oxidation Enzyme CYP2E1 Heme Iron Sulfone->Enzyme Covalent Binding (Inactivation)

Figure 3: Metabolic activation pathway of INPS leading to enzyme inactivation or bacterial inhibition.

References

  • National Institutes of Health (NIH). (2018). In vitro evaluation of structural analogs of diallyl sulfide as novel CYP2E1 inhibitors. National Library of Medicine. Retrieved from [Link]

  • MDPI. (2022).[5] Synthesis and Biological Activity of Unsymmetrical Disulfides. Molecules Journal. Retrieved from [Link][5]

  • PubChem. (n.d.). Isopropyl Propyl Sulfide Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

  • Brady, J. F., et al. (1991). Inhibition of cytochrome P-450 2E1 by diallyl sulfide and its metabolites. Chemical Research in Toxicology. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In rational drug design and synthetic optimization, the choice between an isopropyl (


-Pr)  and an 

-propyl (

-Pr)
group is rarely trivial. While isomers (

), their behaviors diverge radically due to the branching at the

-carbon (

-Pr) versus the

-carbon extension (

-Pr).[1][2]

This guide objectively assesses these substituents across three critical vectors: Steric Parameters , Synthetic Reactivity , and Pharmacological Performance . Experimental data confirms that


-Pr imposes a significantly higher steric penalty (A-value 

2.15 kcal/mol) compared to

-Pr (A-value

1.75 kcal/mol), effectively serving as a "conformational anchor" while simultaneously retarding nucleophilic attack at adjacent centers.

Fundamental Steric & Electronic Parameters[3][4]

To predict the behavior of these groups in a binding pocket or transition state, we must quantify their spatial demands. The isopropyl group acts as a rigid, bulky wedge, whereas the


-propyl group functions as a flexible tether.
Comparative Parameter Table
Parameter

-Propyl (

)
Isopropyl (

)
Implication
Taft Steric Parameter (

)



-Pr exerts significantly more steric pressure near the reaction center.
A-Value (kcal/mol)



-Pr has a stronger preference for equatorial positioning in cyclic systems.
Charton Value (

)


Effective Van der Waals radius is larger for

-Pr due to branching.
Rotational Degrees of Freedom High (Flexible)Low (Restricted)

-Pr suffers higher entropic penalty upon binding;

-Pr is pre-organized.
Electronic Effect (

)



-Pr is a stronger electron donor (inductive effect,

) than

-Pr.
Mechanistic Insight: The "Fork" vs. The "Chain"
  • Isopropyl (

    
    -Pr):  The branching at the attachment point (
    
    
    
    -carbon) creates a "fork" that forces adjacent groups away. This is critical for atropisomerism control or locking a specific bioactive conformation.
  • 
    -Propyl (
    
    
    
    -Pr):
    The linear chain allows for "gauche" defects.[1] While it has a smaller cone angle at the attachment point, its "sweep volume" further away is larger due to rotation.

Synthetic Implications: Reactivity & Kinetics

The steric bulk of the isopropyl group dramatically alters reaction kinetics, particularly in Nucleophilic Substitution (


) and Ester Hydrolysis.
Case Study: Reaction Rates

In bimolecular nucleophilic substitution, the transition state requires backside attack. The methyl groups of the isopropyl moiety sterically shield the electrophilic carbon.

Relative Rate of Reaction (


) 
  • Ethyl (

    
    ):  1.0 (Reference)
    
  • 
    -Propyl (
    
    
    
    -Pr):
    
    
    (Slight reduction due to
    
    
    -branching)
  • Isopropyl (

    
    -Pr): 
    
    
    
    (Massive reduction)[3]

Conclusion: If your synthesis requires late-stage alkylation via


, an 

-propyl electrophile will proceed rapidly. An isopropyl electrophile will likely require

conditions (carbocation intermediate) or alternative coupling methods (e.g., reductive amination).
Visualization: Reactivity Decision Pathway

ReactivityLogic Start Target Transformation CheckType Mechanism Type? Start->CheckType SN2 SN2 (Backside Attack) CheckType->SN2 Hydrolysis Ester Hydrolysis CheckType->Hydrolysis nPr_SN2 n-Propyl: Fast, Clean Conversion SN2->nPr_SN2 Linear Access iPr_SN2 Isopropyl: Slow, Elimination Side-Rxns SN2->iPr_SN2 Steric Block nPr_Hyd n-Propyl Ester: Standard Rate Hydrolysis->nPr_Hyd iPr_Hyd Isopropyl Ester: Resistant to Hydrolysis Hydrolysis->iPr_Hyd Transition State Crowding

Figure 1: Decision matrix for synthetic planning based on steric interference.

Pharmacological Impact: Binding & Metabolism[6][7]

In a biological context, the choice dictates the drug's metabolic stability and binding affinity.

Metabolic Stability (CYP450)

The metabolic fate of these groups differs due to the accessibility of C-H bonds to Cytochrome P450 enzymes.[4]

  • 
    -Propyl (
    
    
    
    -Oxidation):
    • Vulnerability: The terminal methyl group is accessible.

    • Pathway: Hydroxylation at

      
       (
      
      
      
      ) or
      
      
      (
      
      
      ).
    • Result: Formation of primary alcohols

      
       carboxylic acids (rapid clearance).
      
  • Isopropyl (

    
    -Hydroxylation): 
    
    • Vulnerability: The tertiary methine hydrogen (

      
      ) is electronically activated (lower bond dissociation energy) but sterically shielded.
      
    • Pathway: Hydroxylation to a tertiary alcohol.

    • Result: Tertiary alcohols are often metabolically stable or undergo Phase II conjugation (Glucuronidation) rather than oxidative degradation.

Binding Affinity & Lipophilicity
  • Lipophilicity: Both contribute similarly to

    
     (approx +1.5 to +2.0 depending on context), but 
    
    
    
    -Pr is more compact (lower surface area).
  • Binding:

    
    -Pr is ideal for filling spherical hydrophobic pockets (e.g., Valine/Leucine mimicry). 
    
    
    
    -Pr is better for narrow channels or solvent-exposed regions.

Experimental Protocols

To validate these effects in your specific scaffold, use the following self-validating protocols.

Protocol A: Comparative Hydrolysis Kinetics (Steric Assessment)

Objective: Quantify steric hindrance around an ester/amide bond.

  • Substrates: Synthesize the

    
    -propyl and isopropyl esters of your target acid.
    
  • Conditions: Dissolve substrate (10 mM) in THF:Water (1:1). Add NaOH (1.0 equiv) at 25°C.

  • Monitoring: Analyze aliquots via HPLC-UV every 5 minutes for 1 hour.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    .
  • Validation: The

    
     ratio should be 
    
    
    
    . If ratio
    
    
    , the reaction center is too distal from the propyl group to feel the steric effect.
Protocol B: Microsomal Stability Assay (Metabolic Assessment)

Objective: Determine intrinsic clearance (


) and metabolic soft spots.
  • Incubation: Incubate test compounds (1

    
    M) with pooled Human Liver Microsomes (HLM) (0.5 mg/mL) in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH-regenerating system.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min into ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Metabolite ID: Look for +16 Da peaks (Hydroxylation).

    • 
      -Pr signature:  Look for carboxylic acid formation (+30 Da from parent, via alcohol 
      
      
      
      aldehyde
      
      
      acid).
    • 
      -Pr signature:  Stable +16 Da peak (tertiary alcohol).
      
Visualization: Metabolic Fate Pathways

Metabolism cluster_nPr n-Propyl Fate cluster_iPr Isopropyl Fate Substrate Drug Scaffold nPr n-Propyl Group (-CH2-CH2-CH3) Substrate->nPr iPr Isopropyl Group (-CH(CH3)2) Substrate->iPr nPr_OH omega-Hydroxylation (Primary Alcohol) nPr->nPr_OH CYP450 nPr_COOH Carboxylic Acid (Rapid Excretion) nPr_OH->nPr_COOH ADH/ALDH iPr_OH Tertiary Alcohol (Metabolically Stable) iPr->iPr_OH CYP450 (Methine attack) iPr_Conj Glucuronidation (Phase II) iPr_OH->iPr_Conj UGT

Figure 2: Divergent metabolic pathways for propyl isomers.

References

  • Taft, R. W. (1956). Separation of Polar, Steric, and Resonance Effects in Reactivity. Steric Effects in Organic Chemistry.[5][3] 3

  • Winstein, S., & Holness, N. J. (1955). Conformational Analysis: A-Values. Journal of the American Chemical Society. 6

  • Dostrovsky, I., & Hughes, E. D. (1946). Mechanism of substitution at a saturated carbon atom.[5] Part XXXI. Journal of the Chemical Society. 7

  • Master Organic Chemistry. Ranking The Bulkiness Of Substituents On Cyclohexanes: A-Values.6[1][3][8][9][10][11][12]

  • LibreTexts Chemistry. Steric Effects in the SN2 Reaction.3

Sources

Evaluating Isopropyl n-Propyl Sulfide (INPS): A High-Boiling, Soft-Donor Solvent for Specialty Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Evaluating the performance of ISOPROPYL N-PROPYL SULFIDE as a non-polar solvent Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

While This compound (INPS) (CAS: 5008-73-1) is widely cataloged as a flavorant with alliaceous (onion-like) notes, its application as a solvent in organic synthesis represents a critical niche for high-value chemical manufacturing. Unlike standard non-polar solvents (Hexane, Toluene) or hard-base solvents (Diethyl Ether, THF), INPS offers a unique combination of lipophilicity , high boiling point (~142°C) , and soft Lewis basicity .

This guide objectively evaluates INPS against standard alternatives, identifying its specific utility in organometallic catalysis, high-temperature solvent swaps, and selective extraction protocols.

Part 1: Physicochemical Profile & Comparative Analysis[1]

To understand where INPS fits in the solvent spectrum, we must compare it not just by polarity, but by donor character and thermal range .

The "Soft Donor" Advantage

Most common aprotic solvents (THF, Diethyl Ether) are "hard" Lewis bases (Oxygen donors). They bind strongly to hard cations (Li+, Mg2+) but weakly to soft metals. INPS is a thioether , acting as a "soft" Lewis base. This makes it superior for stabilizing soft transition metals (Pd, Pt, Cu+, Ag, Hg) without effectively poisoning the catalyst or participating in unwanted hard-acid/base side reactions.

Table 1: Comparative Solvent Performance Data
PropertyThis compound (INPS) Diethyl Ether (Et₂O) Toluene Hexane
CAS Number 5008-73-160-29-7108-88-3110-54-3
Boiling Point 132–143 °C 34.6 °C110.6 °C69 °C
Density (g/mL) ~0.8380.7130.8670.655
LogP (Lipophilicity) ~2.7 (Moderate-High)0.892.733.90
Water Solubility Insoluble (<0.1 g/L)Soluble (69 g/L)Insoluble (0.5 g/L)Insoluble (<0.01 g/L)
Donor Type Soft Base (Sulfur) Hard Base (Oxygen)Pi-Donor (Weak)Non-coordinating
Flash Point 23–32 °C-45 °C4 °C-22 °C
Primary Risk Stench / Flammable Peroxides / VolatilityNeurotoxicityNeurotoxicity

Key Insight: INPS shares the lipophilicity of Toluene (LogP ~2.7) but lacks the aromatic ring, making it a safer alternative for reactions sensitive to pi-stacking interference. Its boiling point allows for reactions >100°C, which is impossible with standard ethers without pressurized vessels.

Part 2: Decision Logic & Application Niches

Researchers should not replace Hexane with INPS for routine chromatography due to the odor. Instead, INPS should be selected based on specific mechanistic requirements.

Diagram 1: Solvent Selection Decision Tree

This logic flow helps researchers determine when the benefits of INPS outweigh the handling costs (odor).

SolventSelection Start Select Solvent for Reaction TempCheck Reaction Temperature > 80°C? Start->TempCheck MetalCheck Involves Soft Metals? (Pd, Pt, Cu, Ag, Hg) TempCheck->MetalCheck Yes Coordination Is Coordination Required? TempCheck->Coordination No UseToluene Use Toluene / Xylene MetalCheck->UseToluene No (Inert Needed) UseINPS SELECT INPS (Soft Donor + High BP) MetalCheck->UseINPS Yes (Soft Ligand Needed) UseEther Use Diethyl Ether / THF Coordination->UseEther Yes (Hard Base) UseHexane Use Hexane / Heptane Coordination->UseHexane No (Non-polar)

Caption: Decision matrix for selecting INPS based on thermal requirements and Lewis acid/base hardness.

Part 3: Experimental Protocols

To ensure scientific integrity, these protocols include self-validating steps (e.g., refractive index checks) and safety measures specific to sulfide handling.

Protocol A: High-Temperature Solvent Swap (Displacement of Low-Boilers)

Objective: Replace a low-boiling solvent (e.g., DCM or Ether) with INPS to drive a reaction to higher temperatures without isolating intermediates.

  • Setup: Equip a reaction flask with a Claisen adapter, a dropping funnel containing INPS, and a short-path distillation head.

  • Initial State: Reaction mixture is currently in Diethyl Ether (BP 35°C).

  • Addition: Heat the mixture to a gentle reflux (35°C). Slowly add INPS (0.5 equivalents relative to current solvent volume).

  • Distillation: Increase bath temperature to 60°C. The ether will distill off rapidly.

  • Validation (The "Break Point"): Continue distillation until the vapor temperature drops (indicating ether is gone) and then rises. Since INPS boils >130°C, the head thermometer will drop significantly after the ether fraction, confirming the swap.

  • Reaction: Increase bath to 135°C. The reaction now proceeds in INPS.

Protocol B: Odor Mitigation & Waste Management (The "Bleach Scrub")

Context: Thioethers have a low odor threshold. "Stench" is a safety and environmental concern.[1][2][3] This protocol chemically oxidizes the sulfide to a non-volatile sulfoxide/sulfone.[4]

  • Scrubber Preparation: Prepare a 10% Sodium Hypochlorite (Bleach) solution. Add 1% NaOH to stabilize.

  • Vapor Trap: Connect the reaction vessel exhaust to a bubbler containing the Bleach/NaOH solution.

  • Glassware Decontamination:

    • Do not wash glassware directly in the sink.

    • Soak all contaminated flasks in a bath of 5% Bleach for 2 hours.

    • Mechanism:

      
      . The sulfoxide is water-soluble and odorless.
      
  • Validation: Smell the glassware after rinsing with water. If any alliaceous odor remains, repeat the soak.

Diagram 2: Odor Control Scrubbing Workflow

Visualizing the mandatory safety setup for sulfide solvent handling.

ScrubbingSystem cluster_chem Chemistry: Sulfide -> Sulfoxide (Odorless) Reactor Reaction Vessel (INPS Vapor) Trap Empty Trap (Prevent Backflow) Reactor->Trap Vapor Scrubber Oxidation Scrubber (10% NaOCl + NaOH) Trap->Scrubber Bubbling Exhaust Fume Hood Exhaust (Odorless) Scrubber->Exhaust Clean Air

Caption: Mandatory exhaust scrubbing train to convert volatile sulfides into non-volatile sulfoxides.

Part 4: Synthesis & Purity Considerations

For researchers needing to synthesize INPS in-house (if commercial stock is unavailable or low purity):

  • Synthesis Route: Reaction of 2-propanethiol with n-propyl bromide under basic conditions (NaOH/Ethanol).

  • Purification: Fractional distillation is required.

  • Purity Check:

    • GC-MS: Look for the parent ion peak at m/z 118.

    • Refractive Index: Target range 1.441 – 1.451 at 20°C. Deviations >0.002 indicate significant disulfide contamination or residual alcohol.

References
  • BenchChem. (n.d.). This compound: Industrial Applications and Solvent Properties. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 78708, Isopropyl propyl sulfide. Retrieved from [2]

  • The Good Scents Company. (n.d.). Isopropyl Propyl Sulfide Odor and Physical Properties. Retrieved from

  • Scent.vn. (n.d.). Propyl Sulfide Solubility and Odor Profile. Retrieved from

  • ChemicalBook. (2023). This compound MSDS and Properties. Retrieved from

Sources

The "Gold Standard": Pd-Catalyzed C–S Cross-Coupling (Buchwald-Hartwig Type)

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Review of Synthetic Routes for Unsymmetrical Sulfides

Abstract Unsymmetrical sulfides (thioethers) are linchpins in medicinal chemistry, appearing in blockbuster drugs like Vortioxetine and Montelukast. However, their synthesis is historically plagued by the "Thiol Problem"—the use of foul-smelling, toxic mercaptans that poison metal catalysts. This guide critically evaluates three distinct synthetic paradigms: the robust Palladium-catalyzed cross-coupling, the odorless Copper-mediated thiol-surrogate approach, and the emerging Photoredox C-H functionalization. We provide optimized protocols, mechanistic insights, and a decision matrix to select the best route for your substrate.

The Logic: While nucleophilic substitution (


) is sufficient for alkyl halides, it fails with aryl halides. Palladium catalysis overcomes this by facilitating C–S bond formation via an oxidative addition/reductive elimination cycle. The critical challenge here is the strong binding affinity of sulfur to Palladium, which can deactivate the catalyst. The solution lies in using bis-phosphine ligands with wide bite angles (e.g., Xantphos, DPEphos) that accelerate the reductive elimination step, preventing catalyst poisoning.

Mechanism: The cycle begins with the oxidative addition of the aryl halide to Pd(0). The thiol then displaces the halide (transmetallation/ligand exchange), followed by the rate-determining reductive elimination to release the sulfide and regenerate Pd(0).

Pd_Cycle Pd0 Pd(0)L2 (Active Species) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Ar L2Pd(II)(Ar)(X) OxAdd->PdII_Ar LigEx Ligand Exchange (HSR + Base) PdII_Ar->LigEx PdII_S L2Pd(II)(Ar)(SR) LigEx->PdII_S RedElim Reductive Elimination (Product Release) PdII_S->RedElim RedElim->Pd0 Regeneration Prod Ar-S-R (Unsymmetrical Sulfide) RedElim->Prod

Figure 1: Catalytic cycle for Pd-catalyzed C–S coupling emphasizing the critical Pd(II) intermediates.

Standard Operating Procedure (SOP): Scope: Aryl bromides/iodides coupled with aryl/alkyl thiols.[1]

  • Preparation: In a glovebox or under Argon, charge a reaction vial with:

    • 
       (1.0 mol%)
      
    • Xantphos (2.0 mol%)

    • Aryl Halide (1.0 equiv)

    • Thiol (1.1 equiv)

    • 
       (2.0 equiv, dried)
      
  • Solvent: Add 1,4-Dioxane (0.5 M concentration).

  • Reaction: Seal and heat to 100°C for 12 hours.

  • Workup: Cool to RT, filter through a celite pad (to remove Pd black), and concentrate. Purify via flash chromatography.

Critical Review:

  • Pros: Highest functional group tolerance; works on sterically hindered substrates; reliable scale-up.

  • Cons: Requires expensive Pd/Ligands; strictly anaerobic conditions; uses free thiols (odor).

The "Odorless" Route: Cu-Catalyzed Coupling with Sulfonyl Hydrazides

The Logic: Handling volatile thiols is a safety and environmental hazard. This route uses sulfonyl hydrazides as stable, odorless solid thiol surrogates.[2] Under copper catalysis, these reagents release a sulfenyl species in situ, which couples with aryl halides. This is a "masking" strategy that solves the odor problem while maintaining high reactivity.

Mechanism: The sulfonyl hydrazide undergoes base-mediated decomposition to release a sulfinate, which is reduced or disproportionated to a sulfur-active species (often involving a radical pathway or direct Cu-S interaction) that couples with the aryl halide activated by the Copper(I) catalyst.

Standard Operating Procedure (SOP): Scope: Aryl iodides/bromides coupled with aryl sulfonyl hydrazides.

  • Reagents: Combine Aryl Halide (1.0 mmol), Sulfonyl Hydrazide (1.2 mmol), and CuI (10 mol%).

  • Additives: Add DBU (2.0 equiv) as the base.

  • Solvent: DMSO (3 mL).

  • Energy Source: Microwave irradiation is preferred for efficiency.

    • Settings: 130°C, 60 W, 10–15 minutes.

  • Workup: Dilute with ethyl acetate, wash with water (to remove DMSO/DBU), dry over

    
    , and purify.
    

Critical Review:

  • Pros: Odorless ; air-stable reagents; cheap Copper catalyst; rapid reaction (MW).

  • Cons: Limited to aryl sulfides (alkyl variants are harder to access via hydrazides); DMSO is difficult to remove on large scale.

The "Green Frontier": Visible-Light Photoredox C–H Sulfenylation

The Logic: This method bypasses halides entirely, coupling thiols directly with aryl hydrazines (as aryl radical precursors) or performing direct C-H functionalization. It utilizes visible light and a photocatalyst (like Rose Bengal or Eosin Y) to generate reactive radical species at room temperature, adhering to Green Chemistry principles (Atom Economy, Energy Efficiency).

Mechanism: The photocatalyst is excited by visible light (


). It undergoes Single Electron Transfer (SET) to oxidize the aryl hydrazine, generating an aryl radical and releasing 

. Concurrently, the thiol is oxidized to a thiyl radical (or disulfide intermediate). The radical-radical cross-coupling (or radical attack on a disulfide) forms the C–S bond.

Photoredox Light Blue/Green LEDs PC Photocatalyst (Rose Bengal) Light->PC hv PC_Star PC* (Excited) PC->PC_Star Sub1 Aryl Hydrazine PC_Star->Sub1 SET (Oxidation) Sub2 Thiol / Disulfide PC_Star->Sub2 SET / Energy Transfer Rad1 Aryl Radical (Ar•) Sub1->Rad1 -N2 Prod Ar-S-R Rad1->Prod Radical Coupling Rad2 Thiyl Radical (RS•) Sub2->Rad2 Rad2->Prod

Figure 2: Simplified photoredox pathway for oxidative C–S coupling.

Standard Operating Procedure (SOP): Scope: Aryl hydrazines coupled with thiols/disulfides.[2][3][4][5]

  • Setup: In a glass tube, mix Aryl Hydrazine (0.4 mmol), Thiol (0.2 mmol), and Rose Bengal (2 mol%).

  • Base/Solvent: Add

    
     (2.0 equiv) and Water/Ethanol (1:1, 3 mL).
    
  • Irradiation: Stir at Room Temperature under Green LED irradiation (approx. 10 cm distance) for 6–12 hours. Open to air (aerobic oxidation aids the catalytic turnover).

  • Workup: Extract with DCM, wash with brine, and purify.

Critical Review:

  • Pros: Metal-free ; Room Temperature; uses water/ethanol; high atom economy (if using C-H activation).

  • Cons: Reaction times are longer; light penetration limits scale-up (flow chemistry is required for kg scale); radical pathways can lead to homocoupling byproducts (Ar-Ar or RS-SR).

Comparative Analysis & Decision Matrix

FeaturePd-Catalyzed (Method 1)Cu-Mediated (Method 2)Photoredox (Method 3)
Substrate Scope Broadest (Aryl, Alkyl, Heterocycles)Aryl-Aryl focusedAryl-Aryl, specific functional groups
Reagent Stability Low (Thiols oxidize/smell)High (Solids)Medium (Thiols/Hydrazines)
Cost High (

$)
Low ($)Low ($)
Scalability ExcellentGood (Batch/MW)Poor (Batch), Good (Flow)
Green Metrics Low (Solvents, Heat)MediumHigh (RT, Aqueous, Light)

Application Scientist's Recommendation:

  • Use Pd-Catalysis if: You are in late-stage drug discovery and need to install a sulfide on a complex, precious intermediate with guaranteed success.

  • Use Cu/Sulfonyl Hydrazides if: You are making building blocks on a multigram scale and your lab lacks high-containment ventilation for thiols.

  • Use Photoredox if: You are exploring novel methodology, require mild conditions for thermally sensitive substrates, or are strictly restricted by residual metal limits (e.g., final step API synthesis).

References

  • Pd-Catalyzed Mechanism & Ligands

    • Transition Metal C
    • Source: N
    • [Link]

  • Microwave-Assisted Cu-Catalysis

    • Convenient MW-Assisted Synthesis of Unsymmetrical Sulfides Using Sulfonyl Hydrazides as Aryl Thiol Surrog
    • Source: Organic Chemistry Portal / Org. Lett.
    • [Link]

  • Photoredox Methodology

    • Visible-Light-Mediated Synthesis of Unsymmetrical Diaryl Sulfides via Oxidative Coupling of Arylhydrazine with Thiol.[6]

    • Source: ACS Public
    • [Link]

  • Thiol-Free Reviews

    • Synthetic developments on the preparation of sulfides
    • Source: RSC Publishing (Organic Chemistry Frontiers)
    • [Link]

Sources

Safety Operating Guide

ISOPROPYL N-PROPYL SULFIDE: Proper Disposal & Odor Abatement Guide

[1]

Executive Summary: Immediate Directives

Isopropyl n-Propyl Sulfide (CAS 5008-73-1) presents two primary hazards during disposal: Flammability (Flash Point ~23°C) and Extreme Malodor (Stench) .[1] Standard disposal methods (pouring into a solvent drum) are insufficient due to the risk of facility-wide odor contamination, which can trigger false gas alarms and evacuations.

Core Disposal Strategy:

  • Segregation: Never mix with oxidizers or acids in the waste stream.

  • Odor Abatement (Mandatory): Pre-treat all glassware and small liquid volumes with an oxidation protocol (Bleach or H₂O₂) before final disposal.

  • Final Disposition: Incineration via a licensed hazardous waste contractor.

Chemical Profile & Hazard Identification

Understanding the physicochemical properties is essential for selecting the correct waste stream.

PropertyDataOperational Implication
CAS Number 5008-73-1Use for waste manifest and inventory tracking.[1]
IUPAC Name 1-(Propan-2-ylsulfanyl)propaneAlternate name for labeling.[1][2]
Flash Point ~23°C (73°F)Class 3 Flammable Liquid. High fire risk.[1]
Odor Threshold < 1 ppbExtremely potent; penetrates standard nitrile gloves over time.[1]
Solubility Insoluble in waterRequires organic solvent for rinsing; forms biphasic waste if not emulsified.[1]
EPA Waste Code D001 (Ignitable)Primary RCRA classification.[1]

Pre-Disposal Treatment: Odor Neutralization Protocol

CRITICAL: Do not dispose of untreated sulfide waste into general solvent drums. The stench will escape. You must oxidize the sulfide to a non-volatile sulfoxide or sulfone.

Method A: Sodium Hypochlorite (Bleach) Oxidation

Best for: Glassware rinsing, small spills, and residual liquid (<50 mL).

Mechanism:


1

Protocol:

  • Setup: Work in a high-flow fume hood. Prepare an ice bath.

  • Preparation: Dilute commercial bleach (5-8% NaOCl) to a 10% solution (1 part bleach : 9 parts water).

  • Oxidation:

    • Place the vessel containing the sulfide residue into the ice bath.

    • Slowly add the bleach solution. Caution: The reaction is exothermic.

    • Allow to sit for 30–60 minutes.

    • Validation: Carefully waft (do not inhale directly) to verify the sulfur smell is replaced by a chlorine smell.

  • Disposal: Wash the treated aqueous solution down the drain with copious water (if local regulations permit treated aqueous waste) or collect in a "Quenched Sulfide" aqueous waste drum.

Method B: Hydrogen Peroxide (H₂O₂) Oxidation

Best for: Larger process streams or when chlorinated byproducts are undesirable.

Protocol:

  • Use 3% Hydrogen Peroxide . (Avoid 30% H₂O₂ for direct treatment of pure sulfide due to explosion risk).

  • Adjust pH to slightly acidic (pH 4-5) using dilute acetic acid to catalyze the reaction.

  • Add H₂O₂ slowly with stirring and cooling.

  • Verify odor elimination before transferring to waste.

Waste Segregation & Packaging

Once treated (or if disposing of bulk untreated material), adhere to strict packaging rules.

Primary Waste Stream: Flammable Solvents (Untreated)

If you cannot treat the material (e.g., expired reagent bottle), it must be packed as-is.

  • Container: UN-rated steel or polyethylene drum.

  • Labeling: "Hazardous Waste - Flammable Liquid."[1]

  • Additional Label: "CONTAINS ORGANIC SULFIDES - STENCH." (This warns the waste contractor to open it only in a ventilated area).

Secondary Waste Stream: Chemically Treated Debris
  • Solids: Absorbent pads, gloves, and paper towels used in handling.

  • Packaging: Double-bag in heavy-duty polyethylene bags (minimum 4 mil). Seal with tape.

  • Disposal: Place in the "Solid Hazardous Waste" drum.

Visual Workflow: Disposal Decision Tree

DisposalWorkflowStartStart: this compound WasteTypeCheckDetermine Waste TypeStart->TypeCheckBulkLiquidBulk Liquid (>100 mL)(Expired Reagent)TypeCheck->BulkLiquidResidualResiduals / Glassware / SpillsTypeCheck->ResidualSegregateSegregate as D001 (Ignitable)BulkLiquid->SegregateOxidizeOxidation Protocol(Bleach or H2O2)Residual->OxidizeLabelStenchLabel: 'FLAMMABLE - STENCH'Segregate->LabelStenchContractorShip to IncineratorLabelStench->ContractorCheckOdorValidation: Is Odor Gone?Oxidize->CheckOdorDrainSanitary Sewer(If permitted & Aqueous)CheckOdor->DrainYes (Aqueous)SolventWasteAqueous/Solvent Waste DrumCheckOdor->SolventWasteYes (Organic Mix)RetreatAdd More OxidantWait 30 minsCheckOdor->RetreatNo (Smells)Retreat->CheckOdor

Figure 1: Decision logic for segregating and treating sulfide waste to ensure safety and odor control.

Regulatory Compliance & Transport

EPA Waste Codes (RCRA)
  • D001 (Ignitable): Applicable due to flash point <60°C.

  • D003 (Reactive): Context-Dependent. While organic sulfides are generally stable, if the waste stream contains sulfides that can generate toxic gases (H₂S) at pH 2–12.5, it triggers D003.

    • Guidance: Classify as D001 primary. Add D003 only if mixed with inorganic sulfides or if local state regulations (e.g., California) have stricter "Reactive" definitions for sulfide-bearing waste.

DOT Shipping Description (For Waste Haulers)
  • UN Number: UN 1993[1]

  • Proper Shipping Name: Flammable liquids, n.o.s. (this compound)[1][3]

  • Hazard Class: 3

  • Packing Group: III

Emergency Procedures (Spill Response)

Scenario: 500 mL bottle drop in the lab.

  • Evacuate: Clear the immediate area. The smell will cause panic.

  • PPE: Don Butyl rubber gloves (Nitrile provides poor protection against organic sulfides), safety goggles, and a respirator with organic vapor cartridges.

  • Containment: Cover spill with an activated carbon-based absorbent or a commercial "Universal" spill pad.[1]

  • Neutralization (In-situ):

    • If safe (no ignition sources), spray the absorbent material with 10% Bleach solution to suppress vapor generation.

  • Cleanup: Scoop absorbent into a bag, seal immediately, and double-bag. Place in a fume hood until picked up.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 78708, Isopropyl propyl sulfide. Retrieved January 28, 2026, from [Link]

  • U.S. Environmental Protection Agency (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved January 28, 2026, from [Link]

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.